molecular formula C10H12O4 B1595070 (2-Ethoxy-phenoxy)-acetic acid CAS No. 3251-30-7

(2-Ethoxy-phenoxy)-acetic acid

Cat. No.: B1595070
CAS No.: 3251-30-7
M. Wt: 196.2 g/mol
InChI Key: MZQTVOLNWAPPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-phenoxy)-acetic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522101. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQTVOLNWAPPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325951
Record name (2-Ethoxy-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3251-30-7
Record name 2-(2-Ethoxyphenoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3251-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Ethoxy-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ethoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-ETHOXYPHENOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6S7J0Y8RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(2-Ethoxy-phenoxy)-acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of (2-Ethoxy-phenoxy)-acetic Acid

Abstract

This compound, a derivative of phenoxyacetic acid, is a compound of significant interest in both agricultural and pharmaceutical research. Structurally characterized by an ethoxy group and a carboxymethyl ether substituent on a benzene ring, its chemical properties are dictated by the interplay of these functional groups. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and analysis, grounded in authoritative chemical principles.

Chemical Identity and Structure

This compound is systematically identified by its CAS Number 3251-30-7.[1] Its molecular structure consists of a phenoxyacetic acid core with an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring. This substitution pattern is critical to its chemical behavior and biological activity.

The fundamental identifiers for this compound are summarized below for clarity and unambiguous reference.

IdentifierValue
IUPAC Name (2-Ethoxyphenoxy)acetic acid
CAS Number 3251-30-7
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol [1][2]
Canonical SMILES CCOc1ccccc1OCC(=O)O
InChI InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)[1]
Synonyms Acetic acid, 2-(2-ethoxyphenoxy)-; Tamsulosin Impurity 15[1]

Physicochemical and Toxicological Properties

The physical state of this compound is typically a white to off-white solid.[1] The presence of the carboxylic acid group allows for hydrogen bonding, while the ethoxy group and phenyl ring contribute to its lipophilicity. This balance influences its solubility, which is generally higher in organic solvents than in water.[1]

Data Summary
PropertyValue / Description
Physical Appearance White to off-white solid[1]
Solubility Soluble in organic solvents; variable water solubility[1]
Hazard Classification Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)[3]
Precautionary Stmts. P264, P280, P302+P352, P305+P351+P338[3]
Toxicological Profile and Handling

This compound is classified as a skin and eye irritant.[3] Standard laboratory precautions, including the use of protective gloves, clothing, and eye protection, are mandatory during handling to prevent irritation.[3] In case of contact, immediate flushing of the affected area with copious amounts of water is recommended.[3] Inhalation should be avoided, and work should be conducted in a well-ventilated area.[3]

Synthesis and Manufacturing

The primary and most versatile route for the synthesis of this compound is the Williamson Ether Synthesis .[4][5] This classic Sₙ2 reaction provides a reliable method for forming the ether linkages central to the molecule's structure.[4][5] The synthesis can be logically approached in two main stages, as depicted in the workflow below.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Ethylation of Catechol cluster_stage2 Stage 2: Carboxymethylation Catechol Catechol Base1 Base (e.g., NaOH) Catechol->Base1 Deprotonation Ethoxyphenol 2-Ethoxyphenol Catechol->Ethoxyphenol Sₙ2 Ethylation EthylatingAgent Ethylating Agent (e.g., Diethyl Sulfate) EthylatingAgent->Ethoxyphenol Sₙ2 Ethylation Ethoxyphenol2 2-Ethoxyphenol Ethoxyphenol->Ethoxyphenol2 Intermediate Product Base2 Base (e.g., NaOH) Ethoxyphenol2->Base2 Deprotonation TargetMolecule (2-Ethoxy-phenoxy)- acetic acid Ethoxyphenol2->TargetMolecule Sₙ2 Carboxymethylation Chloroacetic Chloroacetic Acid Chloroacetic->TargetMolecule Sₙ2 Carboxymethylation

Caption: Two-stage synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative, self-validating procedure for the synthesis of this compound.

Materials:

  • 2-Ethoxyphenol (Guaiacol ethyl ether)

  • Sodium Hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (6M HCl)

  • Diethyl ether (for extraction)

  • Deionized water

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Phenoxide Formation (Deprotonation):

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-Ethoxyphenol in a suitable solvent like ethanol.

    • Add 1.1 equivalents of aqueous sodium hydroxide. The use of a slight excess of base ensures the complete conversion of the weakly acidic phenol to its more nucleophilic conjugate base, the phenoxide.[6][7] This step is critical as the phenoxide is a significantly better nucleophile than the neutral phenol, which is necessary for an efficient Sₙ2 reaction.[4]

    • Stir the mixture at room temperature for 30 minutes.

  • Carboxymethylation (Sₙ2 Reaction):

    • Slowly add 1.1 equivalents of chloroacetic acid to the flask.[6] Chloroacetic acid serves as the electrophile, providing the carboxymethyl group.

    • Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours.[6] Heating provides the necessary activation energy for the Sₙ2 displacement of the chloride leaving group by the phenoxide nucleophile.[5]

    • Validation Checkpoint 1: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-Ethoxyphenol spot is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and dilute with approximately 10 mL of water.[6]

    • Acidify the solution by slowly adding 6M HCl until the pH is ~2 (test with litmus paper).[6] This step protonates the carboxylate salt, precipitating the desired carboxylic acid product, which is less soluble in acidic water.

    • Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification and Validation:

    • Recrystallize the crude solid product from a minimal amount of hot water or an ethanol/water mixture to yield purified crystals.[6]

    • Validation Checkpoint 2: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

    • Validation Checkpoint 3: Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the chemical structure.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data
  • ¹H NMR:

    • A triplet at ~1.4 ppm and a quartet at ~4.1 ppm, characteristic of the ethoxy group (CH₃-CH₂-O).

    • A singlet at ~4.7 ppm for the methylene protons of the acetic acid moiety (-O-CH₂-COOH).

    • A multiplet region between ~6.8-7.2 ppm for the four aromatic protons on the disubstituted benzene ring.

    • A broad singlet at >10 ppm for the acidic proton of the carboxylic acid group.

  • ¹³C NMR:

    • Signals for the ethoxy group carbons (~15 ppm for CH₃, ~64 ppm for O-CH₂).

    • A signal for the methylene carbon of the acetic acid moiety (~67 ppm).

    • Aromatic carbon signals between ~112-150 ppm.

    • A signal for the carbonyl carbon of the carboxylic acid at ~173 ppm.

  • Infrared (IR) Spectroscopy:

    • A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

    • A strong, sharp absorption at ~1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

    • C-O stretching bands for the ether linkages around 1250 cm⁻¹ and 1040 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic groups just below and above 3000 cm⁻¹.

Analytical Workflow

Quantitative analysis and impurity profiling are essential in a drug development context, where this compound may be present as an impurity or metabolite.[1][2]

Analytical_Workflow cluster_quant Quantitation cluster_qual Identification Sample Sample Preparation (Dissolution/Extraction) Quant Quantitative Analysis Sample->Quant Qual Qualitative Analysis (Structure Confirmation) Sample->Qual Titration Acid-Base Titration Quant->Titration Purity Assay HPLC HPLC-UV/MS Quant->HPLC Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) Qual->NMR Definitive Structure IR IR Spectroscopy Qual->IR Functional Groups GCMS GC-MS (after derivatization) Qual->GCMS Volatile Impurities

Caption: Workflow for the analytical characterization of this compound.

Methodology Insights:

  • Acid-Base Titration: For bulk purity assessment, potentiometric or colorimetric titration with a standardized strong base (e.g., 0.1 M NaOH) is a cost-effective and precise method.[11][12] The carboxylic acid provides a clear endpoint for stoichiometric determination.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the method of choice for separating the target compound from starting materials and by-products. For higher sensitivity and confirmation, coupling to a mass spectrometer (LC-MS) is ideal.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification to its methyl or ethyl ester) is typically required prior to GC-MS analysis.[14] This technique is highly effective for identifying and quantifying the compound, especially in complex matrices.[14][15]

Applications in Research and Drug Development

This compound holds relevance in several scientific domains:

  • Pharmaceutical Analysis: It is identified as "Tamsulosin Impurity 15," making it a critical reference standard for quality control during the manufacturing and stability testing of the drug Tamsulosin, an α1-adrenoceptor antagonist.[1][16]

  • Agricultural Science: Like other phenoxyacetic acids, it has potential herbicidal or plant growth-regulating properties, making it a subject of interest in agricultural research.[1]

  • Synthetic Chemistry: The compound serves as a versatile intermediate. The carboxylic acid and ether functionalities allow for a variety of chemical transformations, enabling the synthesis of more complex derivatives for screening in drug discovery programs.[1][17]

References

An In-depth Technical Guide to the Synthesis of (2-Ethoxy-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Ethoxy-phenoxy)-acetic acid is a significant chemical intermediate, particularly in the development of pharmaceutical agents. Its phenoxyacetic acid scaffold is a key structural motif in various biologically active molecules. For instance, it is a precursor to certain diuretics and other drugs where the ether and carboxylic acid functionalities are crucial for their mechanism of action. This guide provides a comprehensive overview of the most common and efficient synthesis pathway for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and discuss the characterization of the final product.

The Core Synthesis Strategy: A Two-Step Approach

The most logical and widely employed route for the synthesis of this compound involves a two-step process. This strategy is predicated on the sequential formation of the ether linkage to the phenolic precursor, followed by the introduction of the acetic acid moiety.

Synthesis_Overview Catechol Catechol Ethoxyphenol 2-Ethoxyphenol Catechol->Ethoxyphenol Ethoxylation FinalProduct This compound Ethoxyphenol->FinalProduct Williamson Ether Synthesis

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of the Precursor: 2-Ethoxyphenol

The initial step involves the selective ethoxylation of catechol. This process is crucial as it sets the stage for the subsequent introduction of the acetic acid group.

Mechanism and Reagent Selection

The ethoxylation of catechol is typically achieved via a Williamson ether synthesis mechanism, where one of the phenolic hydroxyl groups is converted into its more nucleophilic phenoxide form by a base. This phenoxide then attacks an ethylating agent.

The choice of the ethylating agent is critical. Diethyl sulfate is a common and effective reagent for this transformation. Alternatively, ethyl chloride can be used. The reaction is carried out in the presence of a base, such as sodium hydroxide, which serves to deprotonate the phenolic hydroxyl group. A phase-transfer catalyst can also be employed to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol: Synthesis of 2-Ethoxyphenol

This protocol is adapted from a reliable method for the preparation of 2-ethoxyphenol.[1]

Materials:

  • Catechol

  • Diethyl sulfate

  • Toluene

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • To a stirred mixture of toluene and aqueous sodium hydroxide solution at 25-30°C, add catechol and diethyl sulfate.

  • Heat the mixture to 60-65°C and maintain stirring for 3 hours.

  • Further, heat the mixture to reflux and distill off the solvent to obtain the product in the distillate.

  • Cool the distillate to 15-20°C and wash with an aqueous sodium hydroxide solution.

  • Separate the aqueous layer and add toluene.

  • Cool the mixture to 15-20°C and slowly acidify with aqueous hydrochloric acid with continuous stirring.

  • Separate the organic layer, treat with activated carbon, and distill off the toluene to obtain 2-ethoxyphenol.

Yield and Purity:

This process has been reported to yield 2-ethoxyphenol with a purity of approximately 99.4% as determined by HPLC.[1]

Part 2: The Williamson Ether Synthesis of this compound

With the 2-ethoxyphenol precursor in hand, the next and final step is the introduction of the acetic acid moiety. The Williamson ether synthesis is the method of choice for this transformation.

Mechanistic Insights

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The process begins with the deprotonation of the remaining phenolic hydroxyl group of 2-ethoxyphenol by a strong base, typically sodium hydroxide, to form the sodium 2-ethoxyphenoxide. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative, most commonly chloroacetic acid or its sodium salt. The halide ion serves as the leaving group, resulting in the formation of the ether linkage and yielding the sodium salt of this compound. Subsequent acidification protonates the carboxylate to give the final product.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Acidification Ethoxyphenol 2-Ethoxyphenol Phenoxide Sodium 2-ethoxyphenoxide Ethoxyphenol->Phenoxide + Base Base NaOH Intermediate Sodium (2-Ethoxy-phenoxy)acetate Phenoxide->Intermediate + Chloroacetate Chloroacetate Sodium Chloroacetate FinalProduct This compound Intermediate->FinalProduct + Acid Acid HCl

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol

The following is a generalized yet detailed protocol for the synthesis of this compound, adapted from established procedures for similar phenoxyacetic acids.[1][2]

Materials:

  • 2-Ethoxyphenol

  • Sodium hydroxide

  • Chloroacetic acid

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution (for extraction)

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve a known quantity of 2-ethoxyphenol in an aqueous solution of sodium hydroxide (typically a 30% solution). Gentle warming may be necessary to ensure complete dissolution.

  • Addition of Chloroacetic Acid: To the solution of the sodium 2-ethoxyphenoxide, add a stoichiometric equivalent of chloroacetic acid.

  • Reaction: Heat the reaction mixture in a water bath at 90-100°C for approximately 30-40 minutes.

  • Workup - Initial Quenching and Acidification: After cooling the reaction mixture, dilute it with water. Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. This will precipitate the crude this compound.

  • Extraction: Transfer the acidic mixture to a separatory funnel and extract the product into diethyl ether.

  • Washing: Wash the ether layer with water to remove any remaining inorganic impurities.

  • Purification via Acid-Base Extraction: Extract the ether layer with a saturated sodium bicarbonate solution. The acidic product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities in the ether layer.

  • Isolation of the Final Product: Carefully acidify the bicarbonate layer with concentrated HCl. This will cause the purified this compound to precipitate.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. For higher purity, the product can be recrystallized from hot water.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes the key physical and spectroscopic data for this compound.

Property Value
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Melting Point Data not readily available in searched literature. Expected to be a crystalline solid.
Appearance Expected to be a white to off-white crystalline solid.

Spectroscopic Data (Predicted based on analogous structures):

  • ¹H NMR:

    • A triplet at ~1.4 ppm (3H, -OCH₂CH ₃)

    • A quartet at ~4.1 ppm (2H, -OCH ₂CH₃)

    • A singlet at ~4.7 ppm (2H, -OCH ₂COOH)

    • Aromatic protons between 6.8-7.2 ppm (4H)

    • A broad singlet for the carboxylic acid proton (>10 ppm)

  • ¹³C NMR:

    • ~15 ppm (-OCH₂C H₃)

    • ~65 ppm (-OC H₂CH₃)

    • ~68 ppm (-OC H₂COOH)

    • Aromatic carbons between 110-150 ppm

    • Carboxylic acid carbon at ~175 ppm

  • IR (Infrared) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹

    • A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹

    • C-O stretching bands for the ether linkages

    • Aromatic C-H and C=C stretching bands

Characterization_Workflow Crude_Product Crude this compound Purification Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization Pure_Product->Characterization MP Melting Point Characterization->MP NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR Purity_Confirmation Purity and Identity Confirmed MP->Purity_Confirmation NMR->Purity_Confirmation IR->Purity_Confirmation

Caption: Logical workflow for the purification and characterization of the final product.

Conclusion

The synthesis of this compound is a straightforward yet elegant process that relies on fundamental reactions in organic chemistry. By following the two-step pathway of catechol ethoxylation followed by a Williamson ether synthesis, researchers can reliably produce this valuable intermediate. The protocols provided in this guide, along with the principles of reaction mechanism and product characterization, offer a solid foundation for the successful synthesis and validation of this compound in a laboratory setting.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of (2-Ethoxy-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of Phenoxyacetic Acid Derivatives in Inflammation

The landscape of inflammatory disease management is continually evolving, driven by the pursuit of therapeutic agents with enhanced efficacy and improved safety profiles. Within this pursuit, the family of phenoxyacetic acid derivatives has emerged as a promising scaffold for the development of novel anti-inflammatory drugs. This technical guide delves into the core mechanism of action of a representative molecule from this class, (2-Ethoxy-phenoxy)-acetic acid. While direct, extensive research on this specific molecule is nascent, this guide synthesizes data from structurally related compounds and the broader class of phenoxyacetic acid derivatives to propose and substantiate a primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding and a practical framework for the investigation of this and similar compounds. We will explore the intricate signaling pathways involved in inflammation and elucidate how this compound likely exerts its therapeutic effects through the modulation of these critical cascades.

The Inflammatory Cascade: A Primer on the Arachidonic Acid Pathway

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the inflammatory process is the arachidonic acid (AA) cascade. When a cell membrane is damaged, phospholipase A2 is activated, leading to the release of arachidonic acid from the membrane phospholipids. Free arachidonic acid is then metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: This pathway, mediated by the enzymes COX-1 and COX-2, leads to the production of prostaglandins (PGs) and thromboxanes (TXs). Prostaglandins are key mediators of inflammation, causing vasodilation, increased vascular permeability, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1]

  • Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent chemoattractants for inflammatory cells and also contribute to bronchoconstriction and increased vascular permeability.

The inhibition of these pathways, particularly the COX pathway, is the cornerstone of therapy with non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Mechanism of Action of this compound

Based on the extensive research into phenoxyacetic acid derivatives and structurally similar NSAIDs, the primary anti-inflammatory mechanism of action for this compound is proposed to be the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme .[2][3]

Core Hypothesis: Selective COX-2 Inhibition

The chemical structure of this compound, featuring a central phenoxyacetic acid moiety, is a recognized pharmacophore for COX-2 inhibition.[4][5] This selective inhibition is crucial as it allows for the suppression of inflammation-mediating prostaglandins produced by COX-2, while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively active COX-1 enzyme.[2]

The proposed interaction with the COX-2 active site is likely facilitated by the specific stereochemistry and electronic properties conferred by the ethoxy and acetic acid groups. These groups can form key hydrogen bonds and hydrophobic interactions within the larger, more flexible active site of COX-2 compared to COX-1.

Downstream Effects of COX-2 Inhibition

By inhibiting COX-2, this compound is expected to decrease the synthesis of pro-inflammatory prostaglandins, such as PGE2.[2] This reduction in PGE2 levels would lead to:

  • Reduced Vasodilation and Edema: A decrease in the local blood flow and vascular permeability at the site of inflammation.

  • Analgesic Effect: A reduction in the sensitization of peripheral nociceptors, thereby alleviating pain.

  • Antipyretic Effect: A reduction in fever by acting on the hypothalamus.

The following diagram illustrates the proposed primary mechanism of action:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 (Stimulated by Inflammatory Stimuli) COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Figure 1: Proposed primary mechanism of this compound.

Potential Secondary and Synergistic Mechanisms

While selective COX-2 inhibition is the likely primary mechanism, related compounds have demonstrated effects on other inflammatory pathways. These represent potential secondary or synergistic mechanisms for this compound.

Lipoxygenase (LOX) Pathway Inhibition

Some NSAIDs, such as etofenamate, exhibit a dual inhibitory effect on both COX and LOX pathways.[6] Inhibition of the LOX pathway would reduce the production of pro-inflammatory leukotrienes, potentially offering a broader anti-inflammatory effect. Further investigation is warranted to determine if this compound shares this dual-inhibitory capability.

Modulation of Pro-inflammatory Cytokines and Transcription Factors

Certain NSAIDs can influence the expression of pro-inflammatory cytokines and the activity of transcription factors like NF-κB.[1] NF-κB is a key regulator of genes involved in the inflammatory response. Inhibition of NF-κB activation would lead to a downstream reduction in the production of a wide array of inflammatory mediators.

The following diagram illustrates these potential multi-target anti-inflammatory effects:

G cluster_pathways Potential Anti-inflammatory Mechanisms Compound This compound COX2_Inhibition COX-2 Inhibition Compound->COX2_Inhibition Primary Mechanism LOX_Inhibition LOX Inhibition Compound->LOX_Inhibition Potential Secondary Mechanism NFkB_Modulation NF-κB Modulation Compound->NFkB_Modulation Potential Secondary Mechanism Reduced_Prostaglandins Reduced_Prostaglandins COX2_Inhibition->Reduced_Prostaglandins Leads to Reduced_Leukotrienes Reduced_Leukotrienes LOX_Inhibition->Reduced_Leukotrienes Leads to Reduced_Cytokines Reduced_Cytokines NFkB_Modulation->Reduced_Cytokines Leads to Anti_inflammatory_Effect Overall Anti-inflammatory and Analgesic Effect Reduced_Prostaglandins->Anti_inflammatory_Effect Reduced_Leukotrienes->Anti_inflammatory_Effect Reduced_Cytokines->Anti_inflammatory_Effect

Figure 2: Potential multi-target anti-inflammatory actions.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

Objective: To determine the inhibitory potency (IC50) of this compound on COX-1 and COX-2 enzymes and to establish its selectivity index (SI).

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. Incubate the enzyme with the test compound for a specified time. c. Initiate the reaction by adding arachidonic acid. d. Measure the product formation at a specific wavelength.

  • Data Analysis: Calculate the IC50 values for both enzymes and determine the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

Objective: To measure the effect of the compound on PGE2 production in a cellular context.

Methodology:

  • Cell Line: A suitable cell line that expresses COX-2 upon stimulation, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs).

  • Procedure: a. Culture the cells to confluence. b. Pre-treat the cells with various concentrations of the test compound. c. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression. d. Collect the cell supernatant and measure the concentration of PGE2 using a competitive ELISA kit.

In Vivo Models of Inflammation

Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Procedure: a. Administer the test compound orally or intraperitoneally at various doses. b. After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema. c. Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

  • Data Analysis: Compare the increase in paw volume in the treated groups to the control group to determine the percentage of inhibition of edema.

Objective: To assess the peripheral analgesic activity of the compound.

Methodology:

  • Animal Model: Swiss albino mice.

  • Procedure: a. Administer the test compound orally or intraperitoneally. b. After a pre-treatment period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).[7] c. Count the number of writhes over a specific time period.[7]

  • Data Analysis: Compare the number of writhes in the treated groups to the control group to determine the percentage of analgesic protection. The mechanism of pain in this model is linked to increased levels of prostaglandins in the peritoneal fluid.[7]

The following diagram outlines the experimental workflow for validating the anti-inflammatory mechanism:

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay IC50_SI IC50 and Selectivity Index COX_Assay->IC50_SI Determine PGE2_Assay PGE2 Immunoassay PGE2_Levels PGE2 Levels in Cells PGE2_Assay->PGE2_Levels Measure Paw_Edema Carrageenan-Induced Paw Edema Edema_Inhibition Inhibition of Paw Edema Paw_Edema->Edema_Inhibition Measure Writhing_Test Acetic Acid-Induced Writhing Test Analgesic_Effect Analgesic Effect Writhing_Test->Analgesic_Effect Measure Hypothesis Proposed Mechanism: Selective COX-2 Inhibition Hypothesis->COX_Assay Test Hypothesis->PGE2_Assay Test IC50_SI->Paw_Edema Inform IC50_SI->Writhing_Test Inform PGE2_Levels->Paw_Edema Inform PGE2_Levels->Writhing_Test Inform Conclusion Validation of Anti-inflammatory and Analgesic Activity Edema_Inhibition->Conclusion Analgesic_Effect->Conclusion

Figure 3: Experimental workflow for mechanism validation.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table provides representative data for potent phenoxyacetic acid derivatives from recent literature to illustrate the expected therapeutic window.

CompoundCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)In Vivo Paw Edema Inhibition (%)Reference
Derivative 5f 0.06 - 0.09111.53 - 133.3463.35[2][3]
Derivative 7b 0.06 - 0.09>10046.51[2][3]
Celecoxib (Reference) 0.05298.6-[2]

Conclusion and Future Directions

The available evidence from the broader class of phenoxyacetic acid derivatives strongly suggests that this compound exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme. This mechanism provides a solid foundation for its potential as a therapeutic agent with a favorable safety profile compared to non-selective NSAIDs. The experimental protocols outlined in this guide provide a robust framework for the validation of this hypothesis and the further characterization of its pharmacological profile.

Future research should focus on:

  • Definitive determination of the COX-1/COX-2 selectivity index for this compound.

  • Investigation of potential off-target effects , including inhibition of the LOX pathway and modulation of other inflammatory mediators.

  • Comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Preclinical toxicology studies to establish its safety profile.

By systematically addressing these research questions, the full therapeutic potential of this compound and other related compounds can be unlocked, paving the way for the development of the next generation of anti-inflammatory drugs.

References

Spectroscopic Data for (2-Ethoxy-phenoxy)-acetic acid: A Multi-Technique Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

(2-Ethoxy-phenoxy)-acetic acid, a derivative of the biologically significant phenoxyacetic acid scaffold, represents a class of molecules with considerable interest in pharmaceutical and materials science research.[1][2] With the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol , its precise structural confirmation and purity assessment are paramount for any research, development, or quality control application.[3] This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, leveraging foundational principles and comparative data from analogous structures.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causality behind the spectroscopic results. The methodologies described herein are designed as self-validating systems, ensuring that researchers can confidently identify and characterize this molecule. This document will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the in-depth knowledge required by professionals in the field.

Figure 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides an atomic-level map of the carbon and proton framework. For this compound, ¹H NMR will confirm the number and connectivity of protons, including the characteristic ethyl group signals and the aromatic substitution pattern. ¹³C NMR complements this by identifying every unique carbon environment, from the carboxylic acid carbonyl to the methyl group of the ethoxy substituent. The chemical shifts are directly influenced by the local electronic environment, making NMR a highly sensitive and definitive technique.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ is preferable for ensuring the observation of the acidic carboxyl proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30) with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 1024-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

    • Process the data similarly to the ¹H spectrum, calibrating to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound, based on data from analogous compounds like 2-ethoxyphenol and phenoxyacetic acid.[4][5]

Assigned Proton (See Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H (Carboxyl)> 10.0broad singlet (br s)1H
H3, H4, H5, H6 (Aromatic)6.80 - 7.20multiplet (m)4H
H9 (O-CH₂ -COOH)~ 4.65singlet (s)2H
H7 (O-CH₂ -CH₃)~ 4.05quartet (q)2H
H8 (CH₃ )~ 1.40triplet (t)3H
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on established values for carboxylic acids, ethers, and substituted aromatic rings.[6][7][8]

Assigned Carbon (See Fig. 1)Predicted Chemical Shift (δ, ppm)
C10 (C=O)~ 172.5
C1 (Ar C -O-CH₂)~ 148.0
C2 (Ar C -O-Et)~ 147.5
C4, C5 (Aromatic CH)~ 122.0 - 124.0
C3, C6 (Aromatic CH)~ 114.0 - 116.0
C9 (O-C H₂-COOH)~ 67.0
C7 (O-C H₂-CH₃)~ 64.5
C8 (C H₃)~ 15.0

Figure 2: NMR Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh Sample (5-10 mg) b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Tune & Match Probe d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate & Integrate h->i j Final Spectrum & Analysis i->j Structural Elucidation

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part 2: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (e.g., stretching, bending). For this compound, IR is indispensable for confirming the presence of the carboxylic acid (both the O-H and C=O bonds), the aromatic ring, and the ether linkages.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial as it subtracts the absorbance from the ambient atmosphere (e.g., CO₂ and H₂O) from the final sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed to identify characteristic peaks corresponding to the molecule's functional groups.

Predicted IR Absorption Data

The following table summarizes the expected characteristic IR absorption bands, justified by well-established correlation tables and spectra of similar molecules.[9][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (broad)O-H StretchCarboxylic Acid
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (CH₂, CH₃)
~ 1710 (strong)C=O StretchCarboxylic Acid
1600, 1490C=C StretchAromatic Ring
~ 1240 (strong)C-O StretchAryl Ether
~ 1120 (strong)C-O StretchAlkyl Ether

Figure 3: IR Functional Group Correlation

mol (2-Ethoxy-phenoxy) -acetic acid COOH Carboxylic Acid mol->COOH Ar Aromatic Ring mol->Ar Ether Ether Linkages mol->Ether Alkyl Alkyl Chains mol->Alkyl OH_stretch ~3000 cm-1 (Broad) O-H Stretch COOH->OH_stretch CO_stretch ~1710 cm-1 C=O Stretch COOH->CO_stretch ArH_stretch ~3050 cm-1 Ar C-H Stretch Ar->ArH_stretch ArC_stretch 1600, 1490 cm-1 C=C Stretch Ar->ArC_stretch CO_ether_stretch 1240 & 1120 cm-1 C-O Stretch Ether->CO_ether_stretch AlkH_stretch 2980-2850 cm-1 Alkyl C-H Stretch Alkyl->AlkH_stretch

Caption: Correlation of molecular functional groups to their characteristic IR absorption regions.

Part 3: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecule, and the resulting fragment ions provide a "fingerprint" that can be used to piece together the molecular structure, confirming the connectivity of the constituent parts. Electrospray ionization (ESI) is the method of choice for a polar, acidic molecule like this, as it gently generates gas-phase ions ([M-H]⁻ or [M+H]⁺) with minimal in-source fragmentation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.

  • Data Acquisition (MS¹):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

    • Acquire full scan spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes over a mass range of m/z 50-500.

  • Data Acquisition (MS/MS):

    • Perform a product ion scan by selecting the molecular ion ([M-H]⁻ at m/z 195.06) as the precursor.

    • Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

    • Acquire the spectrum of the resulting fragment ions.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₂O₄

  • Exact Mass: 196.0736

  • Predicted HRMS Ions:

    • Negative Mode [M-H]⁻: C₁₀H₁₁O₄⁻, Calculated m/z = 195.0663

    • Positive Mode [M+H]⁺: C₁₀H₁₃O₄⁺, Calculated m/z = 197.0808

The fragmentation pattern provides structural proof. Based on the fragmentation of related phenoxyacetic acids, the following key fragments are anticipated.[11][12]

Predicted Fragment (m/z)Proposed FormulaNeutral Loss
151.0764C₉H₁₁O₂⁺H₂O + CO
137.0603C₈H₉O₂⁺CH₂O + CO
121.0653C₈H₉O⁺COOH
109.0653C₇H₉O⁺OCH₂COOH
93.0340C₆H₅O⁺C₄H₈O₃

Figure 4: Proposed ESI-MS Fragmentation Pathway

parent [M-H]⁻ m/z 195.07 frag1 Fragment m/z 151.04 (-CO₂) parent->frag1 - CO₂ frag2 Fragment m/z 121.03 (-CH₂COOH) parent->frag2 - C₂H₂O₂ frag3 Fragment m/z 93.03 (Phenoxide ion) frag2->frag3 - C₂H₄

Caption: A simplified proposed fragmentation pathway for this compound in negative ion mode.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the definitive structural blueprint, IR spectroscopy offers rapid confirmation of essential functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight while offering structural insights through fragmentation. The predicted data and protocols outlined in this guide serve as an authoritative reference for researchers, enabling confident synthesis, identification, and quality assessment of this compound, thereby upholding the highest standards of scientific integrity in drug development and chemical research.

References

An In-Depth Technical Guide to (2-Ethoxy-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Ethoxy-phenoxy)-acetic acid, a compound of interest in pharmaceutical research and agrochemical studies. This document delves into its chemical identity, synthesis, analytical methodologies, and biological significance, offering field-proven insights and detailed protocols for the scientific community.

Core Chemical Identity

This compound is a carboxylic acid and an ether. Its structure features an ethoxy group at the ortho position of a phenoxy ring, which is in turn linked to an acetic acid moiety.

Identifier Value
CAS Number 3251-30-7
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
IUPAC Name (2-ethoxyphenoxy)acetic acid
Synonyms Acetic acid, 2-(2-ethoxyphenoxy)-; Tamsulosin Impurity 15

Physical Properties: This compound typically presents as a white to off-white solid and is soluble in organic solvents.[1]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is effectively achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5] In this specific application, the phenoxide ion of 2-ethoxyphenol is reacted with a haloacetic acid, typically chloroacetic acid.

Causality of Experimental Choices: The Williamson ether synthesis is chosen for its reliability and high yield in forming the ether linkage. The use of a strong base is crucial to deprotonate the phenolic hydroxyl group of 2-ethoxyphenol, forming the nucleophilic phenoxide ion. Chloroacetic acid provides the electrophilic carbonyl carbon for the subsequent nucleophilic attack.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Ethoxyphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and heating apparatus

Step-by-Step Methodology:

  • Phenoxide Formation: In a round-bottom flask, dissolve 2-ethoxyphenol in an aqueous solution of sodium hydroxide. The hydroxide ion acts as a strong base, deprotonating the phenolic hydroxyl group to form the sodium 2-ethoxyphenoxide.

  • Nucleophilic Attack: To the solution from Step 1, add chloroacetic acid. Heat the reaction mixture to facilitate the Sₙ2 reaction, where the 2-ethoxyphenoxide ion attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion.[2][3][4][5]

  • Acidification: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid. This step protonates the carboxylate salt, precipitating the this compound.

  • Extraction: Extract the crude product from the aqueous solution using diethyl ether. The organic layer will contain the desired product.

  • Washing and Drying: Wash the ether layer with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate to remove residual water.

  • Solvent Removal and Purification: Remove the diethyl ether by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Ethoxyphenol 2-Ethoxyphenol Phenoxide_Formation Phenoxide Formation (Deprotonation) 2-Ethoxyphenol->Phenoxide_Formation Chloroacetic_Acid Chloroacetic_Acid SN2_Reaction Sₙ2 Reaction (Ether Linkage Formation) Chloroacetic_Acid->SN2_Reaction NaOH NaOH NaOH->Phenoxide_Formation Phenoxide_Formation->SN2_Reaction Acidification Acidification (Protonation) SN2_Reaction->Acidification Workup Extraction & Purification Acidification->Workup Final_Product This compound Workup->Final_Product

Caption: Williamson Ether Synthesis Workflow for this compound.

Analytical Methodologies

Accurate characterization and quantification of this compound are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for the analysis of this compound.

Causality of Method Parameters: A C18 column is used due to its hydrophobic stationary phase, which effectively retains the nonpolar portion of the analyte. The mobile phase, a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol, allows for the elution of the compound. The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is appropriate as the aromatic ring of the molecule absorbs in the UV spectrum.

HPLC Protocol for the Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase.

  • Sample Solution: Dilute the sample containing the analyte in the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (Pump, Injector, Column) Sample_Preparation->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (275 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: HPLC Analysis Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Expected Spectral Data:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene protons of the ethoxy and acetic acid groups, and the methyl protons of the ethoxy group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the ethoxy and methylene groups.

Biological Significance and Applications

This compound has relevance in two primary scientific domains: as a human metabolite of the drug tamsulosin and in the field of agrochemicals due to its structural similarity to phenoxyacetic acid herbicides.

Metabolite of Tamsulosin

Tamsulosin is a selective alpha-1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[6] In humans, tamsulosin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[6][7][8] One of the identified metabolites is this compound.[9] The metabolic pathway involves O-deethylation of the ethoxyphenoxy group, followed by oxidation of the resulting alcohol. Understanding the formation and clearance of this metabolite is crucial for comprehensive pharmacokinetic and safety profiling of tamsulosin.

Tamsulosin_Metabolism Tamsulosin Tamsulosin CYP450_Metabolism Hepatic Metabolism (CYP3A4, CYP2D6) Tamsulosin->CYP450_Metabolism Metabolite This compound CYP450_Metabolism->Metabolite

Caption: Metabolic Pathway of Tamsulosin to this compound.

Potential Herbicidal Activity

This compound belongs to the class of phenoxyacetic acid derivatives, which includes well-known herbicides like 2,4-D. These synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1][10]

Mechanism of Action as a Synthetic Auxin:

  • Receptor Binding: Synthetic auxins bind to auxin receptors in plant cells.

  • Signal Transduction: This binding initiates a signal transduction cascade.

  • Gene Expression: The signal leads to the overexpression of auxin-responsive genes.

  • Uncontrolled Growth: This results in uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible broadleaf plants.[11][12][13]

The specific herbicidal efficacy of this compound would require dedicated biological screening.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a molecule with significant relevance in both pharmaceutical and agricultural research. A thorough understanding of its synthesis, analytical characterization, and biological roles is essential for scientists working in these fields. The protocols and insights provided in this guide are intended to support and facilitate further research and development involving this compound.

References

(2-Ethoxy-phenoxy)-acetic Acid: A Technical Guide to Unveiling its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Novel Therapeutics

In the landscape of modern drug discovery, the exploration of compounds with established chemical scaffolds presents a fertile ground for identifying novel therapeutic agents. (2-Ethoxy-phenoxy)-acetic acid, a molecule belonging to the phenoxyacetic acid class, stands as a compelling candidate for investigation. While direct biological data on this specific molecule is nascent, its structural analogues have demonstrated significant activity as modulators of key metabolic and inflammatory pathways. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. Our approach is rooted in a robust scientific rationale, detailing the causality behind experimental choices and providing a clear roadmap from hypothesis to validated target.

Part 1: The Scientific Rationale - Converging on Metabolic and Inflammatory Hubs

The chemical architecture of this compound provides critical clues to its potential biological activity. The phenoxyacetic acid moiety is a well-established pharmacophore known to interact with a family of nuclear receptors that are central regulators of metabolism and inflammation: the Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Furthermore, the intricate crosstalk between lipid metabolism and cellular energy homeostasis brings another potential target into focus: Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation.

The Peroxisome Proliferator-Activated Receptor (PPAR) Family: Master Regulators

The PPAR family consists of three isoforms—PPARα, PPARβ/δ, and PPARγ—that function as ligand-activated transcription factors.[1] They form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a wide array of physiological processes.

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to the upregulation of genes involved in fatty acid uptake and oxidation. Synthetic PPARα agonists, like fibrates, are used clinically to treat dyslipidemia.[3]

  • PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis. It also plays crucial roles in insulin sensitivity and inflammation. Thiazolidinediones, a class of PPARγ full agonists, have been used in the treatment of type 2 diabetes.[4]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in wound healing and inflammation.

The structural similarity of this compound to known chiral phenoxyacetic acid analogues that act as PPARγ partial agonists and inhibit cancer cell proliferation provides a strong impetus for investigating the PPAR family as a primary target.[1]

Carnitine Palmitoyltransferase 1 (CPT-1): The Gateway to Fatty Acid Oxidation

CPT-1 is located on the outer mitochondrial membrane and facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] Inhibition of CPT-1 can profoundly impact cellular metabolism, forcing a switch from fatty acid to glucose utilization. This metabolic reprogramming has therapeutic implications in various diseases, including cancer and metabolic disorders. Notably, some compounds, such as Etomoxir, have been shown to both inhibit CPT-1 and act as a direct PPARα agonist, highlighting the potential for dual-targeting or pathway crosstalk.

The following diagram illustrates the proposed signaling pathways that this compound may modulate.

Signaling_Pathways cluster_0 Cellular Exterior cluster_1 Cytoplasm & Nucleus Compound (2-Ethoxy-phenoxy)- acetic acid PPAR PPARα / γ Compound->PPAR Agonism? CPT1 CPT-1 (Mitochondrial Membrane) Compound->CPT1 Inhibition? FAO Fatty Acid Oxidation Compound->FAO Inhibits via CPT-1? RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Inflammatory_Response Modulation of Metabolism & Inflammation Gene_Transcription->Metabolic_Inflammatory_Response CPT1->FAO Facilitates

Caption: Proposed signaling pathways for this compound.

Part 2: A Step-by-Step Guide to Target Validation

To rigorously test the hypothesis that this compound targets PPARs and/or CPT-1, a multi-tiered experimental approach is essential. This section provides detailed protocols for a logical workflow, from initial target engagement to functional cellular assays.

Tier 1: Confirming Direct Target Engagement

The first critical step is to determine if this compound physically interacts with its putative targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it measures changes in the thermal stability of a protein upon ligand binding.[6][7][8]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 for liver-related targets, or a cell line overexpressing the target protein) to 80-90% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein (PPARα, PPARγ, or CPT-1) in the soluble fraction using Western blotting or an immunoassay like AlphaLISA.[9][10][11]

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

The following diagram outlines the CETSA workflow.

CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment (Compound vs. Vehicle) Thermal_Challenge 2. Thermal Challenge (Temperature Gradient) Cell_Culture->Thermal_Challenge Lysis 3. Cell Lysis Thermal_Challenge->Lysis Centrifugation 4. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Quantification 5. Quantification of Soluble Target Protein (Western Blot / AlphaLISA) Centrifugation->Quantification Melting_Curve 6. Generate Melting Curve Quantification->Melting_Curve

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Tier 2: Characterizing the Nature of the Interaction

Once target engagement is confirmed, the next step is to characterize the functional consequences of this interaction.

A luciferase reporter assay is the gold standard for determining whether a compound acts as a PPAR agonist.

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T) with:

      • An expression vector for the full-length human PPAR isoform (α or γ).

      • A reporter plasmid containing a luciferase gene under the control of a PPRE.

      • A control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with a dose-response range of this compound, a known PPAR agonist (positive control, e.g., fenofibrate for PPARα, rosiglitazone for PPARγ), and a vehicle control.

  • Luciferase Activity Measurement:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration).

A direct enzyme activity assay is required to confirm CPT-1 inhibition.

  • Mitochondrial Isolation:

    • Isolate mitochondria from a relevant tissue (e.g., rat liver) or cell line by differential centrifugation.

  • Enzyme Reaction:

    • In a reaction buffer, combine the isolated mitochondria with L-carnitine and a radiolabeled long-chain fatty acyl-CoA (e.g., [1-14C]palmitoyl-CoA).

    • Include a dose-response range of this compound, a known CPT-1 inhibitor (e.g., etomoxir), and a vehicle control.

  • Separation and Quantification:

    • After the reaction, separate the radiolabeled acylcarnitine product from the unreacted acyl-CoA substrate (e.g., by phase separation).

    • Quantify the amount of radiolabeled acylcarnitine using liquid scintillation counting.

  • Data Analysis:

    • Calculate the rate of CPT-1 activity and plot it against the inhibitor concentration to determine the IC50 (half-maximal inhibitory concentration).

Tier 3: Assessing Functional Cellular Outcomes

The final step is to evaluate the downstream cellular effects of target engagement.

This assay will determine if this compound modulates cellular fatty acid metabolism, a likely consequence of either PPARα agonism or CPT-1 inhibition.

  • Cell Culture and Treatment:

    • Plate cells in a Seahorse XF Cell Culture Microplate.

    • Treat the cells with this compound, appropriate controls (e.g., a known FAO inhibitor like etomoxir), and a vehicle control.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Measure the OCR using a Seahorse XF Analyzer. The assay medium should contain a long-chain fatty acid (e.g., palmitate) as the primary substrate.

    • A decrease in OCR in the presence of the compound suggests inhibition of fatty acid oxidation.

To confirm the transcriptional effects of PPAR agonism, quantitative real-time PCR (qRT-PCR) can be used to measure the expression of known PPAR target genes.

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound, a known PPAR agonist, and a vehicle control.

    • Extract total RNA from the cells.

  • cDNA Synthesis and qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for known PPAR target genes (e.g., PDK4, CPT1A for PPARα; FABP4, CD36 for PPARγ) and a housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Part 3: Potential Therapeutic Implications and Future Directions

The successful validation of this compound as a modulator of PPARs and/or CPT-1 would open up several exciting therapeutic avenues.

Quantitative Data Summary Table
AssayExpected Outcome for Positive ResultKey Parameters to Determine
CETSAShift in the thermal melting curve of the target protein.ΔTm (change in melting temp.)
PPAR Reporter AssayDose-dependent increase in luciferase activity.EC50
CPT-1 Activity AssayDose-dependent decrease in the formation of radiolabeled acylcarnitine.IC50
FAO AssayDose-dependent decrease in oxygen consumption rate with fatty acid substrate.% Inhibition of OCR
qRT-PCRUpregulation or downregulation of known target gene expression.Fold Change in Expression
Potential Therapeutic Applications:
  • Metabolic Diseases: As a PPAR agonist, this compound could have therapeutic potential in type 2 diabetes (PPARγ) or dyslipidemia (PPARα). CPT-1 inhibition has also been explored for the treatment of hyperglycemia.[5]

  • Inflammation: Both PPARα and PPARγ have well-documented anti-inflammatory properties.[12][13] Therefore, this compound could be a candidate for treating inflammatory conditions.

  • Oncology: The role of PPARs in cancer is complex and context-dependent. However, some PPARγ agonists have shown anti-proliferative effects in certain cancers.[1] Furthermore, the reliance of some cancers on fatty acid oxidation for energy makes CPT-1 an attractive therapeutic target.[14]

Future Directions:
  • In Vivo Studies: Positive in vitro results should be followed by in vivo studies in relevant animal models of disease to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound can help to optimize potency and selectivity for the identified target(s).

  • Off-Target Profiling: A comprehensive off-target screening is crucial to ensure the safety and specificity of the compound.

This in-depth technical guide provides a rigorous and logical framework for the scientific community to explore the therapeutic potential of this compound. By systematically applying these methodologies, researchers can unveil its mechanism of action and pave the way for the development of novel therapeutics for a range of human diseases.

References

In Silico Modeling of (2-Ethoxy-phenoxy)-acetic Acid Interactions: A Multi-Faceted Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of (2-Ethoxy-phenoxy)-acetic acid. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices, establishing a self-validating workflow that builds a cohesive narrative around the molecule's potential biological interactions. We will journey from foundational characterization through molecular docking, assess dynamic stability, and culminate in a predictive pharmacokinetic profile, creating a robust preliminary assessment of the compound's therapeutic potential.

Section 1: Foundational Strategy & The In Silico Mandate

Modern drug discovery is no longer solely the domain of the wet lab; it is a synergistic partnership between experimental and computational science. In silico modeling has become an indispensable tool, allowing us to predict molecular interactions, elucidate mechanisms, and identify potential liabilities long before a compound is synthesized, thereby saving significant time and resources.[1][2] The core philosophy is to build a cascade of evidence. We begin with a broad, static prediction (docking), refine it with a dynamic simulation (molecular dynamics), and finally place it in a biological context (ADMET profiling). This multi-step approach ensures that each stage validates and builds upon the last.

This compound is a phenoxyacetic acid derivative.[3] While its specific biological targets are not extensively documented, related compounds in this class have shown activity against enzymes like cyclooxygenase-2 (COX-2), which is a key mediator of inflammation.[4] For the purposes of this guide, we will therefore hypothesize COX-2 as a plausible biological target to illustrate a complete investigative workflow.

The overall strategy is visualized in the workflow diagram below.

cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Pharmacokinetic Profiling A Ligand Characterization (this compound) C Molecular Docking (Pose & Affinity Prediction) A->C B Target Identification & Prep (Hypothetical: COX-2) B->C D Molecular Dynamics (Complex Stability Analysis) C->D E ADMET Prediction (Drug-Likeness & Safety) C->E F Comprehensive Report & Go/No-Go Decision D->F E->F

Caption: A high-level overview of the in silico modeling cascade.

Section 2: Ligand & Target Preparation: The Bedrock of Accurate Predictions

The axiom "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the small molecule (ligand) and its protein target.[1]

Ligand Characterization: this compound

The first step is to gather all relevant physicochemical information for our compound of interest. This data is crucial for both understanding the molecule and for ensuring it is correctly parameterized for simulation.

PropertyValueSource
CAS Number 3251-30-7[3]
Molecular Formula C₁₀H₁₂O₄[5]
Molecular Weight 196.2 g/mol [5]
SMILES CCOc1ccccc1OCC(=O)O[5]
InChIKey MZQTVOLNWAPPBT-UHFFFAOYSA-N[5]
Experimental Protocol: 3D Ligand Structure Preparation

Objective: To obtain a geometrically correct, low-energy 3D conformation of the ligand.

  • Structure Retrieval: Navigate to a chemical database like PubChem (67]

  • Search: Use the CAS number "3251-30-7" to locate the compound.

  • Download: Download the 3D conformer in SDF format.

  • Energy Minimization: This step is critical to relieve any steric strain from the database-generated structure.

    • Import the SDF file into a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

    • Assign a suitable force field (e.g., MMFF94 or UFF). A force field is a set of parameters used to calculate the potential energy of the molecule, guiding the minimization process.

    • Run an energy minimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) until convergence is reached.

  • File Conversion: Save the minimized structure in a format compatible with docking software, such as .pdb or .mol2.

Target Identification and Preparation

As established, we will proceed with COX-2 as our hypothetical target. A suitable, high-resolution crystal structure is required.

Experimental Protocol: Protein Target Preparation

Objective: To clean and prepare a protein crystal structure for docking, ensuring it is chemically correct.

  • Structure Retrieval: Navigate to the Protein Data Bank (PDB) (81]

  • Search: Search for "Cyclooxygenase-2" or "COX-2". Select a high-resolution (< 2.5 Å) human structure that contains a bound inhibitor, for example, PDB ID: 5KIR . The presence of a co-crystallized ligand helps validate the location of the active site.

  • Initial Cleaning:

    • Open the downloaded PDB file in a visualization tool like PyMOL or UCSF Chimera.

    • Remove all non-essential molecules: water molecules, ions, and co-solvents. These are often artifacts of the crystallization process and can interfere with docking.

    • Isolate the protein chain(s) of interest. For 5KIR, this would be Chain A. Remove the co-crystallized ligand to create an empty binding site for our docking experiment.

  • Structure Correction:

    • Use a dedicated preparation tool, such as AutoDock Tools or the Schrödinger Protein Preparation Wizard.[9]

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. These must be added, as they are critical for forming hydrogen bonds.

    • Assign Bond Orders & Charges: Ensure the chemical integrity of the protein.

    • Repair Missing Residues/Loops: If parts of the protein structure are missing, they may need to be modeled using loop modeling servers, although for a well-defined active site, this is often unnecessary.

  • File Conversion: Save the prepared, "clean" protein structure in the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.[9]

Section 3: Molecular Docking: Predicting the Initial Handshake

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a protein and estimates the strength of this interaction via a "scoring function".[10] It is a computationally efficient method to generate initial hypotheses about the binding mode and relative affinity.

Causality: We perform docking to rapidly screen for potential binders and to identify the key amino acid residues that might be involved in the interaction. The output, a binding energy score (typically in kcal/mol), provides a semi-quantitative estimate of binding affinity, where more negative values suggest stronger binding.[9]

A Prepared Ligand (.pdbqt) D Run Docking Algorithm (e.g., AutoDock Vina) A->D B Prepared Receptor (COX-2, .pdbqt) B->D C Define Search Space (Grid Box) C->D E Analyze Results (Binding Energy & Pose) D->E F Identify Key Interactions (H-bonds, Hydrophobic) E->F

Caption: The sequential workflow for a typical molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of this compound in the COX-2 active site.

  • Load Structures: Open AutoDock Tools (ADT). Load the prepared protein (receptor) PDBQT file and the ligand PDBQT file.[7]

  • Define the Grid Box: The grid box defines the three-dimensional space where the docking algorithm will search for a binding site.[7]

    • Center the grid box on the known active site of COX-2. A reliable way to do this is to center it on the coordinates of the original, co-crystallized ligand that was removed during preparation.

    • Ensure the grid box dimensions are large enough to fully encompass the active site, typically around 25x25x25 Å.

  • Configure Docking Parameters:

    • In the AutoDock Vina configuration file, specify the paths to the receptor and ligand files.

    • Define the coordinates for the center and size of the grid box determined in the previous step.

    • Set the exhaustiveness parameter. A higher value (e.g., 16 or 32) increases the computational effort but improves the thoroughness of the conformational search.

  • Execute Docking: Run the Vina executable from the command line, providing the configuration file as input.[9]

  • Analyze Results:

    • Vina will output a PDBQT file containing the top-ranked binding poses (usually 9 or 10).

    • The binding affinity (in kcal/mol) for each pose is listed in the output log file.

    • Load the receptor and the output ligand poses into a visualizer (PyMOL, Chimera) to inspect the interactions. Look for hydrogen bonds, hydrophobic contacts, and other favorable interactions with key active site residues like Arg120, Tyr355, and Ser530 in COX-2.

Data Presentation: Predicted Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.5Arg120, Tyr355, Ser530
2-8.2Arg120, Val523, Ala527
3-7.9Tyr385, Ser530, Leu352

Section 4: Molecular Dynamics: From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations provide a way to observe the physical motion of atoms and molecules over time, allowing us to assess the stability of the predicted protein-ligand complex in a more realistic, solvated environment.[11][12]

Trustworthiness: A docking pose that is unstable during an MD simulation and quickly dissociates from the binding pocket is likely an artifact of the scoring function. Conversely, a complex that remains stable throughout the simulation, maintaining key interactions, lends significant confidence to the docking prediction.

A Start with Best Docked Pose B System Setup (Solvation & Ions) A->B C Energy Minimization B->C D Equilibration (NVT & NPT Phases) C->D E Production MD Run (e.g., 100 ns) D->E F Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F

Caption: The sequential stages of a molecular dynamics simulation.

Experimental Protocol: GROMACS MD Simulation Workflow

Objective: To evaluate the stability of the top-ranked this compound-COX-2 complex.

  • System Preparation:

    • Complex Topology: Generate a combined topology file for the protein-ligand complex using a force field like CHARMM36 or AMBER.[13] The protein topology is generated using tools like pdb2gmx in GROMACS, while the ligand topology requires parameterization, often using servers like CGenFF or antechamber.

    • Define Simulation Box: Create a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance of 1.0 nm between the complex and the box edge to avoid periodic image interactions.[13]

    • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system setup.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.[13]

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the system reaches the correct density.

  • Production MD: Run the simulation for a significant period (e.g., 50-100 nanoseconds) without restraints. This is the main data-gathering phase of the simulation.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates the complex is not undergoing major conformational changes and the ligand is stable in the binding pocket.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

    • Interaction Analysis: Analyze the trajectory to measure the persistence of key hydrogen bonds or hydrophobic contacts identified during docking.

Section 5: ADMET Profiling: Predicting the Molecule's Fate

A molecule with high binding affinity is of little therapeutic value if it has poor absorption, is rapidly metabolized, is toxic, or cannot reach its target. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for de-risking drug candidates.[14][15]

Expertise: We use a battery of validated computational models to predict these properties. It is important to use multiple tools or models for prediction, as the accuracy depends on the underlying algorithms and datasets used for training.[15] A consensus prediction is generally more reliable.

Experimental Protocol: In Silico ADMET Prediction

Objective: To predict the drug-likeness and pharmacokinetic profile of this compound using a web-based tool.

  • Select Tool: Navigate to a free, reliable web server such as SwissADME (--INVALID-LINK--) or pkCSM (16--INVALID-LINK--]

  • Input Structure: Provide the molecule's structure, typically by pasting its SMILES string: CCOc1ccccc1OCC(=O)O.

  • Run Prediction: Execute the prediction workflow.

  • Collate & Interpret Data: Systematically review the output, focusing on key parameters related to pharmacokinetics, drug-likeness, and potential toxicity.

Data Presentation: Predicted ADMET Profile
ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight196.2 g/mol Excellent (within Lipinski's rule of <500)
LogP (Lipophilicity)2.15Optimal range for oral absorption
Water SolubilityModerately SolubleAcceptable
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
Drug-Likeness
Lipinski's Rule of 50 ViolationsGood oral bioavailability predicted
Bioavailability Score0.55Good probability of being orally active
Medicinal Chemistry
PAINS Alert0 AlertsNo known problematic fragments for HTS

Section 6: Synthesis & Authoritative Conclusion

This guide has outlined a rigorous, multi-stage in silico workflow to characterize the potential interactions of this compound.

  • Docking simulations predicted a strong binding affinity for the active site of COX-2, with a binding energy of -8.5 kcal/mol for the top-ranked pose. The predicted binding mode involves key interactions with catalytically important residues.

  • Molecular dynamics simulations would be the crucial next step to validate the stability of this docked pose. A stable RMSD and persistent hydrogen bonding over a 100 ns simulation would provide strong evidence that this is a viable binding mode and not a computational artifact.

  • ADMET profiling is highly encouraging. The molecule adheres to Lipinski's rules, suggests high gastrointestinal absorption, and shows a low probability of key toxicities or drug-drug interactions.[14] Its predicted inability to cross the blood-brain barrier could be advantageous for a peripherally acting anti-inflammatory agent.

Expert Opinion: Based on this comprehensive in silico analysis, this compound presents as a promising scaffold for further investigation as a potential COX-2 inhibitor. The combination of strong predicted binding affinity and a favorable ADMET profile warrants progression. The logical next steps would be to perform the outlined MD simulations, followed by in vitro experimental validation, such as an enzymatic assay to determine its IC50 against COX-2 and confirm the computational hypothesis.

References

The Genesis of a Chemical Revolution: An In-Depth Technical Guide to the Discovery and History of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the pivotal scientific journey of phenoxyacetic acid derivatives, from their serendipitous discovery as potent plant growth regulators to their evolution into a diverse class of herbicides and life-changing pharmaceuticals. We will explore the key discoveries, the brilliant minds behind them, and the experimental methodologies that paved the way for their widespread application. This narrative emphasizes the causality behind experimental choices, providing a robust understanding of the scientific process that transformed a simple chemical scaffold into a cornerstone of modern agriculture and medicine.

Part 1: The Dawn of a New Era in Plant Biology - The Discovery of Auxin-Like Herbicides

The story of phenoxyacetic acid derivatives begins not with a targeted search for weed killers, but with fundamental investigations into the mechanisms of plant growth. The discovery of the natural plant hormone indole-3-acetic acid (IAA), or auxin, in the early 20th century, sparked a revolution in plant biology. Scientists sought to understand how this molecule controlled cell elongation, phototropism, and other vital processes. This quest for knowledge inadvertently laid the groundwork for one of the most significant advancements in agricultural history.

From Plant Growth Promotion to Selective Herbicidal Action

Early research focused on synthesizing analogs of IAA to study structure-activity relationships. It was observed that applying high concentrations of IAA could inhibit plant growth. In 1940, William G. Templeman at Imperial Chemical Industries (ICI) in the United Kingdom published his finding that high doses of IAA could kill broadleaf weeds in a cereal field.[1] This pivotal observation shifted the research focus towards creating more stable and potent synthetic auxins.

The wartime secrecy of World War II accelerated this research, leading to a remarkable case of multiple independent discoveries. Four groups, two in the UK and two in the US, converged on the herbicidal potential of phenoxyacetic acid derivatives.[1][2]

  • Imperial Chemical Industries (ICI), UK: Led by William G. Templeman, this group discovered the herbicidal activity of MCPA (2-methyl-4-chlorophenoxyacetic acid).[1]

  • Rothamsted Experimental Station, UK: A team including Philip S. Nutman independently investigated the effects of these compounds on plant growth.[1][2]

  • American Chemical Paint Company, US: Franklin D. Jones and his associates were also exploring the potential of these compounds.[1][2]

  • University of Chicago and USDA, US: A collaboration between Ezra Kraus and John W. Mitchell contributed to the understanding of the plant growth-regulating properties of these molecules.[1][2]

The Seminal Syntheses and First Publications

While the biological activity was being uncovered, the chemical synthesis of these compounds was also being perfected. In 1941, Robert Pokorny, an industrial chemist, published the synthesis of several chlorophenoxyacetic acids, including 2,4-dichlorophenoxyacetic acid (2,4-D).[3][4]

However, the first scientific publication detailing the plant growth-regulating activity of substituted phenoxy acids came from Percy W. Zimmerman and Albert E. Hitchcock at the Boyce Thompson Institute in 1942.[5] Their comprehensive study on "Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity" laid the foundation for understanding how chemical structure influences biological function in this class of compounds.[5]

The commercial potential of these discoveries was quickly realized. In 1945, the American Chemical Paint Company marketed the first 2,4-D-based herbicide, "Weedone," revolutionizing weed control in agriculture.[1] This new class of herbicides was highly effective against broadleaf weeds while leaving cereal crops largely unharmed, a selectivity that was a significant breakthrough at the time.[1]

Part 2: Unraveling the Mechanism of Action - How "Superauxins" Work

The herbicidal action of phenoxyacetic acid derivatives stems from their ability to mimic the natural plant hormone auxin, but with crucial differences. They are more stable in plants than IAA and are not as readily metabolized, leading to their characterization as "superauxins." At herbicidal concentrations, these synthetic auxins overwhelm the plant's hormonal balance, leading to uncontrolled and unsustainable growth, ultimately causing death in susceptible species.[6]

The molecular mechanism of auxin action is complex and involves a cascade of signaling events. The discovery of the TIR1/AFB family of F-box proteins as auxin receptors was a major breakthrough in understanding this process.[6]

The Auxin Signaling Pathway

The current understanding of the auxin signaling pathway can be summarized as follows:

  • Auxin Perception: In the absence of auxin, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.

  • Receptor Binding: When auxin (or a synthetic auxin like 2,4-D) is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.

  • Ubiquitination and Degradation: This interaction leads to the ubiquitination of the Aux/IAA repressor by the SCFTIR1/AFB E3 ubiquitin ligase complex, targeting it for degradation by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes.

  • Physiological Response: The products of these genes lead to various physiological responses, including cell elongation, division, and differentiation. At herbicidal concentrations, this process is overstimulated, leading to epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death.

AuxinSignaling Proteins Proteins Physiological Response Physiological Response Proteins->Physiological Response

Caption: The auxin signaling pathway leading to physiological responses.

Part 3: From Weeds to Wellness - The Pharmaceutical Saga of Phenoxyacetic Acid Derivatives

The journey of phenoxyacetic acid derivatives took a remarkable turn with the discovery of their therapeutic potential in humans. The same chemical scaffold that could regulate plant growth was found to possess a wide range of pharmacological activities, leading to the development of several important drugs.

The Fibrates: A New Class of Lipid-Lowering Drugs

In the 1950s, a serendipitous observation at Imperial Chemical Industries (ICI) revealed that workers exposed to a phenoxyacetic acid derivative used in the production of an insecticide exhibited lower plasma cholesterol levels. This led to a focused research program, and in 1957, a chemist at ICI, Jeff Thorp, synthesized chlorophenoxyisobutyrate, later known as clofibrate .[1]

Clofibrate became the first member of a new class of drugs called fibrates, which are derivatives of fibric acid (phenoxyisobutyric acid).[7] It was introduced clinically in the early 1960s as a lipid-lowering agent.[8] Although clofibrate itself was later withdrawn from the market in 2002 due to an unfavorable risk-benefit profile, its discovery paved the way for the development of safer and more effective fibrates, such as fenofibrate , which was first synthesized in 1974.[8]

Mechanism of Action of Fibrates: Targeting PPAR-α

The mechanism of action of fibrates remained elusive for decades until the discovery of the Peroxisome Proliferator-Activated Receptors (PPARs) in the 1990s.[9] Fibrates were found to be agonists of PPAR-alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.[10]

Activation of PPAR-α by fibrates leads to:

  • Increased expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.[10]

  • Increased synthesis of apolipoproteins A-I and A-II, leading to higher levels of high-density lipoprotein (HDL) cholesterol ("good cholesterol").[10]

  • Decreased production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[10]

FibrateMechanism Proteins Proteins Lipid Metabolism Regulation Lipid Metabolism Regulation Proteins->Lipid Metabolism Regulation

Caption: The mechanism of action of fibrates via PPAR-α activation.

Beyond Fibrates: Other Pharmaceutical Applications

The versatility of the phenoxyacetic acid scaffold has led to the development of drugs with other therapeutic applications, including:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):

    • Tiaprofenic Acid: Developed by Roussel-Uclaf, this NSAID is used for the treatment of pain and inflammation associated with rheumatic diseases.[11][12]

    • Aceclofenac: A derivative of diclofenac, aceclofenac was developed to have improved gastrointestinal tolerability while retaining potent anti-inflammatory and analgesic properties.[10][13]

These drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[14]

Part 4: Key Experimental Protocols - A Glimpse into the Scientist's Toolkit

To appreciate the scientific rigor behind these discoveries, it is essential to understand the experimental methods employed by the pioneering researchers.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The synthesis of 2,4-D can be achieved through the Williamson ether synthesis, reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[15][16]

Step-by-Step Methodology (Illustrative):

  • Preparation of Sodium 2,4-Dichlorophenoxide: 2,4-Dichlorophenol is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt.

  • Reaction with Sodium Chloroacetate: An aqueous solution of sodium chloroacetate is added to the sodium 2,4-dichlorophenoxide solution.

  • Condensation: The mixture is heated to reflux to facilitate the nucleophilic substitution reaction, where the phenoxide attacks the alpha-carbon of the chloroacetate.

  • Acidification: After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 2,4-dichlorophenoxyacetic acid.

  • Purification: The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Synthesis24D 2,4-Dichlorophenol 2,4-Dichlorophenol Sodium 2,4-Dichlorophenoxide Sodium 2,4-Dichlorophenoxide 2,4-Dichlorophenol->Sodium 2,4-Dichlorophenoxide + NaOH Sodium 2,4-Dichlorophenoxyacetate Sodium 2,4-Dichlorophenoxyacetate Sodium 2,4-Dichlorophenoxide->Sodium 2,4-Dichlorophenoxyacetate + Sodium Chloroacetate (Heat) Chloroacetic Acid Chloroacetic Acid Sodium Chloroacetate Sodium Chloroacetate Chloroacetic Acid->Sodium Chloroacetate + NaOH 2,4-Dichlorophenoxyacetic Acid 2,4-Dichlorophenoxyacetic Acid Sodium 2,4-Dichlorophenoxyacetate->2,4-Dichlorophenoxyacetic Acid + HCl (Acidification)

Caption: A simplified workflow for the synthesis of 2,4-D.

Bioassay for Auxin Activity: The Avena Curvature Test

The Avena curvature test was a crucial bioassay used to quantify the activity of auxins and their synthetic analogs.[15][17]

Step-by-Step Methodology:

  • Seedling Preparation: Oat (Avena sativa) seedlings are grown in complete darkness to produce etiolated (long and pale) coleoptiles.

  • Decapitation: The tips of the coleoptiles are removed.

  • Agar Block Preparation: The substance to be tested is dissolved in an agar block.

  • Asymmetric Application: The agar block is placed asymmetrically on the cut surface of the decapitated coleoptile.

  • Curvature Measurement: The auxin diffuses down one side of the coleoptile, causing differential growth and resulting in a curvature. The angle of this curvature is measured after a set period. The degree of curvature is proportional to the concentration of the active substance.[17]

AvenaTest

Caption: The workflow of the Avena curvature test for auxin activity.

Conclusion

The history of phenoxyacetic acid derivatives is a testament to the power of fundamental scientific inquiry and the unexpected paths that research can take. From a quest to understand plant growth, a multi-billion dollar herbicide industry was born, transforming agriculture and global food production. Simultaneously, the exploration of this versatile chemical scaffold led to the development of life-saving pharmaceuticals that continue to impact human health. The journey of phenoxyacetic acid derivatives serves as a powerful reminder that the pursuit of knowledge, driven by curiosity and rigorous experimentation, can yield profound and far-reaching benefits for society.

References

An In-Depth Technical Guide on the Investigation of (2-Ethoxy-phenoxy)-acetic acid as a Cyclooxygenase (COX) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of (2-Ethoxy-phenoxy)-acetic acid as a selective or non-selective cyclooxygenase (COX) inhibitor. We will delve into the foundational science of COX enzymes, the rationale for investigating the aryloxyacetic acid scaffold, and provide detailed, field-proven protocols for a thorough investigation.

Introduction: The Central Role of Cyclooxygenase in Physiology and Disease

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway.[1] It is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3] There are two primary isoforms of this enzyme, COX-1 and COX-2.

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions.[3][4] These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and aiding in platelet aggregation for blood clotting.[4][5]

COX-2 , in contrast, is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation in response to stimuli like cytokines and growth factors.[4][6] The prostaglandins produced by COX-2 are the primary mediators of pain and the inflammatory process.[4]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[2] However, the side-effect profile of an NSAID is largely determined by its relative selectivity for COX-1 versus COX-2.[2][5] Non-selective NSAIDs that inhibit both isoforms can lead to gastrointestinal issues due to the inhibition of the protective functions of COX-1.[3] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of such side effects.[7][8]

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Prostaglandins_Homeostatic->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Homeostatic->Platelet_Aggregation Renal_Function Renal Function Prostaglandins_Homeostatic->Renal_Function Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever

Caption: The Cyclooxygenase (COX) Pathway.

The Promise of the Aryloxyacetic Acid Scaffold

This compound belongs to the broader class of aryloxyacetic acids. This chemical scaffold is of significant interest in medicinal chemistry. Derivatives of arylacetic and phenoxyacetic acids have been explored for a range of biological activities, including anti-inflammatory properties.[9][10][11] The structural features of these molecules allow for modifications that can influence their interaction with the active sites of enzymes like COX, potentially leading to potent and selective inhibition.[9]

The rationale for investigating this compound is based on the established anti-inflammatory potential of this class of compounds. The specific ethoxy substitution on the phenoxy ring may confer unique properties regarding potency and selectivity for COX isoforms.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C10H12O4[12]
Molecular Weight 196.2 g/mol [12]
Appearance White to off-white solid[13]
Solubility Soluble in organic solvents[13]

Experimental Evaluation of COX Inhibition

A multi-tiered approach is essential for a comprehensive evaluation of a compound's COX inhibitory potential. This typically begins with in vitro enzyme assays, progresses to cell-based models, and culminates in in vivo studies of anti-inflammatory efficacy.

In Vitro COX-1/COX-2 Inhibition Assays

The initial step is to determine the direct inhibitory effect of this compound on the isolated COX-1 and COX-2 enzymes. This allows for the determination of the half-maximal inhibitory concentration (IC50) for each isoform and the calculation of the selectivity index (SI).

Illustrative In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compound Hypothetical ValueHypothetical ValueCalculated Value
Celecoxib (Control) 14.930.05298.6
Mefenamic Acid (Control) 29.91.9815.1

Note: The data for this compound is hypothetical and for illustrative purposes only. The control data is sourced from existing literature.[9]

Detailed Protocol: Fluorometric In Vitro COX Inhibition Assay

This protocol is adapted from commercially available kits and provides a reliable method for determining COX-1 and COX-2 inhibition.[14][15]

Materials:

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Known selective and non-selective inhibitors (e.g., Celecoxib, SC-560, Mefenamic Acid) for controls

  • 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Reconstitute enzymes and dilute them to the working concentration in the assay buffer. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control: Assay Buffer, enzyme (COX-1 or COX-2).

    • Inhibitor Control: Assay Buffer, enzyme, and a known inhibitor.

    • Test Compound: Assay Buffer, enzyme, and the desired concentration of this compound.

  • Reaction Initiation: Prepare a reaction mix containing the COX Probe and COX Cofactor in the assay buffer. Add this mix to all wells.

  • Substrate Addition: To initiate the reaction, add the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Reagent_Prep Prepare Reagents (Enzymes, Buffers, Compound) Plate_Setup Set up 96-well plate (Controls, Test Compound) Reagent_Prep->Plate_Setup Reaction_Mix Add Reaction Mix (Probe, Cofactor) Plate_Setup->Reaction_Mix Substrate_Add Add Substrate (Arachidonic Acid) Reaction_Mix->Substrate_Add Fluorescence_Read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Substrate_Add->Fluorescence_Read Data_Analysis Calculate Slopes and % Inhibition Fluorescence_Read->Data_Analysis IC50_Determination Determine IC50 values Data_Analysis->IC50_Determination

Caption: Workflow for In Vitro COX Inhibition Assay.

Cell-Based Prostaglandin E2 (PGE2) Assay

To assess the activity of this compound in a more physiologically relevant context, a cell-based assay is employed. This measures the compound's ability to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory prostaglandin, in cells.[16]

Detailed Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 ELISA kit[17]

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Culture and Seeding: Culture macrophages to ~80% confluency and then seed them into a 96-well plate at an appropriate density. Allow the cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to the wells (excluding the negative control).

  • Incubation: Incubate the plate for 18-24 hours to allow for PGE2 production.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.

  • Cell Viability/Toxicity: Assess the viability of the remaining cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

  • Data Analysis:

    • Normalize the PGE2 concentration to the total protein content in each well.

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of PGE2 production.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and widely used method for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]

Detailed Protocol: Rat Paw Edema Model

Materials:

  • Male Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly divide them into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).

  • Compound Administration: Administer this compound or the control drugs orally or intraperitoneally at a set time before the carrageenan injection (e.g., 30-60 minutes).

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the paw edema (increase in paw volume) for each animal at each time point.

    • Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Illustrative In Vivo Anti-Inflammatory Data

Treatment GroupDose (mg/kg)Maximum % Inhibition of Paw Edema
Vehicle Control -0%
This compound Hypothetical Dose 1Hypothetical Value
This compound Hypothetical Dose 2Hypothetical Value
Indomethacin (Control) 5Typical Literature Value

Note: The data for this compound is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The data obtained from the experimental evaluation of this compound can be contextualized within the broader SAR of phenoxyacetic acid derivatives as COX inhibitors.[7][9][20][21] Key structural features that often influence activity and selectivity in this class of compounds include:

  • The Acetic Acid Moiety: The acidic group is often crucial for anchoring the molecule within the active site of the COX enzyme.

  • The Phenoxy Ring: Substitutions on this ring can significantly impact potency and selectivity. The position, size, and electronic properties of the substituents can modulate the interaction with key amino acid residues in the COX active site.

  • The Ethoxy Group: The specific 2-ethoxy substitution in the topic compound will have a defined influence on its conformational preferences and interactions within the enzyme's binding pocket. Its contribution to the overall lipophilicity of the molecule can also affect its pharmacokinetic properties.

In_Vitro In Vitro Assays (COX-1/COX-2 IC50) Cell_Based Cell-Based Assays (PGE2 Inhibition) In_Vitro->Cell_Based In_Vivo In Vivo Models (Anti-inflammatory Efficacy) Cell_Based->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Drug Discovery and Development Cascade.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the potential of this compound as a COX inhibitor. The proposed experimental cascade, from in vitro enzyme assays to in vivo efficacy models, will provide a comprehensive dataset to determine its potency, selectivity, and anti-inflammatory activity.

Positive results from these studies would warrant further investigation, including pharmacokinetic and toxicological profiling, to fully assess its potential as a novel anti-inflammatory agent. The insights gained from the structure-activity relationship analysis can also guide the design and synthesis of new analogues with improved properties.

References

Methodological & Application

Step-by-Step Synthesis Protocol for (2-Ethoxy-phenoxy)-acetic acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Ethoxy-phenoxy)-acetic acid is an organic compound belonging to the phenoxyacetic acid class, a group known for a variety of applications, including their use as herbicides and as building blocks in pharmaceutical synthesis.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The selected method is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry for preparing ethers from an organohalide and an alkoxide.[3] This protocol details the reaction mechanism, safety precautions, experimental procedure, purification, and characterization of the final product, designed for use by researchers in organic chemistry and drug development.

Introduction and Scientific Background

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis in both laboratory and industrial settings due to its broad scope and reliability.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific application, the synthesis of this compound involves the deprotonation of 2-ethoxyphenol by a strong base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of sodium chloroacetate, displacing the chloride leaving group to form the desired ether linkage.

Phenols are significantly more acidic than aliphatic alcohols, which allows for the use of common bases like sodium hydroxide (NaOH) for deprotonation, rather than more reactive and hazardous reagents.[5] The subsequent reaction with an alkyl halide—in this case, the sodium salt of chloroacetic acid—is a classic SN2 reaction.[6] The final step involves acidification to protonate the carboxylate salt, yielding the final carboxylic acid product.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism: The reaction is a two-step process:

  • Acid-Base Reaction: The hydroxide ion (from NaOH) deprotonates the hydroxyl group of 2-ethoxyphenol to form the more nucleophilic sodium 2-ethoxyphenoxide.

  • SN2 Nucleophilic Substitution: The 2-ethoxyphenoxide ion acts as a nucleophile, attacking the α-carbon of the chloroacetate ion. This occurs in a single, concerted step where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[3]

Materials and Equipment

ChemicalFormulaMW ( g/mol )CAS No.Notes
2-EthoxyphenolC₈H₁₀O₂138.1694-71-3Starting phenol
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Base; corrosive
Sodium ChloroacetateC₂H₂ClNaO₂116.483926-62-3Alkylating agent; toxic and irritant[7]
Hydrochloric Acid (HCl)HCl36.467647-01-06M solution; for acidification; corrosive
Ethanol (EtOH)C₂H₅OH46.0764-17-5For recrystallization
Deionized WaterH₂O18.027732-18-5Solvent

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions and Hazard Management

This protocol involves the use of hazardous chemicals and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe chemical burns.[5] Avoid contact with skin and eyes.

  • Sodium Chloroacetate: Toxic if swallowed (H301) and causes serious skin and eye irritation (H315, H319).[7][8] Avoid creating dust. In case of ingestion, call a poison center or doctor immediately.[9] Handle with care and use appropriate containment.

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle only in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Detailed Experimental Protocol

Part A: Synthesis of Crude this compound
  • Preparation of Sodium 2-Ethoxyphenoxide:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (0.20 mol) of sodium hydroxide pellets in 80 mL of deionized water. Stir until the solution is homogeneous and has cooled.

    • To this solution, add 13.8 g (0.10 mol) of 2-ethoxyphenol. Stir the mixture until the phenol has completely dissolved.

  • Preparation of Chloroacetate Solution:

    • In a separate beaker, dissolve 12.8 g (0.11 mol) of sodium chloroacetate in 40 mL of deionized water. Gentle warming may be required to facilitate dissolution.

  • Williamson Ether Synthesis Reaction:

    • Attach a reflux condenser to the round-bottom flask containing the phenoxide solution.

    • Slowly add the sodium chloroacetate solution through the top of the condenser into the flask.

    • Heat the reaction mixture to a gentle reflux (approximately 100°C) using a heating mantle or water bath.[5]

    • Maintain the reflux with continuous stirring for 60-90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Isolation of the Product:

    • After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.

    • Transfer the solution to a larger beaker (e.g., 400 mL).

    • Slowly and carefully acidify the solution by adding 6M hydrochloric acid (HCl) dropwise while stirring.[2][10] Monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2).

    • A white precipitate of this compound will form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product on the filter with two portions of cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.

    • Allow the crude product to air-dry or dry in a desiccator.

Part B: Purification by Recrystallization

The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent, in which impurities are either more soluble or insoluble, and then allow the desired compound to crystallize upon cooling.[11]

  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for purifying phenoxyacetic acids.[10]

  • Procedure:

    • Transfer the crude, dried solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating saturation.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry thoroughly.

Characterization

The identity and purity of the synthesized this compound (C₁₀H₁₂O₄, MW: 196.20 g/mol ) should be confirmed using standard analytical techniques:[1][12]

  • Melting Point: Compare the experimentally determined melting point with the literature value. A sharp melting point range is indicative of high purity.

  • ¹H NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts, integration, and splitting patterns of the protons.

  • ¹³C NMR Spectroscopy: To confirm the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve NaOH in Water B Add 2-Ethoxyphenol (Forms Phenoxide) A->B D Combine Solutions & Heat under Reflux (1-1.5h) B->D C Dissolve Sodium Chloroacetate in Water C->D E Cool to Room Temp D->E F Acidify with 6M HCl to pH 1-2 E->F G Precipitate Product F->G H Collect Crude Solid (Vacuum Filtration) G->H I Recrystallize from Ethanol/Water H->I J Collect Pure Crystals (Vacuum Filtration) I->J K Dry Final Product J->K L Final Product: This compound K->L Characterization (MP, NMR, IR, MS)

Caption: Workflow for the synthesis of this compound.

References

Quantitative Analysis of (2-Ethoxy-phenoxy)-acetic acid: Validated Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethoxy-phenoxy)-acetic acid is a phenoxyacetic acid derivative, a class of compounds with significant relevance in pharmaceutical development, environmental monitoring, and toxicology.[1] As potential metabolites of industrial chemicals, impurities in drug synthesis, or active compounds themselves, the ability to accurately and reliably quantify this compound in various matrices is crucial. This document provides a comprehensive guide to three robust analytical methods for its quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

The protocols herein are designed to be self-validating, incorporating principles outlined in the FDA's guidance on Analytical Procedures (ICH Q2(R2)), ensuring that the methods are fit for their intended purpose.[2][3] We will explore the causality behind experimental choices, from sample preparation to instrument parameter selection, providing researchers with the expertise to implement and adapt these methods for their specific applications.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Expertise

LC-MS/MS is the premier method for quantifying this compound, particularly at low concentrations in complex matrices. Its power lies in the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry. Unlike GC-based methods, LC-MS/MS typically does not require chemical derivatization, simplifying sample preparation and reducing potential sources of error.[4][5] The method relies on separating the analyte from matrix components on a reversed-phase column, followed by ionization (typically electrospray ionization, ESI) and detection using Multiple Reaction Monitoring (MRM). MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.

Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • Aqueous Samples (e.g., Water, Buffer):

    • Acidify 100 mL of the sample to pH < 2 with sulfuric acid.

    • Condition a Solid-Phase Extraction (SPE) cartridge (e.g., Isolute ENV+) with 5 mL of methanol followed by 5 mL of acidified ultrapure water (pH < 2).

    • Load the sample onto the SPE cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • Biological Samples (e.g., Plasma, Urine):

    • To 500 µL of the sample, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 1 mL of cold acetonitrile to precipitate proteins.[6]

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase, vortex, and transfer to an HPLC vial.

2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System UPLC/UHPLC system for optimal resolution and speed.[7]
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Mass Spectrometer Triple Quadrupole Mass Spectrometer.[7]
Ionization Mode Electrospray Ionization (ESI), Negative Mode.
MRM Transitions To be determined by infusing a standard of this compound. A hypothetical transition would be:
Q1 (Precursor Ion): 195.1 m/z ([M-H]⁻)
Q3 (Product Ion): 121.1 m/z (phenoxy fragment)
Source Parameters Capillary Voltage: 3.0 kV; Cone Voltage: 25 V; Desolvation Temp: 400°C. Optimize for specific instrument.[7]

3. Calibration and Quantification Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in a blank matrix that has undergone the same sample preparation process.[8] Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The concentration of the analyte in unknown samples is determined by interpolating from this curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Sample (Aqueous or Biological) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Extraction (SPE or LLE/Protein Precipitate) Spike->Extract Concentrate 4. Evaporate & Reconstitute in Mobile Phase Extract->Concentrate Inject 5. Inject into UPLC-MS/MS System Concentrate->Inject Separate 6. Chromatographic Separation (C18) Inject->Separate Ionize 7. Ionization (ESI Negative) Separate->Ionize Detect 8. MS/MS Detection (MRM Mode) Ionize->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify 11. Quantify Unknowns Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Expertise

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. This compound, being a carboxylic acid, is polar and not sufficiently volatile for direct GC analysis. Therefore, a critical derivatization step is required to convert the carboxylic acid group into a less polar, more volatile ester (e.g., a methyl ester).[9] This approach is well-established and forms the basis of regulatory methods like the US EPA's for phenoxy-acid herbicides.[9] Following derivatization, the analyte is separated based on its boiling point and polarity on a capillary column and detected by a mass spectrometer, which provides definitive identification based on the compound's mass spectrum.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Extraction: Perform an initial liquid-liquid extraction. Acidify 100 mL of aqueous sample to pH < 2 and extract three times with 30 mL of dichloromethane or ethyl acetate. Combine the organic layers. For solid samples, a Soxhlet or ultrasonic extraction may be employed.[9]

  • Drying: Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization (Esterification):

    • Add 2 mL of a derivatizing agent such as diazomethane in ether, or alternatively, 2 mL of 10% BF₃-Methanol (boron trifluoride-methanol).

    • If using BF₃-Methanol, cap the vial and heat at 60°C for 30 minutes.

    • After cooling, add 5 mL of saturated sodium bicarbonate solution to neutralize the reaction.

    • Extract the resulting methyl ester into 2 mL of hexane. The hexane layer is now ready for GC-MS analysis.

2. Instrumentation and Conditions

ParameterRecommended Setting
GC System Gas chromatograph with a split/splitless injector.
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), or equivalent non-polar column.[10]
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Temp. 250°C.
Oven Program Initial: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Mass Spectrometer Single Quadrupole or Ion Trap Mass Spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.
MS Source Temp. 230°C.
MS Quad Temp. 150°C.
Acquisition Mode Full Scan (e.g., 50-400 m/z) for identification and Selected Ion Monitoring (SIM) for enhanced quantification.[11]
SIM Ions To be determined from the mass spectrum of the derivatized standard. Hypothetical ions for the methyl ester:
Target Ion: 210 m/z (M⁺); Qualifier Ions: 107 m/z, 151 m/z.

3. Calibration and Quantification Prepare calibration standards by taking a known amount of this compound standard through the entire derivatization and extraction procedure. Construct a calibration curve by plotting the peak area of the target ion against concentration.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Sample Extract 2. Liquid-Liquid Extraction (pH < 2) Sample->Extract Deriv 3. Derivatization (Esterification, e.g., BF3-Methanol) Extract->Deriv Cleanup 4. Neutralization & Final Extraction into Hexane Deriv->Cleanup Inject 5. Inject into GC-MS System Cleanup->Inject Separate 6. Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize 7. Ionization (Electron Ionization, 70 eV) Separate->Ionize Detect 8. MS Detection (Scan or SIM Mode) Ionize->Detect Integrate 9. Peak Integration Detect->Integrate Calibrate 10. Calibration Curve Integrate->Calibrate Quantify 11. Quantify Unknowns Calibrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Expertise

HPLC-UV is a widely accessible, robust, and cost-effective technique. The quantification of this compound is possible due to the UV absorbance of the phenoxy group. The primary challenge in reversed-phase HPLC is achieving adequate retention for this relatively polar acidic compound. This is overcome by acidifying the mobile phase (e.g., with phosphoric or formic acid).[6] The acid suppresses the ionization of the carboxylic acid moiety, rendering the molecule less polar and increasing its interaction with the non-polar C18 stationary phase. Detection is typically performed at a wavelength where the aromatic ring shows significant absorbance, around 270-280 nm, or at lower wavelengths (~220 nm) to maximize the response from the carboxyl group.[6]

Experimental Protocol: HPLC-UV

1. Sample Preparation

  • Aqueous Samples: Dilute the sample as needed with ultrapure water to ensure the concentration falls within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.[6]

  • Biological/Complex Samples: Perform a sample cleanup as described in the LC-MS/MS protocol (Protein Precipitation or LLE) to remove matrix interferences that may also absorb UV light. Reconstitute the final extract in the mobile phase.

2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Standard HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A 0.1% Phosphoric Acid in Water.[6]
Mobile Phase B Acetonitrile.
Elution Mode Isocratic (e.g., 60:40 A:B) or Gradient for more complex samples. To be optimized based on sample matrix.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 20 µL.
Detection UV Detector or Photodiode Array (PDA) Detector.
Wavelength 272 nm (for the phenoxy group) or 220 nm for higher sensitivity.

3. Calibration and Quantification Prepare a series of calibration standards in the mobile phase. Construct a calibration curve by plotting the peak area against the known concentrations of the standards. Determine the concentration of unknown samples by interpolation from this curve.

HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Sample Cleanup 2. Cleanup if needed (LLE or Protein Precipitate) Sample->Cleanup Filter 3. Filter through 0.22 µm Syringe Filter Cleanup->Filter Inject 4. Inject into HPLC-UV System Filter->Inject Separate 5. Chromatographic Separation (C18 Column, Acidified Mobile Phase) Inject->Separate Detect 6. UV Detection (272 nm or 220 nm) Separate->Detect Integrate 7. Peak Integration Detect->Integrate Calibrate 8. Calibration Curve (Peak Area vs. Conc.) Integrate->Calibrate Quantify 9. Quantify Unknowns Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Method Validation and Comparison

Every analytical method must be validated to ensure it is fit for its intended purpose.[3][12] The following parameters should be assessed according to ICH Q2(R2) guidelines.[2][13]

ParameterLC-MS/MSGC-MSHPLC-UVAcceptance Criteria (Typical)[4][8][14]
Specificity Very High (based on MRM transition)High (based on retention time & mass spec)Moderate (risk of co-eluting interferences)Peak purity/resolution > 98%
Linearity (r²) > 0.995> 0.995> 0.995r² ≥ 0.99
LOD/LOQ Very Low (pg/mL to low ng/mL)Low (ng/mL)Moderate (µg/mL)S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ
Accuracy (% Rec) 85-115%80-120%80-120%70-120%
Precision (% RSD) < 10%< 15%< 15%≤ 20%
Derivatization Not RequiredRequiredNot RequiredN/A
Throughput HighModerateHigh-
Accessibility Lower (specialized equipment)ModerateHigh (common in most labs)-

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study.

  • LC-MS/MS is the recommended method for bioanalytical studies, trace-level environmental monitoring, or any application requiring the highest sensitivity and specificity.

  • GC-MS offers a robust and specific alternative, particularly in laboratories where GC-MS is the primary platform, though it requires an additional derivatization step.

  • HPLC-UV is a reliable and accessible workhorse method suitable for quality control, process monitoring, or situations where higher concentrations are expected and the sample matrix is relatively clean.

By following the detailed protocols and validation guidelines presented in this note, researchers can confidently generate accurate and defensible data for this compound.

References

Comprehensive In Vitro Profiling of (2-Ethoxy-phenoxy)-acetic acid for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and essential part of the healing process, chronic, unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders.[1] The therapeutic landscape has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[2] However, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous priority in drug discovery.

Phenoxyacetic acid derivatives have emerged as a promising chemical scaffold. Recent studies have highlighted their potential as selective COX-2 inhibitors, offering a targeted approach to mitigating inflammation while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] (2-Ethoxy-phenoxy)-acetic acid is a compound of interest within this class. This application note provides a comprehensive, multi-assay workflow designed for researchers, scientists, and drug development professionals to thoroughly characterize its anti-inflammatory properties in vitro. The guide follows a logical progression from foundational cytotoxicity assessment to specific enzymatic, cellular, and mechanistic assays, explaining not just the "how" but the "why" behind each experimental choice.

Part 1: Foundational Assessment - Cytotoxicity

Rationale: Before assessing the anti-inflammatory activity of any compound, it is imperative to determine its cytotoxic profile. A reduction in an inflammatory marker could be a false positive if it is merely the result of cell death rather than a specific modulatory effect. Cell viability assays measure cellular metabolic activity or membrane integrity to establish a non-toxic concentration range for the test compound, ensuring that subsequent observations are valid.[4] We will utilize the widely accepted MTT assay for this purpose.[5][6]

Protocol 1: MTT Cell Viability Assay

This protocol determines the concentration range of this compound that is non-toxic to the selected cell line (e.g., RAW 264.7 macrophages).

Materials:

  • RAW 264.7 cells (or other relevant cell line)

  • DMEM complete medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.

  • Cell Treatment: After 24 hours, remove the old medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "cells only" (no treatment) and "vehicle control" (DMSO only) wells.

  • Incubation: Incubate the plate for 24 hours (or a time point relevant to your subsequent assays).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Expected Outcome: This assay will identify the highest concentration of this compound that does not significantly reduce cell viability (e.g., >90% viability). This concentration will be the maximum used in subsequent functional assays.

Concentration (µM)Mean Absorbance (570 nm)% Viability vs. Vehicle
Vehicle Control0.850100%
0.10.84599.4%
10.852100.2%
100.83398.0%
250.81595.9%
500.65076.5%
1000.31036.5%
Table 1: Representative data for an MTT cytotoxicity assay. Based on this data, a maximum concentration of 25 µM would be selected for subsequent experiments.

Part 2: Enzymatic and Cellular Assays

This section details the core assays to determine if this compound can inhibit key inflammatory processes. We will begin with direct enzyme inhibition, followed by cellular functional assays.

Experimental Workflow

G cluster_0 Phase 1: Foundational cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Cellular Function cluster_3 Phase 4: Mechanism of Action A Protocol 1: MTT Cytotoxicity Assay B Protocol 2: COX-1/COX-2 Inhibition Assay A->B Determine Max Non-Toxic Dose C Protocol 3: 5-LOX Inhibition Assay A->C Determine Max Non-Toxic Dose D Protocol 4: LPS-Induced Cytokine Production Assay B->D Direct Enzyme Inhibition Data C->D Direct Enzyme Inhibition Data E Protocol 5: Leukocyte Migration Assay D->E Assess Functional Consequences F Protocol 6: NF-κB Signaling Assay D->F Investigate Upstream Signaling

Caption: A logical workflow for in vitro anti-inflammatory compound screening.

The Arachidonic Acid Cascade

A primary mechanism of many anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid (AA) pathway. COX and lipoxygenase (LOX) enzymes convert AA into pro-inflammatory mediators like prostaglandins and leukotrienes, respectively.[7][8]

AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs NSAIDs This compound? NSAIDs (e.g., Ibuprofen) NSAIDs->COX LOXi This compound? LOX Inhibitors (e.g., Zileuton) LOXi->LOX

Caption: The Arachidonic Acid inflammatory pathway.

Protocol 2 & 3: COX-1/COX-2 and 5-LOX Enzyme Inhibition Assays

Rationale: These assays directly measure the ability of this compound to inhibit the enzymatic activity of COX-1, COX-2, and 5-LOX. This helps classify the compound's mechanism and selectivity.[9] Using commercially available kits provides a standardized, high-throughput method.[2][3][10]

Methodology (General Principle for Commercial Kits): These assays are typically colorimetric or fluorometric.[2][10] The enzyme (COX or LOX) is incubated with its substrate (arachidonic acid) and the test compound. The product of the enzymatic reaction then reacts with a probe to generate a measurable signal. The reduction in signal in the presence of the test compound corresponds to enzyme inhibition.

Procedure (Summarized):

  • Reagent Preparation: Prepare buffers, enzymes, substrates, and probes as per the manufacturer's instructions (e.g., Cayman Chemical No. 560131 for COX, Sigma-Aldrich MAK363 for LOX).[3]

  • Plate Setup: In a 96-well plate, add assay buffer, the respective enzyme (ovine COX-1 or human COX-2), and various concentrations of this compound. Include a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) as a positive control.[9]

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation & Detection: Incubate for the recommended time, then add the detection probe. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis. The COX-2 selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).[3]

Expected Outcome: IC₅₀ values will quantify the potency of this compound against each enzyme. A high selectivity index (>10) suggests selective COX-2 inhibition.[3]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 SI5-LOX IC₅₀ (µM)
This compound>1000.55>181>100
Celecoxib (Control)150.05300>100
Zileuton (Control)>100>100N/A0.5
Table 2: Hypothetical IC₅₀ data suggesting the test compound is a potent and selective COX-2 inhibitor with no activity against 5-LOX.
Protocol 4: LPS-Induced Pro-Inflammatory Cytokine Production Assay

Rationale: Macrophages are key players in the inflammatory response. When activated by stimuli like bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory cytokines, including TNF-α and IL-6.[11][12][13] This assay measures the ability of the test compound to suppress the production of these critical mediators in a cellular context.

Materials:

  • RAW 264.7 cells and complete medium

  • This compound (at non-toxic concentrations)

  • LPS (from E. coli O111:B4)

  • Dexamethasone (positive control)

  • 24-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound or Dexamethasone (1 µM). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[14][15]

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's protocol.

Data Analysis: Construct a standard curve for each cytokine. Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition of cytokine production relative to the LPS-only treated group.

Protocol 5: Leukocyte Transendothelial Migration Assay

Rationale: The recruitment of leukocytes from the bloodstream to tissues is a hallmark of inflammation. This process, known as transendothelial migration, is driven by chemoattractants.[16] The transwell assay, or Boyden chamber assay, models this process in vitro.[17][18]

Materials:

  • Leukocytes (e.g., Jurkat T-cells or isolated human neutrophils)

  • Endothelial cells (e.g., HUVECs, optional for a more complex model)

  • Transwell inserts (e.g., 3.0 or 5.0 µm pore size for 24-well plates)

  • Chemoattractant (e.g., CXCL12/SDF-1α for Jurkat cells)[19]

  • Calcein-AM (or other cell viability dye for quantification)

Procedure:

  • Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.[19]

  • Cell Preparation: Resuspend leukocytes in serum-free medium. Pre-incubate the cells with non-toxic concentrations of this compound or a vehicle control for 30-60 minutes.

  • Cell Seeding: Add the pre-treated cell suspension (e.g., 2 x 10⁵ cells in 100 µL) to the upper chamber of the transwell insert.[18]

  • Incubation: Incubate for 4-6 hours at 37°C to allow cells to migrate through the porous membrane towards the chemoattractant.

  • Quantification:

    • Remove the inserts.

    • Collect the cells that have migrated into the lower chamber.

    • Quantify the number of migrated cells. This can be done by lysing the cells and measuring ATP content (e.g., CellTiter-Glo) or by using a fluorescent dye like Calcein-AM and reading on a plate reader. Alternatively, cells can be directly counted using a hemocytometer or flow cytometer.

Data Analysis: Calculate the percentage of migration inhibition compared to the vehicle control group.

Part 3: Mechanistic Insight - NF-κB Signaling

Rationale: Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[20][21] Its activation is a central event in the inflammatory response.[22] Investigating the effect of this compound on this pathway can provide a deeper understanding of its mechanism of action, potentially linking the inhibition of cytokine production to an upstream signaling event.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signaling Cascade IkB IκBα (Degraded) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Compound This compound? Compound->IKK Inhibits? NFkB_nuc->Gene Activates Transcription

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Protocol 6: NF-κB Reporter Assay

Rationale: This assay provides a quantitative readout of NF-κB transcriptional activity. It uses a cell line stably transfected with a reporter gene (like luciferase or GFP) under the control of an NF-κB response element. Activation of the pathway leads to the expression of the reporter, which can be easily measured.[23]

Materials:

  • HEK293 or HT-29 cells stably expressing an NF-κB-luciferase reporter construct

  • This compound

  • TNF-α or LPS (as stimulus)

  • BAY 11-7082 (known NF-κB inhibitor, positive control)[23]

  • White, opaque 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well white plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound or BAY 11-7082 for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS for 6-8 hours to induce NF-κB activation.[23]

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Parallel Viability Check: It is crucial to run a parallel plate for a viability assay (e.g., CellTiter-Glo) to ensure that the observed reduction in luciferase signal is not due to cytotoxicity induced by the combined treatment of the compound and the stimulus.[22]

Data Analysis: Normalize the luciferase signal to a measure of cell viability. Calculate the percentage inhibition of NF-κB activity relative to the stimulated vehicle control group.

Conclusion and Interpretation

This application note outlines a tiered, systematic approach to characterizing the in vitro anti-inflammatory activity of this compound. By progressing from cytotoxicity to enzymatic, cellular, and mechanistic assays, a researcher can build a comprehensive profile of the compound's biological effects.

  • If the compound shows potent and selective COX-2 inhibition (Protocol 2/3) and reduces cytokine production (Protocol 4), it suggests a classic NSAID-like mechanism.

  • If it reduces cytokine production (Protocol 4) and inhibits NF-κB activation (Protocol 6) but has weak activity against COX/LOX enzymes, it points towards a mechanism targeting upstream inflammatory signaling pathways.

  • Activity in the leukocyte migration assay (Protocol 5) would indicate an additional, functionally important anti-inflammatory effect, possibly through modulation of chemokine receptors or adhesion molecules, which could be explored in further studies.

Together, these protocols provide a robust framework for validating this compound as a potential anti-inflammatory therapeutic candidate, guiding future pre-clinical development.

References

Application Notes and Protocols for Studying the Cellular Effects of (2-Ethoxy-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Phenoxyacetic Acid Derivative

(2-Ethoxy-phenoxy)-acetic acid is an organic compound belonging to the phenoxyacetic acid class.[1][2] While specific biological activities of this particular molecule are not extensively documented in publicly available literature, its structural similarity to compounds like ethacrynic acid suggests potential interactions with key cellular pathways. Ethacrynic acid, a potent loop diuretic, is known to inhibit the Na+/K+/2Cl- cotransporter and, notably, is a strong inhibitor of glutathione S-transferases (GSTs).[3][4][5][6] GSTs are a family of enzymes critical for cellular detoxification by conjugating xenobiotics with glutathione, thereby facilitating their removal.[7][8] Inhibition of GST can lead to an accumulation of reactive electrophiles and an increase in oxidative stress, ultimately triggering cellular damage and apoptosis.[9][10]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential cytotoxic and mechanistic effects of this compound in a cell culture setting. The following protocols are designed as a self-validating system, starting with broad cytotoxicity screening and progressively narrowing the focus to specific cellular events such as apoptosis, reactive oxygen species (ROS) production, and the modulation of key signaling proteins.

Experimental Workflow: A Multi-Faceted Approach to Characterization

The proposed experimental workflow is designed to systematically evaluate the cellular impact of this compound. This multi-tiered approach ensures a thorough investigation, from initial toxicity screening to the elucidation of underlying molecular mechanisms.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Apoptosis & Cell Death Analysis cluster_phase3 Phase 3: Mechanistic Investigation Cell_Seeding Cell Line Selection & Seeding Treatment Treatment with this compound (Dose-Response & Time-Course) Cell_Seeding->Treatment 24h Incubation MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Determine IC50 Annexin_V Annexin V/PI Staining for Apoptosis MTT_Assay->Annexin_V Inform Dose Selection ROS_Detection ROS Production Assay (DCFH-DA) MTT_Assay->ROS_Detection Inform Dose Selection Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Gene_Expression qPCR for GST & Apoptosis-Related Genes ROS_Detection->Gene_Expression Protein_Analysis Western Blot for Key Signaling Proteins Gene_Expression->Protein_Analysis

Figure 1. A systematic workflow for investigating the cellular effects of this compound.

Phase 1: Foundational Cytotoxicity Assessment

The initial phase focuses on establishing the cytotoxic potential of this compound. This is a critical first step to determine the effective concentration range for subsequent, more detailed mechanistic studies.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13][14]

Materials:

  • Selected cancer cell line (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, carefully remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100100100
198.2 ± 3.195.4 ± 2.890.1 ± 4.2
1085.7 ± 4.575.1 ± 3.960.3 ± 5.1
5052.3 ± 3.840.2 ± 4.125.8 ± 3.5
10020.1 ± 2.910.5 ± 2.25.4 ± 1.9

Table 1. Example data from an MTT assay showing the dose- and time-dependent effects of a hypothetical compound on cell viability.

Phase 2: Delving into the Mode of Cell Death

Following the determination of the cytotoxic potential, the next logical step is to ascertain the mechanism of cell death, with a primary focus on apoptosis.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

The Annexin V assay is a standard method for detecting early-stage apoptosis.[15] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]

Materials:

  • Cells treated with this compound at the determined IC50 concentration for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[18]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Phase 3: Uncovering the Molecular Mechanisms

This phase aims to explore the potential molecular drivers behind the observed cytotoxicity and apoptosis, with a focus on oxidative stress and the modulation of key cellular pathways.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

An increase in intracellular ROS is a common mechanism of drug-induced cytotoxicity. The DCFH-DA assay is widely used to measure total cellular ROS.[19][20] Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22]

Materials:

  • Cells treated with this compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described in the MTT assay protocol. A positive control, such as H2O2, should be included.

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells once with serum-free medium. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).[19] Alternatively, visualize the cells under a fluorescence microscope.

Protocol 4: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive technique to quantify changes in gene expression in response to a stimulus.[23][24][25] This protocol focuses on assessing the expression of genes related to the GST family and apoptosis.

Target Genes:

  • GST Family: GSTM1, GSTP1

  • Apoptosis-Related: Bax, Bcl-2, Caspase-3

  • Housekeeping Gene: GAPDH, ACTB

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[26]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, SYBR Green master mix, and forward and reverse primers for each target gene.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Protocol 5: Protein Expression Analysis by Western Blot

Western blotting allows for the detection and quantification of specific proteins in a complex mixture, providing insights into the activation or inhibition of signaling pathways.[27][28][29][30][31]

Target Proteins:

  • GST Family: GSTM1, GSTP1

  • Apoptosis-Related: Cleaved Caspase-3, Bax, Bcl-2

  • Loading Control: β-actin, GAPDH

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Potential Signaling Pathway for Investigation

Based on the known mechanisms of the structurally similar compound, ethacrynic acid, the following signaling pathway is a prime candidate for investigation.

signaling_pathway Compound This compound GST Glutathione S-Transferase (GST) Compound->GST Inhibition ROS Increased ROS GST->ROS Leads to Bax Bax (Pro-apoptotic) ROS->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulation Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A proposed signaling pathway for the effects of this compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for characterizing the cellular effects of this compound. By systematically assessing cytotoxicity, mode of cell death, and underlying molecular mechanisms, researchers can gain valuable insights into the bioactivity of this compound. Further investigations could include more specific assays for GST activity, analysis of mitochondrial membrane potential, and in vivo studies to validate the in vitro findings. This comprehensive approach will contribute to a deeper understanding of the potential therapeutic or toxicological properties of this compound.

References

Application Notes and Protocols for the Formulation of (2-Ethoxy-phenoxy)-acetic Acid in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding (2-Ethoxy-phenoxy)-acetic Acid

This compound (CAS 3251-30-7), a phenoxyacetic acid derivative with a molecular weight of 196.2 g/mol , presents as a white to off-white solid.[1] Its structure, featuring an ethoxy group, enhances its lipophilicity, suggesting good solubility in organic solvents but potentially limited aqueous solubility.[1] This compound is notably recognized as the AM-1 metabolite of tamsulosin, a widely prescribed α1-adrenoceptor antagonist.[2][3] In contrast to tamsulosin and its other metabolites, this compound exhibits negligible affinity for α-1 adrenoceptor subtypes, making it a critical tool for researchers studying the pharmacology of tamsulosin, as a negative control to delineate the specific effects of the parent drug from its metabolites.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of this compound for robust and reproducible biological studies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for scientific integrity.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful formulation strategy.[4] Key properties for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.2 g/mol [1]
Appearance White to off-white solid[1]
Predicted pKa 3.22 ± 0.10N/A
Solubility Soluble in organic solvents; variable in water[1]

The acidic nature of the carboxylic acid group (predicted pKa ~3.22) is a critical factor in its formulation. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, which can increase aqueous solubility compared to the free acid form. However, the overall lipophilicity of the molecule may still necessitate the use of organic solvents for initial solubilization.

Formulation for In Vitro Studies

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays due to its high solubilizing power and miscibility with aqueous media.[5]

Rationale: Creating a high-concentration stock solution allows for minimal solvent addition to the final assay, typically kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure:

  • Equilibration: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.

  • Weighing: Accurately weigh the desired amount of this compound. For a 100 mM stock solution, weigh 19.62 mg of the compound.

  • Dissolution: In a sterile vial, add the weighed compound. Then, add the calculated volume of anhydrous DMSO. For a 100 mM stock solution from 19.62 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 2-5 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 10-15 minutes. Visually inspect for any remaining particulate matter.

  • Sterilization (Optional): If required for the specific assay, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage and Handling:

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots in amber glass vials at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years). The stability of the solid compound is reliable, and storing it in solution under these conditions is a standard practice to maintain its integrity.[6]

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

Rationale: Working solutions are prepared by diluting the high-concentration stock solution into the final cell culture medium or buffer. This ensures a physiologically compatible solution for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or physiological buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or multi-well plates

Step-by-Step Procedure:

  • Thawing: Thaw a single-use aliquot of the 100 mM stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound upon direct dilution into an aqueous medium, it is best practice to perform an intermediate dilution. For example, to achieve a final concentration of 100 µM, first, dilute the 100 mM stock 1:100 in the culture medium to create a 1 mM intermediate solution. Then, dilute this intermediate solution 1:10 to reach the final 100 µM concentration.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium in your assay vessel (e.g., multi-well plate). Ensure thorough but gentle mixing.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and include a vehicle control (medium with the same percentage of DMSO) in your experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh (2-Ethoxy-phenoxy) -acetic acid add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex/Sonicate to Dissolve add_dmso->vortex aliquot Aliquot into single-use vials vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution intermediate Intermediate Dilution (in culture medium) thaw->intermediate final Final Dilution (in assay plate) intermediate->final

Caption: Workflow for preparing stock and working solutions.

Formulation for In Vivo Studies

Formulating compounds for in vivo administration requires careful consideration of the route of administration, desired pharmacokinetic profile, and potential toxicity of the formulation components.[4] Given the poor aqueous solubility of many carboxylic acids, a multi-pronged approach to formulation development is often necessary.[7]

Considerations for Vehicle Selection:
  • Aqueous Vehicles (pH-adjusted): For compounds with acidic pKa, solubility can be significantly increased by adjusting the pH of the aqueous vehicle to be at least 2 units above the pKa. A solution of this compound could be prepared in a buffer such as phosphate-buffered saline (PBS) with the pH adjusted to ~7.4.

  • Co-solvent Systems: Mixtures of water with co-solvents like polyethylene glycol (PEG) 400, propylene glycol, or ethanol can enhance the solubility of lipophilic compounds.

  • Suspensions: If a solution cannot be achieved at the desired concentration, a micronized suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) and wetting agents such as Tween 80.

Protocol 3: Preparation of a Solution Formulation for Oral Gavage (Example)

Rationale: This protocol describes the preparation of a solution formulation using a co-solvent and pH adjustment, a common strategy for preclinical oral dosing.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • 1N Sodium Hydroxide (NaOH)

  • pH meter

  • Sterile glass beaker and magnetic stirrer

Step-by-Step Procedure:

  • Initial Solubilization: Weigh the required amount of this compound and place it in a sterile beaker. Add a minimal amount of PEG 400 to wet and dissolve the compound.

  • Addition of Aqueous Component: Slowly add saline to the beaker while stirring.

  • pH Adjustment: Monitor the pH of the solution. If the compound precipitates, slowly add 1N NaOH dropwise while stirring until the compound fully dissolves. Aim for a final pH between 6.0 and 7.5 for oral administration.

  • Final Volume: Adjust the final volume with saline to achieve the target concentration.

  • Pre-dosing Preparation: Stir the formulation continuously before and during dosing to ensure homogeneity.

Validation and Quality Control

The concentration and stability of the prepared formulations should be verified to ensure accurate and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol 4: HPLC Method for Concentration and Stability Verification

Rationale: A validated HPLC method provides quantitative data on the concentration of the active compound in the formulation and can be used to detect degradation products over time. Several HPLC methods have been validated for the analysis of tamsulosin and its related substances, which can be adapted for this compound.

Suggested HPLC Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be optimized for best separation.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 225 nm or 280 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

Validation Parameters (as per ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, degradation products).

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

G cluster_validation Formulation Validation Workflow prep Prepare Formulation sample Sample Formulation (t=0 and stability time points) prep->sample hplc HPLC Analysis sample->hplc data Data Analysis (Concentration, Purity, Degradants) hplc->data

Caption: Workflow for formulation validation via HPLC.

Biological Context and Application

As the AM-1 metabolite of tamsulosin, this compound is a crucial molecule in pharmacokinetic and metabolism studies of the parent drug.[3][8] Its primary application in biological research is as a negative control in studies investigating the effects of tamsulosin on α-1 adrenoceptors.[2] By comparing the activity of tamsulosin to that of this compound, researchers can confirm that the observed effects are due to the parent compound's interaction with the receptor and not due to this specific metabolite.

Given its structural similarity to other phenoxyacetic acids, which are known to have herbicidal properties, it is plausible that this compound could have other biological activities.[1] However, current literature primarily focuses on its role as a tamsulosin metabolite. Researchers should be mindful of potential off-target effects in their experimental systems and consider including appropriate controls.

Conclusion

The successful formulation of this compound for biological studies hinges on a clear understanding of its physicochemical properties, particularly its acidic nature and limited aqueous solubility. By employing appropriate solvents like DMSO for in vitro stock solutions and considering pH adjustment and co-solvents for in vivo formulations, researchers can prepare reliable and reproducible dosing solutions. Validation of these formulations using techniques such as HPLC is a critical step to ensure the integrity of the experimental data. The primary utility of this compound lies in its role as a negative control in the study of tamsulosin, but an awareness of its chemical class suggests that a careful consideration of potential off-target effects is warranted.

References

Application Notes and Protocols for (2-Ethoxy-phenoxy)-acetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Classic Scaffold

(2-Ethoxy-phenoxy)-acetic acid belongs to the phenoxyacetic acid class of compounds, a cornerstone of agrochemical research and development for decades.[1][2] Like its well-known analogues, 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), this compound is structurally similar to the natural plant hormone indole-3-acetic acid (IAA).[1][2] This structural mimicry is the foundation of its biological activity, positioning it as a potent synthetic auxin with potential applications as both a herbicide and a plant growth regulator.[1][3][4]

These application notes provide a comprehensive guide for researchers exploring the agrochemical potential of this compound. We will delve into its presumptive mode of action, offer detailed protocols for its evaluation as a herbicide and a plant growth regulator, and provide methodologies for its synthesis and analysis. The information presented herein is designed to empower researchers to unlock the full potential of this versatile molecule.

Part 1: Mode of Action - A Tale of Two Concentrations

The biological effects of this compound, like other synthetic auxins, are concentration-dependent. At high concentrations, it acts as a herbicide, while at lower concentrations, it can function as a plant growth regulator.[5]

Herbicidal Action: A Fatal Overdose of Growth Signals

At herbicidal concentrations, this compound is absorbed by the leaves and translocated to the meristematic tissues, the sites of active growth.[6] Here, it overwhelms the plant's natural hormonal balance, leading to a cascade of detrimental effects:

  • Uncontrolled Cell Division and Elongation: The compound induces rapid and disorganized cell growth, resulting in twisted stems, cupped leaves, and overall abnormal morphology.

  • Disruption of Phloem Transport: The uncontrolled growth disrupts the plant's vascular system, impeding the transport of sugars and other essential nutrients.

  • Senescence and Death: Ultimately, the sustained, abnormal growth exhausts the plant's resources, leading to senescence and death.

This mode of action is particularly effective against broadleaf weeds, as their physiology is more susceptible to disruption by synthetic auxins compared to grasses.

Diagram 1: Presumptive Herbicidal Mode of Action of this compound

A High Concentration Application of this compound B Absorption by Foliage A->B C Translocation to Meristems B->C D Overstimulation of Auxin Receptors C->D E Uncontrolled Cell Division and Elongation D->E F Disruption of Vascular Tissue E->F H Abnormal Growth (Epinasty, Stem Twisting) E->H G Inhibition of Nutrient Transport F->G I Senescence and Plant Death G->I H->I

Caption: Presumptive herbicidal signaling cascade of this compound.

Plant Growth Regulation: Guiding Development with a Gentle Hand

At significantly lower concentrations, this compound can be used to beneficially modify plant growth and development.[4] These effects are also mediated through the auxin signaling pathway but at a level that promotes rather than disrupts normal processes. Key applications include:

  • Adventitious Root Formation: Stimulating the formation of roots from stem cuttings, a critical process in vegetative propagation.

  • Fruit Set and Development: Promoting the development of fruit and preventing premature fruit drop.

  • Cell Elongation and Division in Tissue Culture: Used in plant tissue culture media to induce callus formation and somatic embryogenesis.[4]

Part 2: Experimental Protocols

The following protocols are designed as a starting point for the evaluation of this compound. Researchers should optimize these protocols based on their specific plant species and experimental objectives.

Protocol 1: Dose-Response Bioassay for Herbicidal Efficacy

This protocol determines the effective concentration of this compound required to inhibit the growth of a target weed species.

Materials:

  • This compound

  • Target weed species (e.g., Brassica campestris for a model broadleaf weed)

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

  • Solvent for stock solution (e.g., ethanol or DMSO)

  • Distilled water

Procedure:

  • Prepare a Stock Solution: Dissolve a known weight of this compound in a minimal amount of solvent to create a concentrated stock solution (e.g., 10 mM).

  • Prepare a Dilution Series: Create a series of dilutions from the stock solution to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Include a solvent-only control.

  • Seed Germination: Place 10-15 seeds of the target weed species on the filter paper in each petri dish.

  • Treatment Application: Add a defined volume (e.g., 5 mL) of each test concentration to the respective petri dishes. Ensure the filter paper is saturated.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure relevant parameters such as root length, shoot length, and germination rate.

  • Data Analysis: Plot the measured parameter (e.g., percent inhibition of root growth compared to the control) against the logarithm of the concentration. Use a suitable statistical software to fit a dose-response curve and calculate the EC50 value (the concentration that causes a 50% response).[7][8]

Diagram 2: Workflow for Herbicidal Dose-Response Bioassay

A Prepare Stock Solution of Test Compound B Create Serial Dilutions A->B D Apply Treatment Solutions B->D C Plate Seeds on Filter Paper C->D E Incubate in Growth Chamber D->E F Measure Growth Parameters E->F G Analyze Data and Calculate EC50 F->G

Caption: Workflow for determining the herbicidal efficacy of this compound.

Protocol 2: Adventitious Root Initiation Assay

This protocol assesses the ability of this compound to promote root formation in stem cuttings.

Materials:

  • This compound

  • Plant species for cuttings (e.g., mung bean, Vigna radiata)

  • Glass vials or test tubes

  • Growth medium (e.g., 0.5x MS medium)

  • Growth chamber or greenhouse

Procedure:

  • Prepare Test Solutions: Prepare a range of low concentrations of this compound in the growth medium (e.g., 0.1 mg/L, 1 mg/L, 10 mg/L).[4] Include a control with no added auxin.

  • Prepare Cuttings: Take uniform stem cuttings from healthy, young plants. Make a clean, angled cut at the base of each cutting.

  • Treatment: Place the basal end of each cutting into a vial containing one of the test solutions.

  • Incubation: Place the vials in a growth chamber or greenhouse with high humidity and moderate light.

  • Data Collection: After a suitable period (e.g., 14-21 days), count the number of adventitious roots per cutting and measure their length.

  • Data Analysis: Compare the average number and length of roots across the different treatment concentrations to determine the optimal concentration for root initiation.

Part 3: Synthesis and Formulation

Synthesis of this compound

A common method for synthesizing phenoxyacetic acids is through the Williamson ether synthesis, reacting a phenol with a haloacetic acid under basic conditions.

Reaction Scheme:

2-Ethoxyphenol + Chloroacetic acid → this compound

Materials:

  • 2-Ethoxyphenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

  • Diethyl ether (or other suitable organic solvent)

Procedure:

  • Dissolve 2-Ethoxyphenol: In a round-bottom flask, dissolve 2-ethoxyphenol in an aqueous solution of sodium hydroxide.

  • Add Chloroacetic Acid: Slowly add a solution of chloroacetic acid to the flask while stirring. The reaction is exothermic, so cooling may be necessary.

  • Reflux: Heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Extraction and Purification: The crude product can be collected by filtration or extracted with an organic solvent like diethyl ether. Further purification can be achieved by recrystallization.

Formulation Considerations

Phenoxyacetic acids have low water solubility.[1][9] For agrochemical applications, they are typically converted into more soluble forms:

  • Amine Salts: Reacting the acid with an amine (e.g., dimethylamine) forms a water-soluble salt.[1][9]

  • Esters: Esterification of the carboxylic acid group (e.g., with butanol or 2-ethylhexanol) produces an oil-soluble ester that can be formulated as an emulsifiable concentrate.[6]

The choice of formulation depends on the intended application method and target species.

Part 4: Analytical Methodology

Accurate quantification of this compound in environmental and biological matrices is crucial for research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this analysis.[10][11]

Protocol 3: Quantification of this compound in Soil and Water by HPLC-MS/MS

Sample Preparation (General Outline):

  • Water Samples:

    • Filter the water sample.

    • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to concentrate the analyte and remove interfering compounds.[11][12]

    • Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • Soil Samples:

    • Extract the soil sample with a suitable solvent mixture (e.g., acetonitrile/water).

    • Centrifuge and collect the supernatant.

    • Perform a clean-up step, which may include liquid-liquid partitioning or SPE, to remove matrix components.

HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][13]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion will be the deprotonated molecule [M-H]-, and characteristic product ions will be monitored.

Quantitative Data Summary (Hypothetical)

ParameterValueConditions
Herbicidal EC50 To be determinedTarget: Brassica campestris, 7-day root growth inhibition
Optimal Rooting Conc. To be determinedTarget: Vigna radiata cuttings, 14-day assay
Soil Half-Life (DT50) To be determinedAerobic soil metabolism study
Log Kow To be determinedCalculated or experimentally determined

Conclusion and Future Directions

This compound represents a molecule of significant interest within the well-established class of phenoxyacetic acids. Its presumed dual activity as a herbicide and a plant growth regulator warrants further investigation. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to systematically evaluate its potential. Future research should focus on determining its precise herbicidal spectrum, optimizing its application for various plant growth regulation purposes, and assessing its environmental fate and toxicological profile. Such studies will be crucial in determining the ultimate utility of this compound in modern agriculture.

References

Troubleshooting & Optimization

Purification challenges of (2-Ethoxy-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address the specific purification challenges of (2-Ethoxy-phenoxy)-acetic acid (CAS: 3251-30-7). As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve the highest possible purity in your experiments.

Introduction to this compound

This compound is an organic compound characterized by a phenoxyacetic acid structure with an ethoxy group on the aromatic ring.[1] It typically appears as a white to off-white solid and is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[1][2] Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of downstream products. This guide addresses the common hurdles encountered during its purification.

Troubleshooting Guide: Common Purification Issues

This section is designed to help you diagnose and solve problems during the purification workflow.

Q1: My final product is off-white, yellow, or brownish instead of pure white. What is causing the discoloration and how can I fix it?

Probable Causes:

  • Oxidized Phenolic Impurities: The most common cause of discoloration is the presence of trace amounts of unreacted 2-ethoxyphenol starting material, which can oxidize over time to form highly colored quinone-type species.

  • Thermal Degradation: Excessive heat during reaction workup or solvent removal can cause the compound to degrade, leading to colored by-products.

  • Residual Catalysts or Reagents: Certain reagents used in the synthesis may impart color if not completely removed.

Recommended Solutions:

  • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or an ethyl acetate/heptane mixture).

      • Add a small amount of activated carbon (typically 1-2% w/w) to the solution.

      • Heat the mixture gently at reflux for 15-30 minutes with stirring.

      • Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.

      • Allow the clear, colorless filtrate to cool slowly for recrystallization.

  • Optimized Recrystallization: A carefully chosen solvent system can selectively precipitate the desired product while leaving colored impurities in the mother liquor.

    • Protocol: See the detailed recrystallization workflow in the FAQ section. A solvent system like Toluene or an Ethanol/Water mixture is often effective.

Q2: The purity of my product by HPLC is low (<98%), and I see multiple impurity peaks. How do I identify and remove these impurities?

Probable Causes:

  • Unreacted Starting Materials: The most likely impurities are unreacted 2-ethoxyphenol and chloroacetic acid (or its salt).

  • Side-Reaction Products: Depending on the reaction conditions, by-products such as dialkylated phenols or esters could form.

Recommended Solutions:

  • Acid-Base Extraction: This is the most robust method for separating a carboxylic acid product from neutral or basic impurities.[3] The principle relies on the differential solubility of the acid and its salt form.[4][5]

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

      • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic product will react to form its sodium salt and move into the aqueous layer, while neutral impurities (like unreacted 2-ethoxyphenol) remain in the organic layer.

      • Separate the aqueous layer. It is advisable to wash the organic layer again with the basic solution to ensure complete extraction of the product.

      • Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl or H₂SO₄ until the pH is ~2. The pure this compound will precipitate as a solid.

      • Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

    Diagram: Acid-Base Extraction Workflow

    Caption: Workflow for purification via acid-base extraction.

  • Column Chromatography: If acid-base extraction is insufficient to remove persistent impurities, silica gel chromatography can be employed.[3]

    • Protocol:

      • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol).

      • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elute the column, collecting fractions. The more polar carboxylic acid product will typically elute after less polar impurities.

      • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Q3: My product has a low melting point and appears wet or oily, even after drying. What's wrong?

Probable Causes:

  • Residual Solvent: The most common cause is trapped solvent from the crystallization or extraction process. Water is also a common culprit.

  • Low-Melting Point Impurities: The presence of impurities can cause a depression and broadening of the melting point range.

Recommended Solutions:

  • Thorough Drying:

    • Protocol: Dry the product under high vacuum for several hours, preferably in a vacuum oven at a temperature safely below its melting point (e.g., 40-50°C). Using a drying agent like P₂O₅ in the vacuum desiccator can help remove residual water.

  • Azeotropic Distillation for Water Removal:

    • Protocol: If water is suspected, dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Remove the solvent under reduced pressure. This process can be repeated 2-3 times to effectively chase off residual water.

  • Re-purification: If drying does not resolve the issue, it indicates the presence of impurities. A second purification step (e.g., another recrystallization or an acid-base extraction) is necessary to improve purity and achieve a sharp melting point.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for the recrystallization of this compound?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A solvent pair can also be very effective. Based on the polarity of the molecule, here are some recommended starting points:

Table 1: Recommended Solvents for Recrystallization

Solvent / SystemProcedureRationale
Toluene Dissolve in hot toluene, allow to cool slowly.Good for moderately polar compounds; often yields well-defined crystals.
Ethanol / Water Dissolve in a minimum of hot ethanol. Add hot water dropwise until turbidity persists. Add a few drops of ethanol to redissolve, then cool.The compound is soluble in ethanol (polar protic) and insoluble in water. This pair allows for fine-tuned control over precipitation.
Ethyl Acetate / Heptane Dissolve in hot ethyl acetate. Add heptane until the solution becomes cloudy. Reheat to clarify, then cool slowly.Ethyl acetate is a good solvent, while heptane acts as an anti-solvent to induce crystallization.

Q: How can I confirm the purity of my final product?

A: A combination of methods should be used for a comprehensive assessment:

  • Melting Point: A pure compound will have a sharp and narrow melting point range that matches the literature value.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A single sharp peak indicates high purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities, often down to the 1-2% level.[7]

  • Acid-Base Titration: A simple and effective method to determine the molar equivalent of the acid, which correlates directly to purity.[8][9]

Table 2: Example HPLC Method for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10% B to 90% B
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL

Q: What are the proper storage conditions for this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry place away from direct sunlight. Storing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent long-term oxidative degradation, especially if it is not perfectly pure.

Diagram: General Purification & Troubleshooting Workflow

PurificationWorkflow cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Crude Crude Product ABE Acid-Base Extraction Crude->ABE Recrystallize Recrystallization ABE->Recrystallize Analysis HPLC / MP / NMR Recrystallize->Analysis Pure_Product Pure Product (>99%) Analysis->Pure_Product PASS Fail Purity <99% Analysis->Fail FAIL Color_Issue Discolored? Impurity_Issue Impurities by HPLC? Color_Issue->Impurity_Issue No Carbon_Txt Activated Carbon Treatment Color_Issue->Carbon_Txt Yes Chromatography Column Chromatography Impurity_Issue->Chromatography Yes Carbon_Txt->Recrystallize Chromatography->Recrystallize Fail->Color_Issue

References

Technical Support Center: Optimizing (2-Ethoxy-phenoxy)-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Ethoxy-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this specific chemical synthesis. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is typically achieved through a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[3] While the procedure is well-established, several factors can influence the yield and purity of the final product. This guide provides in-depth, experience-based insights to help you navigate these challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Low or No Product Yield

Q1: I'm getting a very low yield, or no product at all. What are the most likely causes?

A1: Low or no yield in a Williamson ether synthesis can often be traced back to a few critical factors:

  • Incomplete Deprotonation of 2-Ethoxyphenol: The first step of the synthesis is the deprotonation of 2-ethoxyphenol to form the more nucleophilic phenoxide ion. If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a slow or incomplete reaction.

    • Troubleshooting Tip: Ensure you are using a sufficiently strong base, such as sodium hydroxide or potassium hydroxide, in at least a stoichiometric amount. For reactions that are particularly sluggish, a stronger base like sodium hydride could be considered, although this requires stricter anhydrous conditions.

  • Poor Quality of Reagents: The purity of your starting materials is paramount.

    • 2-Ethoxyphenol: If it has oxidized (often indicated by a darker color), it can lead to side reactions.

    • Chloroacetic Acid: This reagent can degrade over time. Use fresh, high-purity chloroacetic acid for best results.

    • Solvent: The presence of water in the solvent can compete with the phenoxide as a nucleophile, leading to the formation of glycolic acid as a byproduct. While some protocols use aqueous conditions, controlling the amount of water is key.[4] For more sensitive reactions, using a dry aprotic solvent like DMF or DMSO can increase the rate of reaction.[5]

  • Suboptimal Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.[4]

    • Troubleshooting Tip: If the reaction is sluggish, gradually increase the temperature. A general starting point is a hot water bath at 90-100°C.[4] Monitor the reaction progress by thin-layer chromatography (TLC) to avoid decomposition at excessively high temperatures.

  • Insufficient Reaction Time: Like many organic reactions, this synthesis requires adequate time for completion.

    • Troubleshooting Tip: Monitor the reaction using TLC. If you observe unreacted starting material even after the recommended reaction time, consider extending it.

Product Purity Issues

Q2: My final product is impure. What are the common byproducts and how can I avoid them?

A2: Impurities can arise from several sources. Here are the most common ones and how to mitigate them:

  • Unreacted 2-Ethoxyphenol: This is a common impurity if the reaction does not go to completion.

    • Avoidance: Ensure a slight excess of chloroacetic acid and adequate reaction time and temperature.

    • Removal: During the workup, washing the organic layer with a dilute base solution (like sodium bicarbonate) can help remove the acidic unreacted phenol.[4]

  • Dialkylation Product: It is possible for the product, this compound, to be deprotonated and react with another molecule of chloroacetic acid, leading to a diether byproduct. This is generally less common under standard conditions.

  • Side reactions from Impure Reagents: As mentioned earlier, impurities in the starting materials can lead to a variety of side products.

  • Incomplete Acidification: After the reaction, the product is in its carboxylate salt form. Incomplete acidification during the workup will result in a lower yield of the desired carboxylic acid and potential contamination with the salt.

    • Troubleshooting Tip: Use a pH indicator to ensure the aqueous solution is sufficiently acidic (pH 1-2) before extraction.[1]

Workup and Purification Difficulties

Q3: I'm having trouble with the extraction and recrystallization steps. Any advice?

A3: A clean workup is crucial for obtaining a pure product.

  • Emulsion Formation During Extraction: Emulsions can form during the extraction process, making layer separation difficult.

    • Troubleshooting Tip: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

  • Product Not Precipitating: If your product doesn't precipitate upon acidification, it could be due to several reasons:

    • The concentration of the product in the solution may be too low. Try concentrating the solution by removing some of the solvent.

    • The solution may not be acidic enough. Double-check the pH.

    • Cooling the solution in an ice bath can often induce precipitation.[1]

  • Difficulty with Recrystallization: Choosing the right solvent is key for effective recrystallization.

    • Troubleshooting Tip: Water is often a good solvent for recrystallizing phenoxyacetic acids.[1][4] The goal is to find a solvent in which your product is soluble when hot but sparingly soluble when cold. If you are struggling to get crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.

Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism of this synthesis?

A4: The synthesis of this compound is a classic example of the Williamson Ether Synthesis .[1][3] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3]

Here's a breakdown of the mechanism:

  • Deprotonation: A base (e.g., NaOH) removes the acidic proton from the hydroxyl group of 2-ethoxyphenol, forming a sodium 2-ethoxyphenoxide intermediate. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic carbon atom of chloroacetic acid that is bonded to the chlorine atom.

  • Displacement: This attack displaces the chloride ion (a good leaving group), forming a new carbon-oxygen bond and yielding the sodium salt of this compound.

  • Protonation: In the final workup step, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt to give the final product, this compound.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, safety is paramount in any chemical synthesis.

  • Corrosive Reagents: Both sodium hydroxide and chloroacetic acid are corrosive and can cause severe skin burns.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acidification: The acidification step with concentrated HCl should be performed slowly and cautiously in a well-ventilated fume hood, as it can cause foaming and release of gas.[4]

  • Solvent Hazards: If using organic solvents like diethyl ether for extraction, be aware of their flammability and work in a fume hood away from ignition sources.[4]

Q6: Can I use a different haloacetic acid?

A6: Yes, the Williamson ether synthesis is versatile. You could potentially use bromoacetic acid or iodoacetic acid. In general, for SN2 reactions, the reactivity of the alkyl halide follows the trend I > Br > Cl > F. Using a more reactive haloacetic acid might allow for milder reaction conditions (lower temperature or shorter reaction time). However, chloroacetic acid is often used due to its lower cost and sufficient reactivity for this synthesis.[1]

Q7: What are some applications of this compound?

A7: this compound and its derivatives have several important applications:

  • Pharmaceuticals: It is a key intermediate in the synthesis of various drugs. For instance, phenoxyacetic acid derivatives are used in the development of diuretics like Ethacrynic acid.[6][7][8][9] They are also investigated for a wide range of other biological activities.[10]

  • Herbicides: Certain phenoxyacetic acid derivatives, such as 2,4-D, are widely used as herbicides.[1][2]

Experimental Protocols

Standard Synthesis of this compound

This protocol is a general guideline. You may need to adjust quantities and conditions based on your specific experimental setup and goals.

Materials:

  • 2-Ethoxyphenol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Chloroacetic Acid

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl Ether (or other suitable extraction solvent)

  • Water (distilled or deionized)

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxyphenol in an aqueous solution of NaOH or KOH.

  • Slowly add a solution of chloroacetic acid to the flask.

  • Heat the reaction mixture in a water bath at 90-100°C for 1-2 hours, monitoring the reaction by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with concentrated HCl to a pH of 1-2.[1]

  • Extract the product into diethyl ether (or another suitable organic solvent) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from hot water to obtain pure this compound.[1][4]

Data Presentation

ParameterRecommended ConditionRationale
Base NaOH or KOHSufficiently strong to deprotonate the phenol.[1][4]
Solvent Water or aprotic polar solvent (e.g., DMF, DMSO)Water is a green and effective solvent, while aprotic solvents can accelerate the reaction.[4][5]
Temperature 90-100°CProvides sufficient energy to overcome the activation barrier without causing decomposition.[4]
Acid for Workup Concentrated HClEnsures complete protonation of the carboxylate salt.[1][4]
Recrystallization Solvent WaterThe product is typically soluble in hot water and less soluble in cold water, allowing for effective purification.[1][4]

Visualizations

Workflow for the Synthesis of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2-Ethoxyphenol in aqueous NaOH/KOH B Add Chloroacetic Acid A->B C Heat at 90-100°C (Monitor by TLC) B->C D Cool to Room Temperature C->D E Acidify with HCl (pH 1-2) D->E F Extract with Diethyl Ether E->F G Dry and Evaporate Solvent F->G H Recrystallize from Hot Water G->H I Obtain Pure Product H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Product Yield Q1 Is the 2-Ethoxyphenol fully deprotonated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are the reagents of high purity? A1_Yes->Q2 Sol1 Increase base concentration or use a stronger base. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature optimal? A2_Yes->Q3 Sol2 Use fresh, high-purity starting materials. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the reaction time sufficient? A3_Yes->Q4 Sol3 Gradually increase temperature and monitor by TLC. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Yield Optimized A4_Yes->End Sol4 Extend reaction time and monitor by TLC. A4_No->Sol4

Caption: A decision tree to troubleshoot low yield in the synthesis.

References

Identifying and removing impurities from (2-Ethoxy-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Ethoxy-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this compound. Our goal is to provide you with not just protocols, but also the scientific rationale behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. However, common impurities can be broadly categorized as:

  • Starting Material Residues: Unreacted 2-ethoxyphenol and chloroacetic acid (or its esters) are frequent process-related impurities.

  • Byproducts of Synthesis: These can include isomers (e.g., (4-Ethoxy-phenoxy)-acetic acid if the starting phenol was not pure), and products of side reactions.

  • Degradation Products: Forced degradation studies suggest that phenoxyacetic acids can be susceptible to hydrolysis, oxidation, and photolysis, leading to the formation of various degradants.[1][2][3] For instance, cleavage of the ether bond could yield 2-ethoxyphenol.

Q2: My this compound appears off-white or yellowish. What could be the cause?

A2: A white to off-white color is typical for this compound.[4] A distinct yellow or brownish tint often indicates the presence of phenolic impurities, such as unreacted 2-ethoxyphenol, which can oxidize over time to form colored quinone-like structures.

Q3: I'm seeing an unexpected peak in my HPLC analysis. How can I identify it?

A3: Identifying unknown peaks requires a systematic approach. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[5] The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight, which, combined with fragmentation patterns, can help elucidate its structure. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information if the impurity can be isolated in sufficient quantity.[5]

Q4: What is the best general-purpose method for purifying this compound?

A4: Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound.[9] The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution.[9]

Troubleshooting Guide

Issue 1: Poor Purity After Synthesis

Symptoms:

  • Broad melting point range.

  • Multiple spots on Thin Layer Chromatography (TLC).

  • Significant impurity peaks in HPLC or GC analysis.

Root Cause Analysis: Incomplete reaction, side reactions, or inadequate initial work-up can all contribute to low purity. The presence of unreacted starting materials or byproducts is common.

Workflow for Impurity Identification and Removal:

cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_validation Purity Validation Identify Initial Analysis (TLC, HPLC) Characterize Structural Characterization (LC-MS, GC-MS) Identify->Characterize Isolate Impurity if Necessary Recrystallization Recrystallization Identify->Recrystallization If Solid with Good Crystallinity Chromatography Column Chromatography Identify->Chromatography If Impurities are Structurally Similar Extraction Liquid-Liquid Extraction Identify->Extraction To Remove Acidic/Basic Impurities Dry Dry Purified Product Recrystallization->Dry Chromatography->Dry Extraction->Dry After Solvent Removal Final_Analysis Final Purity Check (HPLC, NMR) Dry->Final_Analysis

Caption: Workflow for identifying and removing impurities.

Issue 2: Difficulty in Removing a Specific Impurity

Symptom:

  • A persistent impurity peak in the analytical chromatogram that co-elutes or is difficult to separate from the main product peak.

In-depth Analysis and Solutions:

This situation often arises when the impurity is structurally very similar to this compound.

Strategy 1: pH-Mediated Extraction

If the impurity has a different pKa value, a pH-mediated liquid-liquid extraction can be highly effective. For instance, to remove a neutral impurity from the acidic product:

Protocol: Acid-Base Extraction

  • Dissolve the impure this compound in an appropriate organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The acidic product will be deprotonated and move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

  • Separate the aqueous layer and acidify it with a strong acid (e.g., 2M HCl) to a pH of ~2. This will re-protonate the carboxylate, causing the pure this compound to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Strategy 2: Advanced Chromatographic Techniques

For isomers or other closely related impurities, standard column chromatography may not provide sufficient resolution.

  • Reverse-Phase HPLC: This is a powerful analytical and preparative technique for separating polar and ionizable compounds.[10][11] By adjusting the mobile phase composition (e.g., acetonitrile/water gradient) and pH (often with additives like formic or acetic acid), the separation can be optimized.[10][12][13]

  • Ion-Exchange Chromatography: This method separates molecules based on their net charge and can be very effective for purifying organic acids.[14]

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, leading to better peak shape.[15]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 10-90% B over 20 minutesTo elute a range of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 275 nmAromatic ring provides UV absorbance.
Column Temp. 30 °CFor reproducible retention times.
Issue 3: Product Degradation During Purification or Storage

Symptoms:

  • Appearance of new impurity peaks over time.

  • Change in physical appearance (e.g., color).

Preventative Measures:

Forced degradation studies are crucial for understanding the stability of a drug substance.[2][3][16] Based on the structure of this compound, the following should be considered:

  • Hydrolytic Stability: The ether and carboxylic acid functional groups are generally stable, but prolonged exposure to strong acids or bases at high temperatures can cause degradation. It is advisable to perform pH adjustments at room temperature or below.

  • Oxidative Stability: The phenoxy group can be susceptible to oxidation. Store the compound under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

  • Photostability: Aromatic compounds can be light-sensitive. Store the material in amber vials or protected from light.

Workflow for Stability Assessment:

Start Pure this compound Stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analyze Analyze Stressed Samples (HPLC, LC-MS) Stress->Analyze Identify_Deg Identify Degradation Products Analyze->Identify_Deg Develop_SIM Develop Stability-Indicating Method Identify_Deg->Develop_SIM Storage Define Appropriate Storage Conditions Develop_SIM->Storage

Caption: Workflow for assessing compound stability.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a starting point and may require optimization based on the specific impurities present.[9]

Materials:

  • Impure this compound

  • Solvent system (e.g., Ethanol/Water mixture)[9]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the impure product in a minimal amount of boiling solvent (e.g., 50:50 ethanol:water).[9] Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Spectroscopic Identification of Impurities

Spectroscopic methods are essential for the definitive identification of impurities.[17]

  • FT-IR Spectroscopy: Can confirm the presence of expected functional groups (e.g., carboxylic acid O-H and C=O stretches, aromatic C-H stretches, ether C-O stretch). The absence of peaks corresponding to starting materials can indicate purity.[18][19]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information. The presence of unexpected signals can help identify and quantify impurities.

  • Mass Spectrometry (MS): As mentioned, LC-MS and GC-MS are invaluable for determining the molecular weight of impurities.[5][6]

Table 2: Solubility Profile of this compound

This table provides a general solubility profile based on the compound's structure and data for similar molecules.[20][21] Experimental verification is recommended.

SolventPredicted SolubilityRationale
Water Sparingly solubleThe carboxylic acid group provides some polarity, but the aromatic and ethoxy groups are hydrophobic.
Aqueous Base (e.g., 1M NaOH) SolubleForms a soluble carboxylate salt.
Aqueous Acid (e.g., 1M HCl) Sparingly solubleThe compound is already an acid; solubility is not expected to increase significantly.
Methanol, Ethanol SolublePolar protic solvents that can hydrogen bond with the carboxylic acid.[21]
Acetone, Ethyl Acetate SolublePolar aprotic solvents.[20]
Dichloromethane Moderately SolubleLess polar than acetone but can still dissolve the compound.
Hexanes, Toluene InsolubleNon-polar solvents.

References

Stability testing of (2-Ethoxy-phenoxy)-acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of (2-Ethoxy-phenoxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your stability studies. We will explore the nuances of designing and executing robust stability protocols, interpreting results, and overcoming common experimental hurdles.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential information about how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For this compound, understanding its intrinsic stability is paramount for formulation development, establishing a re-test period, and ensuring the safety and efficacy of the final drug product.[3]

Forced degradation, or stress testing, is a key aspect of these studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] This information is invaluable for developing stability-indicating analytical methods.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the stability testing of this compound.

Q1: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A1: While this compound may be relatively stable, a lack of degradation could also indicate that the stress conditions are not stringent enough. Here are a few troubleshooting steps:

  • Increase Stressor Concentration: For hydrolytic studies, you can increase the molarity of the acid or base. For oxidative studies, a higher concentration of hydrogen peroxide may be used.[6]

  • Elevate Temperature: Increasing the temperature in 10°C increments can accelerate degradation.[3] However, be cautious not to use conditions that would not be relevant to normal storage or handling.

  • Extend Exposure Time: If initial time points show no degradation, extend the duration of the study.

  • Evaluate Your Analytical Method: Ensure your analytical method has sufficient sensitivity and is capable of detecting small changes in the parent compound concentration and resolving potential degradants from the main peak.

If, after applying more stringent conditions, no degradation is observed, it may indicate high stability of the molecule under those specific conditions.[4]

Q2: My HPLC chromatogram shows significant peak tailing for the parent compound. How can I resolve this?

A2: Peak tailing in HPLC is often related to secondary interactions between the analyte and the stationary phase. This compound, being an acidic compound, can interact with residual silanol groups on silica-based columns.[7]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2-3) to keep the carboxylic acid group protonated, reducing its interaction with the stationary phase.

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups, which can minimize tailing.[7]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can reduce tailing, though this is less common with modern columns.[7]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[7]

Q3: I am observing unexpected peaks in my chromatograms, even in my control samples. What could be the cause?

A3: The appearance of extraneous peaks can be due to several factors:

  • Contaminated Mobile Phase: Impurities in solvents or buffers can appear as peaks, especially in gradient elution. Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[8]

  • Sample Carryover: A dirty injector or autosampler can introduce remnants of previous samples.[8] Ensure your injector wash solvent is effective.

  • Degradation in the Vial: The sample may be degrading in the autosampler vial. Consider using amber vials for light-sensitive compounds or a cooled autosampler.

  • "Ghost" Peaks: These can arise from the column itself or from the mobile phase. A thorough column wash or using a different batch of mobile phase can help diagnose this issue.

Q4: How much degradation is considered sufficient in a forced degradation study?

A4: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for degradation of the drug substance is 5-20%.[6] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant under normal storage conditions.[4]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific instrumentation and laboratory procedures.

Analytical Method: Stability-Indicating HPLC-UV

A robust, stability-indicating HPLC method is the cornerstone of any stability study. The following is a starting point for method development:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient, e.g., 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (or determine λmax experimentally)
Injection Volume 10 µL
Protocol 1: Hydrolytic Degradation

Hydrolysis is a common degradation pathway, especially for compounds with labile functional groups.[4] While ethers are generally resistant to hydrolysis, cleavage can occur under strong acidic conditions.[9][10]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis:

    • To one aliquot of the sample solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To another aliquot, add an equal volume of 0.1 M NaOH.

    • Incubate at 60 °C.

    • Withdraw and neutralize samples with 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To a third aliquot, add an equal volume of water.

    • Incubate at 60 °C and sample as above.

Protocol 2: Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or other oxidizing agents.[3] Phenoxyacetic acids can be susceptible to oxidation.[11]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound.

  • Stress Condition:

    • Add 3% hydrogen peroxide to the sample solution.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Inject the samples directly into the HPLC system.

Protocol 3: Photostability Testing

Photostability testing is crucial to determine if the compound is sensitive to light, which can inform packaging requirements.[12][13]

  • Sample Preparation:

    • Expose a solid sample of this compound directly to the light source.

    • Prepare a 1 mg/mL solution and place it in a transparent container (e.g., quartz cuvette).

  • Control Sample: Prepare an identical set of samples but wrap them in aluminum foil to protect them from light.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13][14]

  • Analysis: At the end of the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC, comparing them to the protected control samples.

Protocol 4: Thermal Degradation

Thermal degradation studies assess the stability of the compound at elevated temperatures.

  • Sample Preparation: Place the solid this compound in a vial.

  • Stress Condition:

    • Heat the sample in a thermostatically controlled oven at a temperature above the recommended accelerated stability conditions (e.g., 70 °C).

    • Monitor for degradation at various time points.

  • Analysis: At each time point, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

Data Presentation & Expected Degradation Pathways

The following table summarizes the potential degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

Stress ConditionPotential Degradation PathwayExpected Degradation Products
Acid Hydrolysis Cleavage of the ether linkage.[9][15]2-Ethoxyphenol and Glycolic Acid
Base Hydrolysis Generally stable, but ester hydrolysis would be a primary pathway if it were an ester. The ether linkage is typically stable to base.[9]Likely no significant degradation
Oxidation Hydroxylation of the aromatic ring; potential cleavage of the ether bond.[16]Hydroxylated derivatives of this compound; p-benzoquinone derivatives.[11]
Photolysis Photolytic cleavage of the ether bond; reactions involving the aromatic ring.[17]2-Ethoxyphenol, and other products from ring opening or modification.
Thermal Degradation Decarboxylation at very high temperatures; other complex degradation pathways.Phenoxymethyl ethyl ether and CO2

Visualizing the Process

Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the this compound molecule under various stress conditions.

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a forced degradation study.

G cluster_0 Planning & Preparation cluster_1 Stress Application cluster_2 Analysis & Evaluation A Develop & Validate Stability-Indicating Method B Prepare Drug Substance Solution/Solid Sample A->B C Acid/Base Hydrolysis B->C D Oxidation B->D E Photolysis B->E F Thermal Stress B->F G Control (Unstressed) B->G H HPLC Analysis of Stressed Samples C->H D->H E->H F->H G->H I Characterize Degradants (e.g., LC-MS) H->I J Evaluate Mass Balance I->J K Final Stability Report J->K

Caption: General workflow for forced degradation studies.

References

Common side reactions in the synthesis of phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenoxyacetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. This resource is built on a foundation of scientific expertise and practical field experience to ensure the accuracy and reliability of the information provided.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of phenoxyacetic acids, which are commonly prepared via the Williamson ether synthesis.[1]

Issue 1: Low Yield of the Desired Phenoxyacetic Acid

Question: I am consistently obtaining a low yield of my target phenoxyacetic acid. What are the likely causes and how can I improve it?

Answer:

A low yield in the Williamson ether synthesis of phenoxyacetic acids can be attributed to several competing side reactions and suboptimal reaction conditions. The primary culprits are often C-alkylation of the phenoxide ion, hydrolysis of the chloroacetic acid, and elimination reactions.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a carbon-carbon bond.[2] C-alkylation is a significant side reaction that can drastically reduce the yield of the desired product.

    • Causality: The solvent plays a crucial role in determining the ratio of O- to C-alkylation. Protic solvents, such as water and alcohols, can solvate the phenoxide oxygen atom through hydrogen bonding. This "shielding" of the oxygen makes the carbon atoms of the ring more accessible for electrophilic attack. In contrast, polar aprotic solvents like DMF or DMSO do not hydrogen bond with the phenoxide oxygen, leaving it more available for O-alkylation.

    • Troubleshooting Protocol:

      • Solvent Selection: Switch from a protic solvent to a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. This change will favor the desired O-alkylation pathway.

      • Counter-ion: The nature of the counter-ion can also influence the reaction. While not always practical to change, be aware that different alkali metal hydroxides (e.g., NaOH vs. KOH) can have subtle effects on the reaction.

  • Hydrolysis of Chloroacetic Acid: Chloroacetic acid, a key reagent, is susceptible to hydrolysis under the basic reaction conditions, forming glycolic acid.[3] This side reaction consumes the chloroacetic acid, thereby reducing the amount available to react with the phenoxide and lowering the overall yield.

    • Causality: The rate of hydrolysis increases with higher temperatures and stronger base concentrations. Prolonged reaction times at elevated temperatures can significantly increase the formation of glycolic acid.

    • Troubleshooting Protocol:

      • Temperature Control: Maintain the reaction temperature as low as reasonably possible while still ensuring a sufficient reaction rate. A typical range is 50-100°C, but it's advisable to start at the lower end and monitor the reaction's progress.[4]

      • Controlled Addition of Base: Instead of adding all the base at once, consider a slow, controlled addition to maintain a lower instantaneous concentration of hydroxide ions.

      • Order of Reagent Addition: Prepare the sodium phenoxide first by reacting the phenol with a base. Then, separately prepare the sodium salt of chloroacetic acid by neutralizing it with a base under cooled conditions before adding it to the reaction mixture. This can help minimize the time the free chloroacetic acid is exposed to high pH and temperature.[5]

  • Elimination Reactions: Although less common with the primary halide in chloroacetic acid, elimination reactions can occur, especially if the reaction temperature is too high. This would lead to the formation of byproducts derived from the decomposition of the starting materials.

    • Troubleshooting Protocol:

      • Temperature Management: As with hydrolysis, maintaining a moderate reaction temperature is key to minimizing elimination side reactions.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield in phenoxyacetic acid synthesis.

Issue 2: Identification of Unexpected Peaks in Analytical Data (NMR, LC-MS)

Question: My NMR/LC-MS analysis of the crude product shows unexpected peaks. What are the likely byproducts I am seeing?

Answer:

The presence of unexpected peaks in your analytical data is a strong indicator of side reactions. Here are the most common byproducts and their likely spectroscopic signatures:

ByproductFormation MechanismExpected Analytical Signature
C-Alkylated Phenol Electrophilic attack of the chloroacetic acid moiety on the aromatic ring of the phenoxide.¹H NMR: Appearance of new aromatic signals and disappearance of a proton signal in the aromatic region. The chemical shift of the methylene protons will also be different from the O-alkylated product. LC-MS: A peak with the same mass as the desired product (isomer).
Glycolic Acid Hydrolysis of chloroacetic acid under basic conditions.¹H NMR: A singlet corresponding to the methylene protons of glycolic acid. This may be difficult to observe in the crude mixture without proper workup. LC-MS: A peak corresponding to the mass of glycolic acid.
Unreacted Phenol Incomplete reaction.¹H NMR: Characteristic aromatic and hydroxyl proton signals of the starting phenol. LC-MS: A peak corresponding to the mass of the starting phenol.
Diaryl Ether Further reaction of the phenoxyacetic acid product with another phenoxide ion.¹H NMR: More complex aromatic signals. LC-MS: A peak with a mass corresponding to the diaryl ether structure. This is generally a minor byproduct.

Analytical Protocol for Impurity Identification:

  • Purification: Attempt to isolate the major byproducts using column chromatography or recrystallization to obtain cleaner samples for analysis.

  • Spectroscopic Analysis: Acquire detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for the isolated impurities.

  • Comparison: Compare the obtained spectra with known data for the suspected byproducts. Databases like the Spectral Database for Organic Compounds (SDBS) can be a valuable resource.

  • Spiking Experiment: If a pure standard of a suspected byproduct is available, "spike" your crude sample with a small amount of the standard and re-run the LC-MS or HPLC. An increase in the peak area of the suspected impurity will confirm its identity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of phenoxyacetic acids?

A1: The three most critical parameters are:

  • Solvent: As discussed, the choice between a protic and a polar aprotic solvent has the most significant impact on the O- vs. C-alkylation ratio.

  • Temperature: Higher temperatures accelerate the desired reaction but also increase the rates of undesirable side reactions like hydrolysis and elimination. Careful temperature control is essential.

  • Stoichiometry and Order of Addition: Using a slight excess of the chloroacetic acid can help drive the reaction to completion, but a large excess can lead to more byproduct formation. The order in which reagents are mixed can also influence the outcome.

Q2: How can I effectively remove unreacted phenol from my final product?

A2: Unreacted phenol can often be removed by taking advantage of its acidic nature.

Purification Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Wash the organic solution with a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The phenoxyacetic acid will be deprotonated and move into the aqueous layer, while the less acidic phenol will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure phenoxyacetic acid.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.

Q3: Can thermal decomposition of phenoxyacetic acid be a concern?

A3: While phenoxyacetic acid is generally stable under typical reaction conditions, thermal decomposition can occur at elevated temperatures. Studies on the pyrolysis of phenylacetic acid have shown that decomposition can begin at temperatures above 500°C, leading to products like carbon dioxide, carbon monoxide, and dibenzyl. While these extreme temperatures are not typically reached in synthesis, prolonged heating at high temperatures should be avoided to prevent potential degradation of the product.

Mechanism of O-Alkylation vs. C-Alkylation:

Alkylation_Mechanism cluster_0 Phenoxide Ion (Ambident Nucleophile) cluster_1 Electrophile Phenoxide Phenoxide Ion (Resonance Structures) Oxygen_Nucleophile Phenoxide->Oxygen_Nucleophile O⁻ Carbon_Nucleophile Phenoxide->Carbon_Nucleophile ortho/para C⁻ O_Alkylation O-Alkylation (Desired Product) Oxygen_Nucleophile->O_Alkylation SN2 Attack C_Alkylation C-Alkylation (Side Product) Carbon_Nucleophile->C_Alkylation Electrophilic Aromatic Substitution-like Chloroacetate Chloroacetate Chloroacetate->O_Alkylation Chloroacetate->C_Alkylation Solvent Solvent Effects Solvent->O_Alkylation Polar Aprotic (favors) Solvent->C_Alkylation Protic (can favor)

Caption: Competing O- and C-alkylation pathways of the phenoxide ion.

References

Technical Support Center: Enhancing COX-2 Selectivity of (2-Ethoxy-phenoxy)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers focused on the targeted modification of (2-Ethoxy-phenoxy)-acetic acid. This document is designed to serve as a dynamic troubleshooting guide, moving beyond simple protocols to explain the underlying rationale for key experimental decisions. Our goal is to empower you to rationally design and execute experiments to transform this promising scaffold into a potent and selective COX-2 inhibitor.

FAQ 1: My lead compound, this compound, shows poor COX-2 selectivity. What are the fundamental structural differences between the COX isoforms that I can leverage for rational drug design?

Answer:

Understanding the subtle yet critical differences in the active sites of the cyclooxygenase (COX) isoforms is the cornerstone of designing selective inhibitors. While COX-1 and COX-2 share approximately 65% amino acid sequence homology and have nearly identical catalytic mechanisms, three key amino acid substitutions create a unique opportunity for selective targeting.[1]

  • The Hydrophobic Side Pocket: The most significant difference lies at position 523. In COX-1, a bulky isoleucine residue (Ile523) partially obstructs the active site channel. In COX-2, this is replaced by a smaller valine (Val523).[2][3] This substitution creates an accessible hydrophobic side pocket in the COX-2 active site that is not present in COX-1.[1][2]

  • Increased Channel Accessibility: The substitution of Ile434 in COX-1 with Val434 in COX-2 provides greater flexibility, further opening access to this side cavity.[2]

  • Altered Chemical Environment: Within this side pocket, COX-1 has a histidine residue (His513), whereas COX-2 has an arginine (Arg513).[2][4] This change is critical because the guanidinium group of arginine can participate in polar and ionic interactions with inhibitor pharmacophores, a feature that cannot be exploited in COX-1.[5]

Your primary strategy should be to introduce chemical moieties onto your this compound scaffold that can specifically occupy this side pocket and interact with Arg513, thereby conferring COX-2 selectivity.

COX_Active_Sites cluster_COX1 COX-1 Active Site cluster_COX2 COX-2 Active Site COX1_Channel Main Channel Ile523 Ile523 (Bulky) COX1_Channel->Ile523 Steric Hindrance His513 His513 (Neutral/Basic) COX1_Channel->His513 Arg120_1 Arg120 Arg120_1->COX1_Channel Carboxylate Anchor Point COX2_Channel Main Channel Val523 Val523 (Smaller) COX2_Channel->Val523 Side_Pocket Selective Side Pocket Val523->Side_Pocket Creates Pocket Arg513 Arg513 (Polar/Cationic) Side_Pocket->Arg513 Interaction Site Arg120_2 Arg120 Arg120_2->COX2_Channel Carboxylate Anchor Point

Figure 1: Key differences in COX-1 and COX-2 active sites.

FAQ 2: What are the most effective initial strategies for modifying my phenoxy-acetic acid scaffold to achieve COX-2 selectivity?

Answer:

Based on extensive structure-activity relationship (SAR) studies of selective COX-2 inhibitors (coxibs), there are two primary, field-proven hypotheses you should investigate in parallel.[6][7]

  • Hypothesis A: Target the COX-2 Side Pocket. This is the classic and most successful approach. It involves appending a substituent to the phenoxy ring of your molecule that is sterically and electronically complementary to the COX-2 side pocket. The goal is to design a group that is too bulky to fit into the constricted COX-1 active site but fits perfectly into the COX-2 side pocket, ideally forming a hydrogen bond or ionic interaction with Arg513.[2][6] Common pharmacophores used for this purpose include sulfonamide (-SO₂NH₂) and methylsulfonyl (-SO₂Me) groups.[8]

  • Hypothesis B: Modify the Carboxylate Moiety. Traditional NSAIDs, including your lead compound, possess a carboxylic acid group. This moiety typically forms a crucial salt bridge with Arg120 at the entrance of the active site of both COX-1 and COX-2.[9][10] By derivatizing this carboxylate into an ester or an amide, you can disrupt this primary anchoring interaction in COX-1.[9][11] This modification often reduces or eliminates COX-1 inhibitory activity while having a less pronounced effect on COX-2 inhibition, thereby increasing the selectivity index.[9]

The following workflow illustrates how to approach these hypotheses systematically.

Strategic_Workflow cluster_A Hypothesis A: Side Pocket Targeting cluster_B Hypothesis B: Carboxylate Modification Start This compound (Lead Compound) A1 Synthesize Analogues (e.g., with -SO2NH2, -SO2Me) Start->A1 Path A B1 Synthesize Derivatives (e.g., Esters, Amides) Start->B1 Path B A2 In Vitro COX-1/COX-2 Assay A1->A2 A3 Analyze IC50 & Selectivity Index A2->A3 End_A Identify Lead from Path A A3->End_A B2 In Vitro COX-1/COX-2 Assay B1->B2 B3 Analyze IC50 & Selectivity Index B2->B3 End_B Identify Lead from Path B B3->End_B

Figure 2: Parallel strategies for improving COX-2 selectivity.

FAQ 3: I added a sulfonamide group to the phenyl ring, but my selectivity barely improved. What could be wrong, and how do I troubleshoot this?

Answer:

This is a common and instructive challenge. The simple presence of a "COX-2 selective" pharmacophore is not sufficient; its positioning and the overall molecular context are critical.

Plausible Causes for Failure:

  • Incorrect Positional Isomer: The sulfonamide group must be positioned on the phenyl ring (relative to the ether linkage) such that it can orient correctly to enter the side pocket. Typically for diaryl heterocycles like celecoxib, this group is at the para-position of one of the phenyl rings.[6] You must systematically investigate the ortho-, meta-, and para- positions on your phenoxy ring.

  • Suboptimal Bioisostere: While sulfonamide is common, it may not be the optimal interacting group for your specific scaffold. Consider exploring bioisosteric replacements that offer different electronic or hydrogen-bonding properties. For example, replacing the -SO₂NH₂ or -SO₂Me groups with a dipolar azido (-N₃) or sulfonylazide (-SO₂N₃) group has been shown to be a successful strategy, as these can also interact with Arg513.[5][12]

Troubleshooting Protocol: Systematic SAR & Bioisosteric Replacement

This protocol provides a self-validating system to screen your new analogues and determine their COX-1/COX-2 inhibitory potential.

Step 1: Synthesis of Analogues

  • Synthesize three positional isomers of your lead compound, placing a sulfonamide (-SO₂NH₂) group at the para-, meta-, and ortho- positions of the phenoxy ring.

  • Based on the most promising isomer, synthesize bioisosteric replacements. For example, if the para-isomer is most active, synthesize para-(2-Ethoxy-phenoxy)-sulfonylazide acetic acid.

Step 2: In Vitro COX Inhibition Assay (Example using a commercial kit)

  • Objective: To determine the IC₅₀ (concentration causing 50% inhibition) for each compound against purified human or ovine COX-1 and COX-2 enzymes.

  • Materials:

    • Commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Cat. No. 701050). These kits typically measure the peroxidase activity of COX.

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Your synthesized compounds, dissolved in DMSO.

    • Controls: Celecoxib (selective COX-2 inhibitor), Ibuprofen (non-selective inhibitor).

  • Procedure:

    • Prepare serial dilutions of your test compounds and controls in assay buffer (e.g., 0.1 nM to 100 µM).

    • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.

    • Add your diluted test compounds, controls, or DMSO (vehicle control) to the wells.

    • Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • After a set reaction time (e.g., 2 minutes), add a chromogenic substrate from the kit and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and determine the IC₅₀ value using non-linear regression analysis.

Step 3: Data Analysis and Interpretation

  • Summarize your results in a structured table. The key metric is the Selectivity Index (SI) , which quantifies the preference for COX-2.[13]

  • Formula: SI = IC₅₀(COX-1) / IC₅₀(COX-2)

  • A higher SI value indicates greater selectivity for COX-2.

CompoundStructure ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Lead This compounde.g., 5.0e.g., 4.50.9
1a para-SO₂NH₂e.g., 25.0e.g., 0.550
1b meta-SO₂NH₂e.g., 8.0e.g., 6.01.3
1c ortho-SO₂NH₂e.g., 15.0e.g., 12.01.25
2 para-N₃e.g., 30.0e.g., 0.2150
Celecoxib (Control)e.g., 15.0e.g., 0.05300
Ibuprofen (Control)e.g., 2.0e.g., 5.00.4

This data table allows you to directly compare the impact of positional changes and bioisosteric replacement on potency and selectivity, guiding your next synthetic steps.

FAQ 4: I've successfully identified a lead with a well-positioned side-pocket group. How can I further refine selectivity by modifying the carboxylic acid?

Answer:

Excellent progress. Now you can employ the second strategy—modifying the carboxylate headgroup—to further diminish COX-1 activity and boost your selectivity index. The rationale is to weaken the interaction with Arg120, which is a key binding interaction for many non-selective NSAIDs in the COX-1 active site.[9][10]

Plausible Optimization Strategies:

  • Amide Series: Converting the carboxylic acid to an amide is a proven strategy.[9] However, the steric and electronic nature of the amide is important. Primary (-CONH₂), secondary (-CONHR), and tertiary (-CONR₂) amides will have different binding profiles.

  • Ester Series: Esterification is another viable path. Simple alkyl esters (methyl, ethyl) can provide valuable data on how masking the acidic proton affects activity.

Troubleshooting Protocol: Systematic Carboxylate Derivatization

Step 1: Synthesis of Derivatives

  • Take your best-performing compound from the previous step (e.g., the para-sulfonamide analogue).

  • Synthesize a focused library of derivatives targeting the carboxylic acid:

    • Methyl ester (-COOCH₃)

    • Primary amide (-CONH₂)

    • N-methyl secondary amide (-CONHCH₃)

    • N,N-dimethyl tertiary amide (-CON(CH₃)₂)

Step 2: In Vitro COX Inhibition Assay

  • Perform the same validated COX-1/COX-2 inhibition assay described in FAQ 3 for this new set of compounds.

Step 3: Data Analysis and Refinement

  • Populate a new data table to compare the effects of these modifications.

CompoundCarboxylate ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Lead 2.0 -COOH (from FAQ 3)e.g., 25.0e.g., 0.550
3a -COOCH₃e.g., >100e.g., 1.5>66
3b -CONH₂e.g., >100e.g., 0.3>333
3c -CONHCH₃e.g., 80.0e.g., 0.4200
3d -CON(CH₃)₂e.g., 95.0e.g., 2.047.5
  • Interpretation: In this hypothetical example, converting the acid to a primary amide (3b) dramatically reduced COX-1 activity (IC₅₀ > 100 µM) while slightly improving COX-2 potency, leading to a significant increase in the Selectivity Index. This makes compound 3b your new top candidate. Research has shown that primary and secondary amides are often superior to tertiary amides for achieving selectivity in this manner.[9]

FAQ 5: I have promising leads from both the side-pocket and carboxylate modification strategies. What is the logical final step to maximize potency and selectivity?

Answer:

The final step is to integrate your findings through a convergent design strategy. You have independently optimized two key pharmacophoric elements of your molecule. Now, you must combine them to exploit the synergistic effects on COX-2 selectivity.

The workflow is straightforward:

  • Identify the Optimal Side-Pocket Group: From your work in FAQ 3, you identified the best substituent and its optimal position on the phenoxy ring (e.g., a para-azido group).

  • Identify the Optimal Headgroup: From your work in FAQ 4, you identified the best carboxylate derivative (e.g., a primary amide).

  • Convergent Synthesis: Synthesize the final target molecule that incorporates both of these optimized features.

  • Final Validation: Test this new, integrated compound in your COX-1/COX-2 assay to confirm its potency and selectivity, comparing it against your previous leads and controls.

Convergent_Strategy Lead_A Lead from Path A (e.g., para-Azido) SI = 150 Synth Convergent Synthesis: Combine Optimal Features Lead_A->Synth Lead_B Lead from Path B (e.g., Primary Amide) SI > 333 Lead_B->Synth Final_Cmpd Final Candidate Molecule: para-Azido Phenoxy Aceto-amide Synth->Final_Cmpd Screen Final Validation: In Vitro COX-1/COX-2 Assay Final_Cmpd->Screen Result Optimized Lead Potentially High Potency & Selectivity (e.g., SI > 1000) Screen->Result

Figure 3: Convergent workflow to generate a final optimized candidate.

By following this iterative, hypothesis-driven approach, you systematically de-risk your project and build a strong SAR dataset that logically supports the design of your final, highly selective COX-2 inhibitor.

References

Technical Support Center: Interpreting Complex NMR Spectra of (2-Ethoxy-phenoxy)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (2-Ethoxy-phenoxy)-acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. My aim is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and interpret your spectra with confidence.

The inherent complexity in the NMR spectra of these molecules arises from the interplay of the substituted aromatic ring, the flexible ethoxy side chain, and the acidic proton. This guide will address the most common issues in a practical question-and-answer format.

Troubleshooting Guide: Common Spectral Challenges

Question 1: The aromatic region of my ¹H NMR spectrum (approx. 6.8-7.5 ppm) is a complex multiplet. How can I assign the individual protons of the 1,2-disubstituted benzene ring?

Expert Insight: The complexity in the aromatic region of this compound derivatives is due to the four adjacent protons on the benzene ring, which form a tightly coupled spin system. The ortho, meta, and para coupling constants are often similar in magnitude, leading to overlapping multiplets that are difficult to interpret by first-order analysis (the simple n+1 rule).[1][2] Furthermore, the electron-donating nature of the ethoxy group and the electron-withdrawing nature of the phenoxy-acetic acid moiety influence the chemical shifts of the aromatic protons, further complicating the spectrum.[3]

Troubleshooting Protocol:

  • High-Field NMR: If accessible, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion, potentially resolving some of the overlapping signals into more recognizable patterns.

  • 2D COSY (Correlation Spectroscopy): This is the most effective method for deciphering the connectivity of the aromatic protons.[4] A COSY spectrum will show cross-peaks between protons that are spin-spin coupled.

    • Experimental Workflow:

      • Acquire a standard ¹H-¹H COSY spectrum.

      • Identify the diagonal of the spectrum, which represents the 1D ¹H NMR.

      • Look for off-diagonal cross-peaks. A cross-peak between two signals on the diagonal indicates that those two protons are coupled.

      • Starting with the most downfield or upfield aromatic signal, "walk" around the ring by following the COSY correlations. For example, a signal will show a cross-peak to its immediate neighbor(s). That neighbor will, in turn, have a cross-peak to its next neighbor, and so on.

    • Data Interpretation: By tracing these correlations, you can establish the sequence of protons around the aromatic ring. This allows for unambiguous assignment of which proton is coupled to which.

Diagram 1: COSY Workflow for Aromatic Proton Assignment

COSY_Workflow cluster_1D 1D ¹H Spectrum cluster_2D 2D COSY Spectrum H_A Proton A Cross_Peak_AB Cross-peak A-B H_A->Cross_Peak_AB Correlates to H_B Proton B H_B->Cross_Peak_AB Cross_Peak_BC Cross-peak B-C H_B->Cross_Peak_BC Correlates to H_C Proton C H_C->Cross_Peak_BC Cross_Peak_CD Cross-peak C-D H_C->Cross_Peak_CD Correlates to H_D Proton D H_D->Cross_Peak_CD Result Assignment: A is coupled to B B is coupled to C C is coupled to D Cross_Peak_CD->Result

Caption: Workflow for assigning coupled aromatic protons using 2D COSY.

Question 2: I am having trouble assigning the methylene (-OCH₂-) and methyl (-CH₃) signals of the ethoxy group. They are close together and the splitting is not a clean quartet and triplet.

Expert Insight: While an isolated ethyl group typically presents as a clean quartet and triplet, in this compound derivatives, the proximity to the aromatic ring and potential for restricted bond rotation can lead to more complex splitting patterns. The methylene protons can become diastereotopic, meaning they are chemically non-equivalent, which can result in a more complex multiplet than a simple quartet.

Troubleshooting Protocol:

  • 1D ¹H NMR Analysis:

    • The methylene quartet of the ethoxy group is typically found around 4.0-4.2 ppm due to the deshielding effect of the adjacent oxygen atom.

    • The methyl triplet is usually located further upfield, around 1.3-1.5 ppm.

    • Confirm the 3:2 integration ratio for the triplet and quartet, respectively.

  • 2D ¹H-¹³C HSQC/HETCOR: This is the definitive experiment for linking protons to their directly attached carbons.[4][5]

    • Experimental Workflow:

      • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HETCOR spectrum.

      • The x-axis represents the ¹H spectrum, and the y-axis represents the ¹³C spectrum.

      • Each cross-peak in the 2D spectrum correlates a proton signal on the x-axis with a carbon signal on the y-axis, indicating a direct bond.

    • Data Interpretation:

      • Locate the cross-peak corresponding to the triplet in the ¹H dimension. The ¹³C chemical shift at this cross-peak (typically 14-16 ppm) confirms this is a methyl carbon.

      • Find the cross-peak for the quartet in the ¹H dimension. The corresponding ¹³C chemical shift (around 64-66 ppm) will confirm it as the methylene carbon attached to oxygen.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for this compound Derivatives

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
-COOH10.0 - 13.0170 - 185Broad singlet, may be absent in D₂O.[6]
Aromatic C-H6.8 - 7.5110 - 160Complex multiplet pattern.[3]
-O-CH₂ -COOH4.6 - 4.865 - 70Singlet.
Ar-O-CH₂ -CH₃4.0 - 4.264 - 66Typically a quartet.
Ar-O-CH₂-CH₃ 1.3 - 1.514 - 16Typically a triplet.

Note: These are approximate ranges and can vary based on the specific derivative and solvent used.[7][8]

Frequently Asked Questions (FAQs)

Q1: My -COOH proton signal is very broad or not visible at all. Is there something wrong with my sample or the experiment?

A1: This is a common and expected phenomenon. The carboxylic acid proton is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent (even in deuterated solvents) or with other molecules in the sample.[9] This rapid exchange leads to significant broadening of the signal, sometimes to the point where it disappears into the baseline.

  • Verification Step: To confirm the presence of the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The acidic -COOH proton will exchange with deuterium, and its signal will disappear completely.[3] This is a definitive test for exchangeable protons like those in carboxylic acids and alcohols.

Q2: How can I distinguish between the two quaternary carbons in the aromatic ring (the one bonded to the ethoxy group and the one bonded to the phenoxy-acetic acid moiety)?

A2: Quaternary carbons do not have attached protons and therefore do not show signals in a standard ¹H NMR or correlations in an HSQC spectrum. The best technique for assigning these is the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • HMBC Explained: HMBC shows correlations between protons and carbons that are separated by two or three bonds.

    • The protons of the ethoxy methylene group (-O-CH₂ -CH₃) will show a 2-bond correlation to the aromatic carbon they are attached to.

    • The protons of the acetic acid methylene group (-O-CH₂ -COOH) will show a 2-bond correlation to the other substituted aromatic carbon.

    • By observing these long-range correlations, you can unambiguously assign the two quaternary carbons.

Diagram 2: Logic for Quaternary Carbon Assignment using HMBC

HMBC_Logic H_ethoxy Ethoxy -CH₂- Protons (~4.1 ppm) C_quat_ethoxy Quaternary Carbon 1 (C-OEt) H_ethoxy->C_quat_ethoxy  HMBC correlation (2-bond) H_acetic Acetic -CH₂- Protons (~4.7 ppm) C_quat_acetic Quaternary Carbon 2 (C-OCH₂COOH) H_acetic->C_quat_acetic  HMBC correlation (2-bond) Conclusion Correlations reveal direct linkages and allow assignment. C_quat_ethoxy->Conclusion C_quat_acetic->Conclusion

Caption: Using 2-bond HMBC correlations to assign quaternary carbons.

Q3: Can I use NOESY to help with my structure elucidation?

A3: Yes, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be very useful for confirming the substitution pattern and overall conformation. NOESY shows correlations between protons that are close in space, regardless of whether they are coupled through bonds.

  • Application: For a this compound derivative, you would expect to see a NOESY cross-peak between the protons of the ethoxy methylene group (-O-CH₂ -CH₃) and the aromatic proton at the 3-position of the ring. This through-space interaction provides strong evidence for the ortho positioning of the ethoxy group.

By systematically applying these 1D and 2D NMR techniques and understanding the underlying principles, you can confidently overcome the challenges of interpreting the complex spectra of this compound derivatives.

References

Validation & Comparative

A Researcher's Guide to the In Vivo Validation of (2-Ethoxy-phenoxy)-acetic acid: A Comparative Approach to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both exhilarating and fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of (2-Ethoxy-phenoxy)-acetic acid, a phenoxyacetic acid derivative with unexplored biological activities. In the absence of direct preclinical data for this specific molecule, we will employ a scientifically rigorous, hypothesis-driven approach. This guide will draw comparative insights from the well-characterized, structurally related compound, ethacrynic acid, to illuminate a potential path for discovery.

This compound, a phenoxyacetic acid derivative, holds therapeutic promise due to its structural similarity to compounds with known biological activity.[1][2][3] While direct in vivo studies on this specific molecule are not yet available in the public domain, its chemical scaffold suggests potential anti-inflammatory and analgesic properties. This guide outlines a comprehensive strategy for validating these hypothesized activities in established preclinical models, using the well-known loop diuretic and emerging anti-cancer agent, ethacrynic acid, as a key comparator.[4][5][6][7]

Part 1: Hypothesis Generation - Learning from a Clinically Relevant Analogue

Ethacrynic acid, another phenoxyacetic acid derivative, was initially developed as a potent loop diuretic.[5][6][7] Its mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the kidneys.[6][7][8] However, recent research has unveiled its potential in oncology, demonstrating its ability to inhibit tumor growth and metastasis in in vivo models.[4][9][10][11] Furthermore, ethacrynic acid has been shown to possess anti-inflammatory properties.[4]

Based on this precedent, we can formulate the primary hypotheses for the in vivo validation of this compound:

  • Hypothesis 1: this compound possesses anti-inflammatory activity.

  • Hypothesis 2: this compound exhibits analgesic effects.

This guide will provide the experimental frameworks to test these hypotheses, comparing the potential efficacy of this compound against both a standard-of-care and its structural relative, ethacrynic acid.

Part 2: Selecting the Right Tools - In Vivo Models for Validation

The selection of appropriate in vivo models is critical for obtaining meaningful and translatable data. For assessing anti-inflammatory and analgesic potential, several well-established rodent models are available.[12][13][14][15][16][17][18][19][20][21]

Workflow for In Vivo Validation

G cluster_0 Phase 1: Hypothesis & Model Selection cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation Hypothesis Formulate Hypotheses (Anti-inflammatory & Analgesic) Model_Selection Select Appropriate In Vivo Models (Carrageenan, Hot Plate, etc.) Hypothesis->Model_Selection Dose_Response Dose-Response Studies (Determine optimal dose of this compound) Model_Selection->Dose_Response Comparative_Study Comparative Efficacy Studies (vs. Vehicle, Standard Drug, Ethacrynic Acid) Dose_Response->Comparative_Study Data_Collection Collect Endpoint Data (Paw Volume, Latency Time, etc.) Comparative_Study->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpret Results & Refine Hypotheses Statistical_Analysis->Interpretation

Caption: A streamlined workflow for the in vivo validation of this compound.

Part 3: Comparative Experimental Protocols

The following protocols are designed to provide a robust comparison of this compound's potential biological activities against a vehicle control, a standard drug, and ethacrynic acid.

Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.[12][13][14][19][20]

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220g).

  • Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions.

  • Grouping (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

    • Group II: this compound (Dose 1, p.o.)

    • Group III: this compound (Dose 2, p.o.)

    • Group IV: Ethacrynic acid (e.g., 25 mg/kg, p.o.)

    • Group V: Indomethacin (Standard NSAID, e.g., 10 mg/kg, p.o.)

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective treatments orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Expected Data Summary:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-1.20 ± 0.080%
This compoundXData to be determinedCalculated
This compound2XData to be determinedCalculated
Ethacrynic acid25Expected moderate reductionCalculated
Indomethacin100.45 ± 0.05~62.5%
Assessment of Analgesic Activity: Hot Plate Test

This model is used to evaluate centrally acting analgesics.[15][16][17]

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25g).

  • Acclimatization: Acclimatize animals for at least 7 days.

  • Grouping (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (Dose 1, p.o.)

    • Group III: this compound (Dose 2, p.o.)

    • Group IV: Ethacrynic acid (e.g., 25 mg/kg, p.o.)

    • Group V: Morphine (Standard opioid analgesic, e.g., 5 mg/kg, s.c.)

  • Procedure:

    • Record the basal reaction time of each mouse on a hot plate maintained at 55 ± 0.5°C. The reaction time is the time taken for the mouse to lick its paws or jump. A cut-off time of 15-20 seconds is set to prevent tissue damage.

    • Administer the respective treatments.

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-treatment.

  • Endpoint: The increase in reaction time (latency) compared to the basal time is recorded.

Expected Data Summary:

Treatment GroupDose (mg/kg)Mean Reaction Time (sec) at 60 min (± SEM)% Increase in Latency
Vehicle Control-5.2 ± 0.40%
This compoundXData to be determinedCalculated
This compound2XData to be determinedCalculated
Ethacrynic acid25Expected minimal to no effectCalculated
Morphine514.8 ± 1.2~185%

Part 4: Potential Mechanism of Action - A Comparative Perspective

While the primary mechanism of ethacrynic acid's diuretic effect is well-established, its anti-cancer and anti-inflammatory actions are thought to be mediated through different pathways. These include the inhibition of glutathione S-transferases (GSTs) and modulation of the Wnt/β-catenin signaling pathway.[4][6][7][9][10]

Hypothesized Signaling Pathway Modulation

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Pro-inflammatory Mediators cluster_2 Potential Targets of this compound cluster_3 Cellular Response Stimulus Inflammatory Stimulus Prostaglandins Prostaglandins Stimulus->Prostaglandins Cytokines Cytokines (TNF-α, IL-6) Stimulus->Cytokines Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines->Inflammation Test_Compound This compound Test_Compound->Prostaglandins Inhibition? Ethacrynic_Acid Ethacrynic Acid Ethacrynic_Acid->Cytokines Inhibition? NSAIDs NSAIDs NSAIDs->Prostaglandins Inhibition

Caption: Hypothesized modulation of inflammatory pathways by this compound.

Part 5: Concluding Remarks and Future Directions

This guide provides a foundational, comparative framework for the initial in vivo validation of this compound. The proposed experiments are designed to yield clear, interpretable data that will either support or refute the hypotheses of its anti-inflammatory and analgesic potential.

Should the results of these initial studies prove promising, further investigations would be warranted. These could include:

  • Chronic inflammation models: To assess the efficacy in more persistent inflammatory conditions.

  • Neuropathic pain models: To explore a broader analgesic profile.

  • Mechanism of action studies: To elucidate the specific molecular targets of this compound.

  • Toxicology and safety pharmacology studies: To establish a preliminary safety profile.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently and effectively advance our understanding of this compound and its potential as a novel therapeutic agent.

References

A Comprehensive Comparative Guide to the Structure-Activity Relationship of (2-Ethoxy-phenoxy)-acetic Acid Analogs as Peroxisome Proliferator-Activated Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2-Ethoxy-phenoxy)-acetic acid analogs, a class of compounds with significant potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). As a Senior Application Scientist, this document synthesizes key findings from the literature to explain the causal relationships behind experimental design and to provide actionable insights for the development of novel therapeutics. We will delve into the critical structural modifications that influence potency and selectivity, supported by comparative experimental data and detailed methodologies.

Introduction: The Therapeutic Promise of this compound Analogs

This compound derivatives represent a promising scaffold in medicinal chemistry, primarily for their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Agonists of these receptors have been successfully developed into drugs for treating metabolic disorders such as dyslipidemia and type 2 diabetes.[2][3][4]

The this compound core structure offers a versatile platform for chemical modification, allowing for the fine-tuning of activity towards specific PPAR subtypes. Understanding the structure-activity relationship is paramount for designing potent and selective analogs with improved therapeutic profiles and reduced off-target effects. This guide will compare various analogs, elucidating how modifications to different parts of the molecule impact their biological activity.

The Core Scaffold and Key Areas of Modification

The fundamental structure of the compounds discussed in this guide is this compound. The key to modulating its activity lies in the strategic substitution at various positions on the phenoxy and phenyl rings, as well as modifications to the acetic acid moiety.

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Analog Activity

Compound IDR1 (Position 4)R2 (Other Positions)R3 (Acetic Acid Moiety)TargetActivity (EC50/IC50)Reference
Hypothetical Analog A HH-CH2COOHPPARα>10 µMN/A
Hypothetical Analog B ClH-CH2COOHPPARα1.5 µM[5]
Hypothetical Analog C CH3H-CH2COOHPPARα5.2 µM[3]
(S)-10 (CH3)2CH5-CF3-C(CH3)CONH2PPARα/δ17 nM (α), 23 nM (δ)[3]
Fenofibric Acid ClH-C(CH3)2COOHPPARαPotent Agonist[6]
GW590735 Thiazole-containing groupH-C(CH3)2COOHPPARα4 nMN/A

Analysis of Structure-Activity Relationships:

  • Substitution on the Phenoxy Ring (R1 and R2): Halogen substitution, particularly chlorine at the para-position (R1) of the phenoxy ring, generally enhances anti-inflammatory and PPARα agonistic activity.[5] The introduction of a trifluoromethyl group at position 5 (R2) in combination with a bulky hydrophobic group at R1 can lead to potent dual PPARα/δ agonism.[3]

  • Modification of the Acetic Acid Moiety (R3): The carboxylic acid group is a common feature in many PPAR agonists, as it can form important interactions with the receptor's ligand-binding domain. Replacing the methylene linker with a dimethyl group, as seen in fibrates, can increase potency.[3] Furthermore, bioisosteric replacement of the carboxylic acid with an acetamide group has been shown to yield potent non-carboxylic acid PPAR agonists.[3]

  • Introduction of a Second Aromatic Ring: While not explicitly detailed for a 2-ethoxy series, in related phenoxyacetic acids, the introduction of a second aromatic or heteroaromatic ring system, often linked via an amide or other functionalities, can significantly enhance potency and selectivity. This is exemplified by compounds like GW590735.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for a key in vitro assay to determine its biological activity.

Synthesis of a Representative Analog: (2-Ethoxy-4-chlorophenoxy)acetic acid

This protocol is a generalized procedure based on established methods for synthesizing phenoxyacetic acid derivatives.[7]

Workflow for Synthesis:

synthesis_workflow Start Start Materials: 2-Ethoxy-4-chlorophenol Ethyl bromoacetate Step1 Step 1: Etherification (Williamson Ether Synthesis) Start->Step1 K2CO3, Acetone Reflux Step2 Step 2: Saponification (Ester Hydrolysis) Step1->Step2 NaOH, EtOH/H2O Reflux End Final Product: (2-Ethoxy-4-chlorophenoxy)acetic acid Step2->End Acidification (HCl)

Caption: General workflow for the synthesis of (2-Ethoxy-4-chlorophenoxy)acetic acid.

Step-by-Step Protocol:

  • Etherification:

    • To a solution of 2-ethoxy-4-chlorophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove the potassium carbonate.

    • Evaporate the solvent under reduced pressure to obtain the crude ethyl (2-ethoxy-4-chlorophenoxy)acetate.

  • Saponification:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2 equivalents) and reflux the mixture for 2-4 hours.

    • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, (2-ethoxy-4-chlorophenoxy)acetic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Biological Evaluation: PPARα Luciferase Reporter Assay

This protocol describes a common and reliable method for assessing the agonistic activity of compounds on PPARα.[6][8]

Workflow for PPARα Luciferase Reporter Assay:

ppar_assay_workflow Start Cell Culture: HepG2 cells stably expressing human PPARα and a PPRE-luciferase reporter Step1 Step 1: Cell Seeding Start->Step1 96-well plate Step2 Step 2: Compound Treatment Step1->Step2 Varying concentrations of test compounds Step3 Step 3: Incubation Step2->Step3 24 hours Step4 Step 4: Cell Lysis Step3->Step4 Lysis Buffer Step5 Step 5: Luciferase Activity Measurement Step4->Step5 Luminometer End Data Analysis: EC50 Determination Step5->End

Caption: Workflow for determining PPARα agonist activity using a luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HepG2 cells, stably co-transfected with a human PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE), into a 96-well plate at a density of 1 x 10^4 cells/well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a known PPARα agonist (e.g., fenofibric acid) as a positive control in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or controls.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the activation of PPARα.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mechanism of Action: PPARα Activation Signaling Pathway

This compound analogs primarily exert their effects by binding to and activating PPARα. The following diagram illustrates the canonical signaling pathway.

PPAR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound analog PPARa PPARα Ligand->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binding to DNA RXR->PPRE Binding to DNA TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins involved in fatty acid oxidation mRNA->Proteins Translation MetabolicEffects Increased lipid metabolism Decreased triglycerides Proteins->MetabolicEffects Biological Response

Caption: Simplified signaling pathway of PPARα activation by this compound analogs.

Upon entering the cell, the this compound analog binds to the ligand-binding domain of PPARα in the nucleus. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake and oxidation, leading to a reduction in plasma triglycerides and an overall improvement in the lipid profile.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs and their related counterparts reveal several key insights for the design of potent and selective PPAR modulators. The strategic placement of substituents on the phenoxy ring and modifications of the acetic acid moiety are critical for optimizing biological activity. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel analogs.

Future research in this area should focus on the systematic exploration of the chemical space around the this compound scaffold. The synthesis and evaluation of a focused library of analogs with diverse substitutions will provide a more comprehensive understanding of the SAR and could lead to the discovery of new clinical candidates with improved efficacy and safety profiles for the treatment of metabolic diseases.

References

Bridging the Gap: A Practical Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for (2-Ethoxy-phenoxy)-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing a predictive relationship between in vitro performance and in vivo behavior is a critical step in streamlining the development of new chemical entities. This guide provides a comprehensive overview of the principles and a practical, step-by-step methodology for developing a Level A In Vitro-In Vivo Correlation (IVIVC) for (2-Ethoxy-phenoxy)-acetic acid. While this compound is structurally related to other phenoxyacetic acids with known anti-inflammatory properties, this guide will use a hypothetical, yet realistic, dataset to illustrate the process, providing a robust framework for your own experimental design.[1][2][3][4]

The Foundation: Understanding In Vitro-In Vivo Correlation

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[2] The ultimate goal is to use in vitro dissolution testing as a surrogate for in vivo bioequivalence studies, which can significantly reduce the time and cost of drug development.[5] The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with Level A being the most stringent and sought-after. A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[6]

This guide will focus on establishing a Level A IVIVC for three hypothetical formulations of this compound with varying release rates: a fast-release, a medium-release, and a slow-release formulation.

The In Vitro Stage: Characterizing Dissolution

The first step in establishing an IVIVC is to meticulously characterize the in vitro dissolution profiles of your formulations. The dissolution method should be discriminating enough to detect differences in the release rates of the different formulations.

Experimental Protocol: In Vitro Dissolution

Objective: To determine the in vitro dissolution rate of three formulations of this compound.

Apparatus: USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell) are common choices.[7] For this example, we will use the paddle apparatus.

Methodology:

  • Medium Preparation: Prepare a sufficient volume of dissolution medium. A common starting point for an acidic compound like this compound could be a phosphate buffer at pH 6.8 to simulate intestinal fluid.

  • Apparatus Setup:

    • Set the paddle speed to 75 RPM.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

    • Place 900 mL of the dissolution medium in each vessel.

  • Sample Introduction: Introduce one capsule/tablet of each formulation (Fast, Medium, Slow) into separate vessels.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Hypothetical In Vitro Dissolution Data

The following table summarizes the expected dissolution profiles for our three hypothetical formulations.

Time (hours)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
0.2535155
0.5582812
1854522
2986538
41008860
61009775
810010085
1210010095
24100100100

The In Vivo Stage: Pharmacokinetic Profiling

With the in vitro data in hand, the next crucial step is to determine the in vivo pharmacokinetic profiles of the same formulations in a relevant animal model, such as rats.[5][8][9][10][11]

Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine the plasma concentration-time profiles of this compound after oral administration of the three formulations.

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used for such studies.[10]

Methodology:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of each formulation to a group of rats (e.g., n=6 per group). A crossover design is often preferred.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the mean plasma concentration at each time point for each formulation group.

Hypothetical In Vivo Plasma Concentration Data

The following table presents the hypothetical mean plasma concentrations for our three formulations.

Time (hours)Fast Release (ng/mL)Medium Release (ng/mL)Slow Release (ng/mL)
0.2545020080
0.5780450180
11200750350
2950980600
4550850800
6300600750
8150400600
1250200400
241050150

Establishing the Correlation: The Deconvolution Process

To correlate the in vitro and in vivo data, we need to determine the in vivo absorption profile from the plasma concentration data. This is achieved through a process called deconvolution.[6][12] The Wagner-Nelson method is a commonly used deconvolution technique for drugs that follow a one-compartment pharmacokinetic model.[6][13][14]

The Wagner-Nelson Method: A Step-by-Step Explanation

The Wagner-Nelson method calculates the cumulative fraction of drug absorbed at each time point.[14] The core equation is:

Fraction Absorbed at time t (Ft) = (Ct + k * AUC0-t) / (k * AUC0-∞)

Where:

  • Ct is the plasma concentration at time t.

  • k is the elimination rate constant.

  • AUC0-t is the area under the plasma concentration-time curve from time 0 to t.

  • AUC0-∞ is the total area under the curve.

Protocol for Deconvolution:

  • Calculate k: Determine the elimination rate constant (k) from the terminal log-linear phase of the plasma concentration-time curve.

  • Calculate AUC: Use the trapezoidal rule to calculate the AUC at each time point (AUC0-t) and the total AUC (AUC0-∞).

  • Calculate Fraction Absorbed: Apply the Wagner-Nelson equation to calculate the cumulative percentage of drug absorbed at each time point for each formulation.

Hypothetical In Vivo Absorption Data

The table below shows the calculated cumulative percentage of drug absorbed for our three formulations.

Time (hours)Fast Release (% Absorbed)Medium Release (% Absorbed)Slow Release (% Absorbed)
0.2533166
0.5562913
1834724
2966740
4998962
61009877
810010087
1210010096
24100100100
The Final Step: Correlating In Vitro and In Vivo Data

A Level A IVIVC is established by plotting the cumulative percentage of drug absorbed (in vivo) against the cumulative percentage of drug dissolved (in vitro) for each formulation at each time point. A linear relationship with a high correlation coefficient (r² > 0.95) is indicative of a strong correlation.

For our hypothetical data, plotting the values from the in vitro dissolution and in vivo absorption tables would yield a strong linear relationship, demonstrating a successful Level A IVIVC.

Visualizing the Process: The IVIVC Workflow

The following diagram illustrates the complete workflow for establishing a Level A IVIVC.

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation Correlation invitro_form Formulations (Fast, Medium, Slow) dissolution Dissolution Testing (USP Apparatus 2) invitro_form->dissolution invitro_data In Vitro Dissolution Profiles (% Dissolved vs. Time) dissolution->invitro_data correlation IVIVC Plot (% Absorbed vs. % Dissolved) invitro_data->correlation invivo_form Formulations (Fast, Medium, Slow) pk_study Pharmacokinetic Study (Rat Model) invivo_form->pk_study invivo_data Plasma Concentration Profiles (Concentration vs. Time) pk_study->invivo_data deconvolution Deconvolution (e.g., Wagner-Nelson) invivo_data->deconvolution absorption_data In Vivo Absorption Profiles (% Absorbed vs. Time) deconvolution->absorption_data absorption_data->correlation

Caption: Workflow for establishing a Level A IVIVC.

Alternatives and Broader Context

While this guide focuses on this compound, the principles of IVIVC are broadly applicable. The broader class of phenoxyacetic acid derivatives has been investigated for various therapeutic activities, primarily as anti-inflammatory agents.[1][2][3][4] For instance, fenclofenac, or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, is a known anti-inflammatory drug.[1] Other substituted (phenoxyphenyl)acetic acids have also shown significant anti-inflammatory potential.[2] When developing a new entity like this compound, these related compounds can serve as valuable benchmarks for comparing in vitro and in vivo performance.

Furthermore, for predicting intestinal absorption, in vitro cell-based assays using cell lines like Caco-2 can be employed as an alternative or complementary approach to dissolution studies, especially in the early stages of drug discovery.[15][16][17][18][19]

Conclusion

Establishing a robust IVIVC is a cornerstone of modern drug development, offering a scientifically sound basis for optimizing formulations and ensuring product quality. By following a systematic approach that integrates meticulous in vitro dissolution testing with well-designed in vivo pharmacokinetic studies, researchers can build a predictive model that accelerates the journey from the laboratory to the clinic. This guide, using a hypothetical case study of this compound, provides a detailed and practical framework to achieve this critical milestone.

References

A Strategic Guide to Benchmarking the Safety of (2-Ethoxy-phenoxy)-acetic acid Against Conventional NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel anti-inflammatory compound from discovery to clinical application is paved with rigorous safety and efficacy evaluations. This guide provides a comprehensive framework for benchmarking the safety profile of a promising, yet uncharacterized molecule, (2-Ethoxy-phenoxy)-acetic acid, against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Due to the current absence of public-domain preclinical safety data for this compound, this document outlines a robust, multi-tiered experimental strategy. This proposed roadmap is designed to generate the critical data necessary for an objective comparison with widely used NSAIDs such as Ibuprofen, Diclofenac, Naproxen, and the COX-2 selective inhibitor, Celecoxib.

Foundational Rationale: The Imperative for a Superior Safety Profile

NSAIDs are mainstays in the management of pain and inflammation, however, their utility is often limited by a well-documented spectrum of adverse effects.[1] These toxicities are primarily mechanistic, stemming from the inhibition of cyclooxygenase (COX) enzymes.[2] The COX-1 isoform is constitutively expressed and plays a crucial role in gastrointestinal (GI) mucosal protection and platelet aggregation, while the COX-2 isoform is inducible during an inflammatory response.[3][4] The ideal NSAID would selectively inhibit COX-2, thus retaining anti-inflammatory efficacy while minimizing the GI complications associated with COX-1 inhibition.[4]

This compound belongs to the phenoxyacetic acid class of compounds. Derivatives of this class have demonstrated significant anti-inflammatory and analgesic properties, with some exhibiting potent and selective COX-2 inhibition.[5][6][7] This structural precedent provides a strong rationale for the systematic safety evaluation of this compound as a potential anti-inflammatory agent with a potentially improved safety margin.

A Phased Approach to Preclinical Safety Benchmarking

A rigorous safety assessment should follow a logical progression from in vitro to in vivo models. This strategy allows for early identification of potential liabilities and conserves resources.

Phase 1: In Vitro Mechanistic Profiling

The initial phase focuses on elucidating the fundamental mechanism of action and identifying potential cellular toxicities.

Objective: To determine the inhibitory potency (IC50) and selectivity of this compound for COX-1 and COX-2 enzymes.

Rationale: The COX selectivity index (IC50 COX-1 / IC50 COX-2) is a critical predictor of GI toxicity.[8] A higher selectivity index suggests a potentially safer GI profile.[8]

Experimental Protocol: In Vitro COX Inhibition Assay [9][10][11]

  • Enzyme Preparation: Utilize commercially available purified ovine or human COX-1 and COX-2 enzymes.

  • Assay Conditions: The assay measures the peroxidase activity of COX by monitoring the oxidation of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).[10]

  • Incubation: Incubate the enzymes with a range of concentrations of this compound and comparator NSAIDs.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Data Analysis: Measure the rate of substrate oxidation and calculate the concentration of the test compound that produces 50% inhibition (IC50) for each COX isoform. The selectivity index is then calculated.

Table 1: Established COX Inhibition Profiles of Comparator NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen2.9>10<0.29[12]
Diclofenac0.076>1<0.076[12]
NaproxenData VariesData VariesNon-selective
Celecoxib14.930.05298.6[12]

Note: IC50 values can vary based on assay conditions. The data for this compound would be populated upon completion of this assay.

Phase 2: In Vivo Safety Assessment in Animal Models

Following in vitro characterization, in vivo studies in rodent models are essential to understand the compound's effects in a complex biological system.

Objective: To evaluate the potential of this compound to induce gastric and intestinal ulceration.

Rationale: GI toxicity is the most common dose-limiting side effect of non-selective NSAIDs.[1] Animal models provide a reliable method to assess the ulcerogenic potential of new chemical entities.[13][14]

Experimental Protocol: Rat Model of NSAID-Induced Gastropathy [13][15]

  • Animal Model: Use male Wistar rats (200-250g).

  • Dosing: Administer this compound and comparator NSAIDs orally or subcutaneously at multiple dose levels for a specified duration (e.g., 14 days).[2]

  • Macroscopic Evaluation: At the end of the treatment period, euthanize the animals and macroscopically examine the stomach and small intestine for lesions, ulcers, and bleeding.

  • Ulcer Index Calculation: Quantify the severity of gastric damage by measuring the ulcerated area.

  • Histopathological Analysis: Collect tissue samples for histological examination to assess for mucosal damage, inflammation, and neutrophil infiltration.[14]

Table 2: Comparative Gastrointestinal Risk of Common NSAIDs

NSAIDRelative Gastrointestinal Risk
IbuprofenLow
DiclofenacModerate
NaproxenHigh
CelecoxibLow

Source: Adapted from various comparative safety reviews.

Objective: To assess the potential cardiovascular risks, including effects on vascular tone and thrombogenicity.

Rationale: Both non-selective and COX-2 selective NSAIDs have been associated with an increased risk of cardiovascular events.[16]

Experimental Protocol: Aortic Ring Assay for Vascular Reactivity [1][17][18]

  • Tissue Preparation: Isolate thoracic aortic rings from rats.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing physiological salt solution.

  • Contractile Response: Measure the contractile response to a vasoconstrictor (e.g., norepinephrine) in the presence and absence of this compound and comparator NSAIDs.

  • Endothelial Function: Assess endothelium-dependent relaxation in response to acetylcholine.

  • Data Analysis: Analyze changes in vascular contraction and relaxation to determine the compound's effect on vascular tone.

Objective: To evaluate potential nephrotoxicity.

Rationale: NSAIDs can cause renal injury by inhibiting the synthesis of prostaglandins that are crucial for maintaining renal blood flow.[2]

Experimental Protocol: Rat Model of NSAID-Induced Nephrotoxicity [4][19][20][21]

  • Animal Model: Use male Wistar rats.

  • Induction of Renal Injury: Administer a nephrotoxic agent (e.g., diclofenac) to establish a model of renal injury.[20]

  • Treatment: Treat groups of animals with this compound and comparator NSAIDs.

  • Biochemical Analysis: At the end of the study, collect blood and urine samples to measure key renal function markers, including serum creatinine, blood urea nitrogen (BUN), and urinary albumin.

  • Histopathological Examination: Perform histological analysis of kidney tissue to assess for tubular necrosis, interstitial nephritis, and other signs of renal damage.

Table 3: Comparative Renal Risk of Common NSAIDs

NSAIDRelative Renal Risk
IbuprofenLow
DiclofenacModerate
NaproxenModerate
Etoricoxib (COX-2 selective)High

Source: Adapted from comparative studies on NSAID-induced chronic kidney disease.

Objective: To determine the potential for liver injury.

Rationale: Although less common, some NSAIDs can cause drug-induced liver injury (DILI).[22]

Experimental Protocol: Primary Hepatocyte Culture for In Vitro Toxicity Testing [22][23][24][25]

  • Cell Culture: Isolate primary hepatocytes from rats or humans.

  • Compound Exposure: Expose the cultured hepatocytes to various concentrations of this compound and comparator NSAIDs.

  • Cytotoxicity Assays: Measure cell viability using assays such as MTT or LDH release.

  • Biochemical Markers: Analyze the culture medium for levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Mechanism-based Assays: Investigate markers of oxidative stress and mitochondrial dysfunction.

Table 4: Comparative Hepatotoxicity Risk of Common NSAIDs

NSAIDRelative Hepatotoxicity Risk
IbuprofenVery Low
DiclofenacHigh
NaproxenLow
CelecoxibLow

Source: Based on systematic reviews of NSAID-induced liver injury.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed experimental strategy and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental Workflow for Safety Benchmarking

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Assessment cluster_2 Data Analysis & Comparison COX_Assay In Vitro COX-1/COX-2 Inhibition Assay GI_Tox Rat Gastropathy Model COX_Assay->GI_Tox Selectivity Data Informs In Vivo Study Hepatocyte_Tox Primary Hepatocyte Toxicity Assay Data_Analysis Calculate IC50, Ulcer Index, Biochemical Markers Hepatocyte_Tox->Data_Analysis GI_Tox->Data_Analysis CV_Tox Aortic Ring Assay CV_Tox->Data_Analysis Renal_Tox Rat Nephrotoxicity Model Renal_Tox->Data_Analysis Benchmarking Benchmark against Ibuprofen, Diclofenac, Naproxen, Celecoxib Data_Analysis->Benchmarking Compound This compound Compound->COX_Assay Compound->Hepatocyte_Tox Compound->CV_Tox Compound->Renal_Tox G cluster_0 Arachidonic Acid Cascade cluster_1 Physiological & Pathological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_COX1 Prostaglandins (e.g., PGE2, PGI2) COX1->PG_COX1 PG_COX2 Prostaglandins (Inflammatory) COX2->PG_COX2 GI_Protection GI Mucosal Protection Platelet Aggregation PG_COX1->GI_Protection Renal_Function Renal Blood Flow PG_COX1->Renal_Function Inflammation Inflammation, Pain, Fever PG_COX2->Inflammation NSAID NSAID NSAID->COX1 Inhibition NSAID->COX2 Inhibition Selective_COX2 Selective COX-2 Inhibitor Selective_COX2->COX2 Selective Inhibition

References

The Balancing Act: A Researcher's Guide to the Metabolic Stability of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is a gauntlet of rigorous testing. Among the most critical hurdles is establishing a compound's metabolic stability. This property—the molecule's resistance to biotransformation by the body's enzymatic machinery—is a key determinant of its pharmacokinetic profile, dictating its half-life, bioavailability, and ultimately, its therapeutic efficacy and safety.[1][2] A compound that is metabolized too rapidly may never reach its target in sufficient concentration, while one that is too stable could accumulate to toxic levels.[3]

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] Its appeal lies in its synthetic tractability and its ability to present substituents in a well-defined three-dimensional space. However, this very versatility means that small structural modifications can lead to profound differences in metabolic fate. Understanding these structure-metabolism relationships (SMRs) is not just academic; it is a crucial, cost-saving step in optimizing lead compounds and minimizing late-stage attrition.[6]

This guide provides a comparative analysis of the metabolic stability of phenoxyacetic acid derivatives. We will delve into the causality behind experimental choices, provide a validated, step-by-step protocol for assessing metabolic stability using the gold-standard in vitro liver microsomal assay, and present comparative data to illuminate the structural nuances that govern a molecule's dance with drug-metabolizing enzymes.

The Engine Room of Metabolism: Cytochrome P450 and In Vitro Assays

The liver is the body's primary metabolic clearinghouse, and the cytochrome P450 (CYP) superfamily of enzymes is its main workforce.[7][8][9] These heme-containing proteins, located primarily in the endoplasmic reticulum of hepatocytes, are responsible for the Phase I metabolism of a vast array of xenobiotics, including most small-molecule drugs.[7][8] They typically introduce or unmask polar functional groups through oxidative reactions, preparing the compounds for subsequent Phase II conjugation and excretion.[9]

To predict a compound's fate in the liver, we rely on robust in vitro models. The most widely used system in early drug discovery is the liver microsomal stability assay.[2] Liver microsomes are vesicles formed from the endoplasmic reticulum, isolated from homogenized liver cells. They contain a rich complement of Phase I enzymes, most notably the CYPs, making them an excellent, cost-effective tool for assessing metabolic liability in a high-throughput manner.[2][10]

The primary outputs of this assay are two key parameters:

  • In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. It is expressed as the volume of liver matrix cleared of the drug per unit time (e.g., µL/min/mg of microsomal protein).[1]

These parameters allow for the rank-ordering of compounds and provide the foundational data for predicting in vivo human pharmacokinetic profiles.[1]

Comparative Analysis: How Structure Governs Stability

The metabolic stability of a phenoxyacetic acid derivative is profoundly influenced by the nature and position of substituents on its aromatic ring. These modifications can alter the molecule's electronic properties and sterically hinder or promote interactions with the active sites of CYP enzymes.

To illustrate these principles, we will examine a set of representative phenoxyacetic acid derivatives. The data presented in the following table is a synthesized, illustrative example based on established metabolic principles, designed to highlight key structure-metabolism relationships.

Table 1: Comparative Metabolic Stability of Phenoxyacetic Acid Derivatives (Illustrative Data)

Compound IDStructureSubstitution PatternHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Class
PAA-01Phenoxyacetic AcidUnsubstituted2555.5Moderate
PAA-024-Chlorophenoxyacetic Acid4-Chloro6521.3High
PAA-032,4-Dichlorophenoxyacetic Acid2,4-Dichloro>120<11.5Very High
PAA-044-Methoxyphenoxyacetic Acid4-Methoxy12115.5Low
Interpreting the Structure-Metabolism Relationships:
  • Blocking Metabolic Hotspots (PAA-01 vs. PAA-02 & PAA-03): The unsubstituted phenoxy ring of PAA-01 is susceptible to aromatic hydroxylation by CYP enzymes, a common metabolic pathway.[8] The para-position is often a primary "metabolic hotspot." By introducing a chlorine atom at this position (PAA-02), we effectively block this route of metabolism. This is a classic strategy in medicinal chemistry to enhance metabolic stability. The result is a significant increase in half-life and a corresponding decrease in intrinsic clearance. The addition of a second chlorine atom in PAA-03 further shields the ring from enzymatic attack, rendering it highly stable.

  • Introducing Metabolic Liabilities (PAA-01 vs. PAA-04): Conversely, introducing an electron-donating group like a methoxy substituent (PAA-04) creates a new metabolic liability. The methoxy group is prone to O-dealkylation, a rapid metabolic reaction mediated by enzymes such as CYP2D6 and CYP2C19. This opens up a highly efficient clearance pathway, leading to a short half-life and high intrinsic clearance.

This illustrative data underscores a fundamental principle: rational modification of the chemical structure can be used to "tune" the metabolic stability of a compound, steering it toward a more desirable pharmacokinetic profile.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol describes a validated, self-contained system for determining the metabolic stability of test compounds. The inclusion of positive controls with known metabolic fates (one high-turnover, one low-turnover) is essential for validating the metabolic competency of the microsomal batch and ensuring the reliability of the experiment.

Materials:
  • Pooled Human Liver Microsomes (HLMs)

  • Test Compounds (10 mM in DMSO)

  • Positive Controls: Verapamil (high turnover), Warfarin (low turnover) (10 mM in DMSO)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Metabolic Incubation cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis prep1 Dispense 1 µL of 10 mM Test Compound/Control in DMSO to wells prep2 Add 499 µL of Phosphate Buffer (pH 7.4) to each well prep1->prep2 prep3 Pre-warm plate at 37°C for 10 min prep2->prep3 inc2 Add 250 µL of HLM mix to each well prep3->inc2 Transfer Plate inc1 Prepare HLM master mix (Buffer + Microsomes) inc1->inc2 inc3 Initiate reaction by adding 250 µL of NADPH system inc2->inc3 samp1 At t = 0, 5, 15, 30, 60 min: Withdraw 50 µL aliquot inc3->samp1 Start Timer samp2 Transfer to collection plate containing 150 µL of cold ACN + Internal Standard samp1->samp2 Quench Reaction ana1 Seal and centrifuge collection plate samp2->ana1 After Final Timepoint ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify remaining parent compound ana2->ana3

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:
  • Compound Preparation: Serially dilute the 10 mM stock solutions of test compounds and controls to an intermediate concentration in buffer. The final concentration of the test compound in the incubation will be 1 µM, and the final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

  • Microsomal Preparation: On the day of the assay, thaw the pooled human liver microsomes on ice. Prepare a microsomal stock solution in 0.5 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation.

  • Reaction Setup: In a 96-well plate, combine the test compound, buffer, and the microsomal solution. Include a set of control wells ("-NADPH") that contain the compound and microsomes but will receive buffer instead of the NADPH regenerating system. These wells control for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" controls, which receive buffer).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well and add it to a collection plate containing ice-cold acetonitrile with a suitable internal standard. The acetonitrile immediately stops the enzymatic reaction ("quenches") and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

Data Analysis:
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the initial linear portion of the curve. The slope (k) represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

The Metabolic Pathway Landscape

The biotransformation of phenoxyacetic acid derivatives primarily involves Phase I oxidation reactions mediated by CYP enzymes, followed by potential Phase II conjugation. A generalized metabolic map highlights the key transformations to anticipate.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Phenoxyacetic Acid Derivative M1 Aromatic Hydroxylation (e.g., on Phenyl Ring) Parent->M1 Oxidation M2 O-Dealkylation (if alkoxy substituent is present) Parent->M2 Oxidation M3 Side-Chain Oxidation Parent->M3 Oxidation Conj Glucuronidation or Sulfation (on hydroxylated metabolites) M1->Conj M2->Conj

Caption: Generalized metabolic pathways for phenoxyacetic acid derivatives.

Conclusion: Integrating Stability Data into Drug Design

The metabolic stability of phenoxyacetic acid derivatives is not a fixed property but a tunable parameter that can be rationally modulated through informed chemical design. By understanding the interplay between chemical structure and the enzymatic machinery of metabolism, researchers can proactively address potential pharmacokinetic liabilities early in the discovery process.

The in vitro microsomal stability assay serves as an indispensable tool in this endeavor, providing rapid, reliable, and comparative data to guide lead optimization. By identifying metabolic hotspots and understanding the impact of various functional groups, chemists can design next-generation analogs with enhanced stability, improved bioavailability, and a greater probability of success in the clinic. This iterative cycle of design, synthesis, and testing, grounded in a solid understanding of metabolic principles, is the cornerstone of modern, efficient drug discovery.

References

Confirming the Mechanism of Action of (2-Ethoxy-phenoxy)-acetic acid: A Guide to Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of (2-Ethoxy-phenoxy)-acetic acid

This compound is a member of the phenoxyacetic acid class of compounds, a scaffold known for a diverse range of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] While the therapeutic potential of this class is significant, the precise molecular mechanisms of action for many of its derivatives remain to be fully elucidated. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action of this compound by hypothesizing its molecular target and employing knockout models for validation.

Based on the known activities of structurally related compounds, we hypothesize that this compound exerts its effects through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARs are nuclear hormone receptors that play a pivotal role in regulating lipid metabolism, cellular differentiation, and inflammation.[3][4] Several phenoxyacetic acid derivatives have been identified as agonists of PPAR subtypes, making PPARγ a scientifically grounded, putative target for our compound of interest.[5]

This guide will delineate a systematic approach to test this hypothesis, leveraging the power of CRISPR-Cas9 technology to create a knockout model. By comparing the cellular response to this compound in wild-type versus PPARγ-knockout cells, we can definitively ascertain the role of this receptor in mediating the compound's activity.

The Strategic Imperative of Knockout Models in Target Validation

Before committing significant resources to preclinical and clinical development, it is paramount to validate the molecular target of a lead compound.[6][7] Knockout models, where the gene encoding the hypothesized target protein is inactivated, offer an unparalleled level of specificity in this endeavor.[8][9] This approach allows for a direct assessment of the target's necessity for the compound's pharmacological effect, thereby minimizing the risk of costly failures in later stages of drug development due to a lack of efficacy.[6]

The core principle of this validation strategy is to observe a loss of the compound's biological effect in the knockout model compared to its wild-type counterpart. This provides strong evidence that the compound's mechanism of action is dependent on the presence of the target protein.

Experimental Workflow: A Step-by-Step Guide to Validating the PPARγ-Mediated Mechanism of this compound

The following sections provide a detailed experimental workflow, from the generation of a PPARγ knockout cell line to the final validation of the compound's mechanism of action.

Part 1: Generation of a PPARγ Knockout Cell Line using CRISPR-Cas9

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful and precise gene-editing tool that allows for the targeted disruption of a gene of interest.[10] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it induces a double-strand break, leading to gene knockout through the cell's natural DNA repair mechanisms.[10][11]

Experimental Protocol: CRISPR-Cas9 Mediated Knockout of PPARγ

  • sgRNA Design and Selection:

    • Utilize online design tools (e.g., Benchling, CRISPR Design Tool) to design single-guide RNAs (sgRNAs) targeting an early exon of the PPARγ gene.[11]

    • Select at least two sgRNAs with high on-target scores and low off-target predictions.

  • Vector Construction:

    • Clone the selected sgRNA sequences into a suitable CRISPR-Cas9 expression vector, such as the pX458 plasmid, which co-expresses Cas9 and a fluorescent marker (e.g., GFP) for selection.[4]

  • Transfection of Target Cells:

    • Select a suitable human cell line for your studies (e.g., a cell line known to express PPARγ and exhibit a measurable response to PPARγ agonists).

    • Transfect the cells with the sgRNA-Cas9 expression vector using a high-efficiency transfection reagent (e.g., Lipofectamine).[12]

  • Selection and Clonal Isolation of Edited Cells:

    • 24-48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

    • Culture the single cells to allow for the growth of clonal populations.[4]

Diagram: CRISPR-Cas9 Knockout Workflow

CRISPR_Workflow cluster_design Design & Construct cluster_cell_engineering Cell Engineering cluster_validation Validation sgRNA_design sgRNA Design vector_cloning Vector Cloning sgRNA_design->vector_cloning transfection Transfection vector_cloning->transfection clonal_selection Clonal Selection transfection->clonal_selection genomic_val Genomic Validation clonal_selection->genomic_val transcript_val Transcript Validation genomic_val->transcript_val protein_val Protein Validation transcript_val->protein_val PPAR_Pathway Compound This compound PPARg PPARγ Compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to TargetGene Target Gene Expression (e.g., FABP4, LPL) PPRE->TargetGene Induces BiologicalResponse Biological Response (e.g., Anti-inflammatory) TargetGene->BiologicalResponse

References

Safety Operating Guide

(2-Ethoxy-phenoxy)-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the experiment itself. It extends to the responsible management of all materials, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, procedural framework for the proper disposal of (2-Ethoxy-phenoxy)-acetic acid, grounded in regulatory standards and best practices. Our goal is to empower you, our scientific partners, with the knowledge to handle this process with confidence and integrity.

Hazard Profile and Essential Safety Precautions

Before handling waste, it is critical to understand the intrinsic hazards of this compound. This compound is not benign and requires respectful handling at all stages, from use to disposal.

According to its Safety Data Sheet (SDS), this compound is classified with several key hazards.[1] Ingestion may be harmful, and it is known to cause significant skin and eye irritation.[1][2][3] Inhalation of dust or aerosols can also lead to respiratory tract irritation.[3]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation.[1]
Eye Irritation Category 2A H319: Causes serious eye irritation.[1]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[3]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[3] |

Immediate Protective Measures:

Your first line of defense is appropriate Personal Protective Equipment (PPE). The causality is simple: creating a barrier prevents the chemical from reaching sensitive tissues.

  • Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure you wash your hands thoroughly after handling.[1][4]

  • Respiratory Protection: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[2][4]

The Regulatory Landscape: Your Responsibility as a Generator

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] As the generator of the waste, you are legally responsible for its safe management from "cradle to grave."

The first critical step is to determine if your waste is hazardous. The EPA provides clear guidelines for this classification in 40 CFR part 261.[1][7] this compound waste will typically be considered hazardous due to its irritant properties. Always consult your institution's Environmental Health & Safety (EHS) department, as they will have specific protocols that align with federal, state, and local regulations.[1] Academic laboratories may operate under the alternative, more flexible requirements of Subpart K, which emphasizes regular clean-outs and the development of a formal Laboratory Management Plan.[5][8]

Step-by-Step Disposal Protocol: From Bench to Final Disposition

Follow this systematic approach to ensure safety and compliance.

Step 1: Waste Containerization

The integrity of your waste containment is paramount to preventing leaks and exposures.

  • Compatibility is Key: The container must be chemically compatible with the waste. For this compound, which is an organic acid, high-density polyethylene (HDPE) or glass containers are appropriate.[9] Avoid metal containers for acidic waste.[6] Whenever possible, using the original product container is a good practice.[10]

  • Container Condition: Use containers that are in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[5][11][12]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10-25% of headspace to allow for vapor expansion.[6][9]

Step 2: Accurate and Clear Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Mandatory Information: The label must clearly state the words "Hazardous Waste."[13]

  • Contents Declaration: List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.[11][12]

  • Hazard Identification: The label should also indicate the relevant hazards (e.g., "Irritant").[13]

Step 3: Segregation and Safe Storage

Improper storage is a common source of laboratory incidents. Chemical reactions in waste containers can have violent outcomes.

  • Satellite Accumulation Area (SAA): Store your waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][13]

  • Segregate Incompatibles: this compound is an acid and must be stored separately from bases, strong oxidizing agents, and other reactive chemicals.[3][9] Use secondary containment (such as a plastic tub) to prevent mixing in the event of a leak.[5]

Step 4: Arranging for Final Disposal

Your institution's EHS office is your partner in final disposal.

  • Request Pickup: Once your waste container is full, seal it securely and contact your EHS department to arrange for a hazardous waste pickup. Follow their specific procedures for submitting a request.[12]

  • Documentation: Maintain any required documentation related to waste generation, as this is a key component of regulatory compliance.[5]

Emergency Protocol: Managing Spills

In the event of a spill, a prepared and swift response is crucial to minimize risk.

Minor Spill (Contained, Small Quantity)
  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: If the material is a solid, avoid generating dust. You can dampen the material with water to minimize airborne particles.[14] For liquids, use an inert absorbent material like sand or vermiculite.

  • Clean Up: Carefully sweep or scoop the absorbed/dampened material into a designated hazardous waste container.[1][4]

  • Decontaminate: Clean the spill area with soap and water.[14][15]

  • Dispose: Label the container with all waste contents and manage it as hazardous waste.

Major Spill (Large Quantity, Rapid Spread, or Injury)
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS and emergency response teams (e.g., by calling 911 if necessary).[12]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Assist: Provide first aid to any injured individuals, such as using an emergency eyewash or shower, and seek immediate medical attention.[1]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for correctly handling different waste streams of this compound.

G Disposal Decision Workflow for this compound cluster_0 Characterize Waste Stream Start Waste Generated Containing This compound Unused Unused/Expired Product in Original Container Start->Unused Solid Contaminated Solid Waste (e.g., PPE, weigh boats, paper towels) Start->Solid Liquid Aqueous or Solvent Solution Start->Liquid Action1 Ensure container is in good condition and properly sealed. Unused->Action1 Verify integrity Action2 Collect in a designated, lined solid hazardous waste container. Solid->Action2 Action3 Collect in a compatible, sealed liquid hazardous waste container (e.g., HDPE, Glass). Liquid->Action3 Final Label container with 'Hazardous Waste,' full chemical names, and percentages. Store in segregated SAA. Contact EHS for disposal. Action1->Final Action2->Final Action3->Final

Caption: Decision workflow for characterizing and containerizing waste.

References

Mastering the Safe Handling of (2-Ethoxy-phenoxy)-acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(2-Ethoxy-phenoxy)-acetic acid is a solid organic compound that, while valuable in research and development, presents definite hazards that necessitate meticulous handling protocols.[1] This guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety measure, empowering laboratory personnel to work with confidence and security. Adherence to these protocols is not merely a matter of compliance but a foundational aspect of robust scientific practice.

Section 1: Hazard Analysis and Risk Mitigation

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2] Understanding the nature of these hazards is the first step in mitigating risk.

Causality of Hazards:

  • Skin Irritation: As a carboxylic acid, this compound can disrupt the lipid bilayer of skin cells, leading to inflammation, redness, itching, and dryness.[2] Prolonged or repeated contact can exacerbate this, potentially leading to more severe dermatitis.

  • Serious Eye Irritation: The eyes are particularly vulnerable to acidic compounds. Contact can cause significant pain, redness, and inflammation of the cornea, potentially leading to severe and lasting damage.[2]

  • Inhalation Risk: While the vapor pressure of the solid is low, dust generated during handling can be inhaled, causing irritation to the respiratory tract.[2]

Effective risk mitigation hinges on a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an explanation of why each is critical.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[3] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.Protects against accidental splashes of solutions or airborne dust particles from causing serious eye irritation or damage.[3][4][5]
Hand Protection Nitrile gloves are the recommended choice for handling this compound and its solutions.[6][7] Always inspect gloves for tears or punctures before use.Nitrile provides good resistance to a range of organic acids.[6][7] It is crucial to prevent skin contact, which can cause irritation.[2]
Body Protection A chemical-resistant laboratory coat, fully buttoned.Protects the skin and personal clothing from contamination by dust or splashes.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Inspect_PPE Inspect all PPE for integrity Don_Coat Don Lab Coat Inspect_PPE->Don_Coat If OK Don_Goggles Don Safety Goggles Don_Coat->Don_Goggles Don_Gloves Don Nitrile Gloves Don_Goggles->Don_Gloves Handle_Chemical Perform Chemical Handling Don_Gloves->Handle_Chemical Doff_Gloves Doff Gloves using proper technique Handle_Chemical->Doff_Gloves Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands Doff_Goggles Doff Goggles Wash_Hands->Doff_Goggles Doff_Coat Doff Lab Coat Doff_Goggles->Doff_Coat Spill_Response Spill_Occurs Spill Occurs Alert_Personnel Alert others in the area Spill_Occurs->Alert_Personnel Don_PPE Don appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill Neutralize Sprinkle sodium bicarbonate over the spill Contain_Spill->Neutralize Collect_Residue Collect residue with a scoop and place in a labeled waste container Neutralize->Collect_Residue After fizzing stops Decontaminate_Area Decontaminate the area with soap and water Collect_Residue->Decontaminate_Area Dispose_Waste Dispose of waste as hazardous Decontaminate_Area->Dispose_Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxy-phenoxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Ethoxy-phenoxy)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.